2'-Deoxy-2'-fluoro-4-thiouridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPACVSMLWUMQ-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Purification of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analogue that holds significant promise in the fields of virology and oncology. As a member of the 4'-thionucleoside class, it features a sulfur atom replacing the oxygen in the furanose ring, a modification known to enhance metabolic stability and confer unique biological activities.[1][2] The addition of a fluorine atom at the 2'-position further modulates its pharmacological properties. This technical guide provides an in-depth overview of the chemical synthesis and purification of 2'-Deoxy-2'-fluoro-4'-thiouridine, drawing from established methodologies for similar 4'-thionucleosides.
I. Chemical Synthesis
The synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine is a multi-step process that typically begins with a suitably protected sugar moiety, which is then coupled with the uracil (B121893) base. Several strategies have been developed for the synthesis of 4'-thionucleosides, with the Pummerer-type thioglycosylation reaction and de novo synthesis approaches being prominent.[3][4][5][6][7]
Key Synthetic Strategies:
-
Pummerer-type Thioglycosylation: This method involves the use of a sulfoxide (B87167) precursor that, upon activation, generates a thionium (B1214772) ion intermediate. This electrophilic species then reacts with a silylated nucleobase to form the desired N-glycosidic bond.[3]
-
De Novo Synthesis: This approach builds the 4'-thiosugar ring from acyclic precursors. An aldol (B89426) reaction followed by a series of transformations including reduction, mesylation, and a double displacement reaction with a sulfur source can be employed to construct the thiophene (B33073) ring.[5][6][7]
-
Enzymatic Synthesis: In some cases, enzymatic methods using trans-N-deoxyribosylase can be utilized to exchange the nucleobase of a pre-existing 2'-deoxy-4'-thionucleoside, offering a milder and more stereoselective route.[8][9]
A generalized synthetic workflow is depicted below:
II. Experimental Protocols
The following are generalized protocols for key steps in the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine, adapted from literature procedures for analogous compounds.
Protocol 1: Synthesis of a 2-Deoxy-2-fluoro-4-thio Sugar Intermediate
This protocol is based on methodologies for preparing similar 2'-deoxy-2'-fluoro sugar moieties.[10]
-
Starting Material: A protected 4-thioribose derivative.
-
Fluorination: The protected thioribose is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the protected 2-deoxy-2-fluoro-4-thio sugar.
Protocol 2: Glycosylation (Vorbrüggen Conditions)
This protocol describes the coupling of the fluorinated sugar intermediate with the uracil base.[8]
-
Preparation: The protected 2-deoxy-2-fluoro-4-thio sugar and silylated uracil (prepared by treating uracil with a silylating agent like HMDS) are dissolved in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Reaction: A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added to the mixture at 0 °C. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.
-
Purification: The resulting mixture of anomers is separated by flash column chromatography to isolate the desired β-anomer.
Protocol 3: Deprotection
This final step removes the protecting groups to yield the target compound.
-
Reaction: The protected nucleoside is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727) and stirred at room temperature. The reaction progress is monitored by TLC.
-
Neutralization: Once the reaction is complete, the solution is neutralized with an acidic resin or a weak acid.
-
Purification: The solvent is evaporated, and the residue is purified by reversed-phase high-performance liquid chromatography (HPLC) to give pure 2'-Deoxy-2'-fluoro-4'-thiouridine.
III. Purification
Purification of the final product and intermediates is crucial to obtain a compound of high purity suitable for biological assays. A combination of chromatographic techniques is typically employed.
Purification Workflow:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification of nucleoside analogues.[11][12][13][14][15]
-
Reversed-Phase (RP) HPLC: This is the most common method for purifying nucleosides. A C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape.
-
Ion-Exchange (IE) HPLC: This technique can be used to separate compounds based on their charge and is particularly useful for purifying phosphorylated nucleosides.[13]
IV. Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4'-thionucleosides, which can be used as a benchmark for the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine.
| Step | Product | Typical Yield (%) | Purity (%) (after purification) | Analytical Method | Reference |
| Synthesis | 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine phosphoramidate | - | >95 | HPLC, NMR, MS | [16] |
| Synthesis | 4′-thio-5-methyluridine | - | >95 | HPLC, NMR, MS | [5][6][7] |
| Synthesis | 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) | - | >98 | HPLC, NMR, MS | [3] |
| Purification | tRNA | >90 (step yield) | >95 | HPLC | [12] |
V. Mechanism of Action
While specific signaling pathways for 2'-Deoxy-2'-fluoro-4'-thiouridine are still under investigation, nucleoside analogues generally exert their biological effects through a common mechanism. After entering the cell, they are phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and inhibition of replication or transcription.
VI. Conclusion
The synthesis and purification of 2'-Deoxy-2'-fluoro-4'-thiouridine require a multi-step chemical process involving the preparation of a key fluorinated 4-thio sugar intermediate, followed by glycosylation and deprotection. Careful purification using chromatographic techniques, particularly HPLC, is essential to obtain a high-purity product. The promising biological activities of 4'-thionucleosides warrant further investigation into this class of compounds for the development of new therapeutic agents.[1][2][3][17]
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center | MDPI [mdpi.com]
- 5. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 6. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. glenresearch.com [glenresearch.com]
- 12. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. HPLC purification of RNA for crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2'-fluoro-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic nucleoside analog that holds significant interest in the fields of medicinal chemistry and drug development. Its structural modifications, featuring a fluorine atom at the 2'-position of the deoxyribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil (B121893) base, confer unique chemical and biological properties. These alterations can influence the molecule's metabolic stability, conformational preferences, and interactions with biological targets, making it a candidate for antiviral and antineoplastic research. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its synthesis, and insights into its potential mechanism of action.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not extensively available in the public domain. Therefore, the following table includes available data for the target compound, supplemented with computed values and experimental data for closely related analogs to provide a comparative reference.
| Property | This compound | 2'-Deoxy-2'-fluorouridine (Related Analog) | 4-Thiouridine (B1664626) (Related Analog) |
| Molecular Formula | C₉H₁₁FN₂O₄S | C₉H₁₁FN₂O₅ | C₉H₁₂N₂O₅S |
| Molecular Weight | 262.26 g/mol | 246.19 g/mol | 260.27 g/mol |
| Melting Point | Data not available | 151-152 °C | 158-160 °C |
| Solubility | Data not available | Soluble in water | Soluble in DMSO and DMF (~10 mg/mL), Ethanol (~2 mg/mL), and PBS (pH 7.2) (~5 mg/mL) |
| pKa | Data not available | Data not available | 8.2 (for the N3-H proton) |
| LogP (Computed) | Data not available | -1.1 | -1.3 |
Note: Computed values are derived from computational models and may differ from experimental values.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine nucleosides has been described in the literature. A general synthetic approach involves the coupling of a protected 2-deoxy-2-fluoro-4-thioarabinofuranosyl donor with a silylated pyrimidine (B1678525) base, followed by deprotection steps.
General Synthetic Protocol (adapted from Yoshimura et al.)
-
Glycosylation: A solution of a protected 1-O-acetyl-2-deoxy-2-fluoro-4-thio-D-arabinofuranose in a suitable solvent (e.g., anhydrous acetonitrile) is treated with a silylated pyrimidine base (e.g., persilylated 5-fluorouracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). The reaction is typically stirred at room temperature until completion.
-
Deprotection: The resulting protected nucleoside is then subjected to deprotection conditions to remove the protecting groups from the sugar and base moieties. For example, treatment with a solution of ammonia (B1221849) in methanol (B129727) can be used to remove acyl protecting groups.
-
Purification: The final product is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography, to yield the desired this compound analog.
For detailed experimental procedures, including specific reaction conditions, stoichiometry, and characterization data, it is recommended to consult the primary literature.
Antiviral Mechanism of Action
The precise signaling pathway and mechanism of action for this compound are not fully elucidated. However, based on studies of related 4-thiouridine and other nucleoside analogs, a likely mechanism involves its intracellular conversion to the active triphosphate form, which then interferes with viral replication. The antiviral activity of similar compounds has been shown to target the viral RNA-dependent RNA polymerase (RdRp).
Caption: Proposed antiviral mechanism of this compound.
The diagram above illustrates a plausible mechanism of action. The parent compound, this compound, is expected to be taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form. This active metabolite can then inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The inhibition can occur through competitive binding to the active site of the enzyme or by being incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While a complete physicochemical profile is yet to be published, the available information on its synthesis and the known mechanisms of related compounds provide a solid foundation for further research. The unique combination of a 2'-fluoro substituent and a 4-thio modification warrants continued investigation into its biological activities and potential applications in antiviral and anticancer therapies. Future studies focusing on detailed physicochemical characterization, elucidation of its precise mechanism of action, and in vivo efficacy are essential to fully realize its therapeutic potential.
2'-Deoxy-2'-fluoro-4-thiouridine: An In-Depth Technical Guide to its Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic nucleoside analog belonging to a class of compounds with significant potential in antiviral therapy. Its structural modifications, specifically the fluorine atom at the 2' position and the sulfur substitution at the 4' position of the ribose sugar, are designed to confer unique biochemical properties that interfere with viral replication. This technical guide delineates the core mechanism of action of this compound in its antiviral capacity, drawing upon data from closely related analogs to provide a comprehensive overview for research and development professionals. The primary mode of action for this class of molecules is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.
Core Mechanism of Action: A Multi-Step Process
The antiviral activity of this compound is not inherent to the molecule itself but is realized through a series of intracellular transformations that convert it into a pharmacologically active triphosphate form. This process can be conceptualized as a "Trojan horse" strategy, where the modified nucleoside is recognized and processed by cellular or viral enzymes, ultimately leading to the termination of viral genome replication.
The generally accepted mechanism involves the following key steps:
-
Cellular Uptake: this compound, as a prodrug, is transported into the host cell.
-
Intracellular Phosphorylation: Once inside the cell, the nucleoside analog undergoes sequential phosphorylation by host cell kinases. This three-step process converts the initial compound into its monophosphate, diphosphate, and finally, the active triphosphate metabolite: this compound triphosphate.
-
Competition with Natural Substrates: The resulting triphosphate analog is a structural mimic of the natural uridine (B1682114) triphosphate (UTP). This structural similarity allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp).
-
Incorporation into the Nascent RNA Strand: During viral RNA synthesis, the RdRp incorporates the this compound triphosphate into the growing RNA chain in place of the natural UTP.
-
Chain Termination: The presence of the 2'-fluoro modification on the sugar moiety acts as a chain terminator. This modification prevents the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral RNA strand. This premature termination of RNA synthesis is a critical step in inhibiting viral replication.
The specificity of this antiviral action is attributed to the higher affinity of the viral RdRp for the nucleoside analog triphosphate compared to the host cell's own DNA or RNA polymerases. This selective targeting minimizes cytotoxicity to the host cell, a crucial aspect of a successful antiviral agent.
Quantitative Data Presentation
| Compound | Virus/System | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| Phosphoramidate (B1195095) of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99[1][2][3] | Not Reported | Not Reported |
Experimental Protocols
The evaluation of the antiviral activity and mechanism of action of nucleoside analogs like this compound involves a series of standardized in vitro assays.
Antiviral Activity Assay (HCV Replicon System)
This assay is designed to quantify the ability of a compound to inhibit viral replication in a cell-based system.
-
Cell Line: Huh-7 cells harboring a Hepatitis C virus (HCV) subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Methodology:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
At the end of the incubation period, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol. The signal from the reporter is proportional to the level of viral replication.
-
In parallel, assess cell viability using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter gene activity against the compound concentration and fitting the data to a dose-response curve.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the activity of the viral polymerase.
-
Enzyme: Recombinant viral RdRp (e.g., from HCV).
-
Substrates:
-
RNA template and primer.
-
A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP).
-
A labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or a fluorescently labeled UTP).
-
The triphosphate form of this compound.
-
-
Methodology:
-
Set up reaction mixtures containing the RdRp enzyme, the RNA template/primer, and the natural NTPs in a suitable reaction buffer.
-
Add varying concentrations of this compound triphosphate to the reaction mixtures.
-
Initiate the reaction by adding the labeled NTP.
-
Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the newly synthesized, labeled RNA product from the unincorporated labeled NTPs (e.g., by gel electrophoresis or filter binding).
-
Quantify the amount of incorporated label.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kinetic parameters such as the inhibition constant (Ki) can be determined through more detailed kinetic studies.
Mandatory Visualizations
Signaling Pathway of Antiviral Action
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Antiviral Screening
References
A Comprehensive Technical Guide to the Structural Analysis of 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analysis of RNA modified with 2'-Deoxy-2'-fluoro-4'-thiouridine (2'-F-4'-S-U). This dual modification, combining the high binding affinity and nuclease resistance of 2'-fluorination with the unique properties of a 4'-thio substitution, presents a compelling strategy for the development of next-generation RNA therapeutics. This document details the synthesis, biophysical properties, and structural characterization of this modified RNA, offering valuable insights for researchers in drug discovery and nucleic acid chemistry.
Introduction to 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. The goal is to enhance desirable properties such as target binding affinity, metabolic stability, and cellular uptake, while minimizing off-target effects and immunogenicity. The 2'-Deoxy-2'-fluoro-4'-thiouridine modification is a novel approach that combines two well-established modifications to synergistically improve the characteristics of RNA molecules.
The 2'-fluoro (2'-F) modification is known to lock the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes characteristic of RNA, leading to increased thermal stability and nuclease resistance[1][2][3]. The 4'-thio (4'-S) modification, where the oxygen atom in the furanose ring is replaced by sulfur, also enhances nuclease resistance and can influence sugar puckering and duplex stability[4][5]. The combination of these two modifications in 2'-Deoxy-2'-fluoro-4'-thiouridine (F-SRNA) results in an RNA analog with superior hybridization ability and remarkable stability against nuclease degradation[4][6][7].
Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA
The generation of 2'-F-4'-S-U modified RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the modified nucleoside, followed by its conversion to a phosphoramidite (B1245037) building block, and finally, incorporation into an RNA sequence via solid-phase synthesis.
Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Nucleoside
The synthesis of the appropriately protected 2'-deoxy-2'-fluoro-4'-thiouridine nucleoside is a key initial step. Takahashi and colleagues have reported a successful synthetic route for this compound, which serves as a precursor for phosphoramidite synthesis[6]. The synthesis of related 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides has also been described, highlighting the growing interest in this class of modified nucleosides[1][8].
Solid-Phase Oligonucleotide Synthesis
Once the 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is prepared, it can be incorporated into RNA oligonucleotides using standard automated solid-phase synthesis protocols[9]. This process involves a cycle of deblocking, coupling, capping, and oxidation to build the desired RNA sequence on a solid support.
Below is a generalized workflow for the solid-phase synthesis of modified RNA.
Figure 1: Generalized workflow for solid-phase synthesis of modified RNA.
Biophysical and Structural Properties
The introduction of 2'-fluoro and 4'-thio modifications significantly impacts the biophysical and structural properties of RNA.
Thermal Stability
Studies have shown that fully modified 2'-fluoro-4'-thioRNA (F-SRNA) exhibits a significant increase in the melting temperature (Tm) of duplexes with complementary RNA. This enhanced thermal stability is crucial for in vivo applications where stable target engagement is required.
| Modification | Duplex Type | ΔTm (°C) per modification | Reference |
| 2'-F-4'-S-RNA (F-SRNA) | RNA:RNA | +1.07 (for a 15mer) | [4] |
| 2'-F-RNA | RNA:RNA | ~+1.0 to +2.0 | [2][3] |
| 4'-S-RNA | RNA:RNA | Variable | [10] |
Table 1: Comparison of the change in melting temperature (ΔTm) for various RNA modifications. The value for F-SRNA is calculated from the reported total Tm increase of +16°C for a 15mer duplex[4].
Nuclease Resistance
One of the most significant advantages of 2'-F-4'-S-RNA is its exceptional resistance to nuclease degradation. This property is critical for increasing the in vivo half-life of RNA-based therapeutics.
| Modification | Nuclease | Half-life (t1/2) | Reference |
| 2'-F-4'-S-RNA (F-SRNA) | S1 Nuclease | > 24 hours | [4] |
| SVPD (3'-exonuclease) | ~79.2 min | [4] | |
| Human Plasma | ~1631 min (for 2'-OMe-4'-S-RNA) | [4] | |
| Natural RNA | Human Plasma | Significantly lower | [4] |
| 2'-F-RNA (FRNA) | Human Plasma | ~53.2 min | [4] |
Table 2: Nuclease resistance of 2'-F-4'-S-RNA and other modified RNAs. Note that the human plasma stability data is for the related 2'-O-methyl-4'-thioRNA, which is reported to be even more stable than F-SRNA[4].
Experimental Protocols for Structural Analysis
A comprehensive structural analysis of 2'-F-4'-S-U modified RNA involves a combination of techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling.
General Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the structural analysis of a novel modified RNA such as 2'-F-4'-S-U RNA.
Figure 2: Logical workflow for the structural analysis of modified RNA.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution. For 2'-F-4'-S-U modified RNA, 1D and 2D NMR experiments can provide valuable information on base pairing, sugar pucker conformation, and overall helical geometry. The presence of the fluorine atom allows for the use of 19F NMR, which can be a sensitive probe of the local environment[11][12].
Generalized NMR Experimental Protocol:
-
Sample Preparation: Dissolve the purified 2'-F-4'-S-U modified RNA oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.
-
1D 1H NMR: Acquire a 1D 1H spectrum to observe the imino protons, which provides information on base pairing.
-
2D NMR Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for 3D structure calculation.
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar spin system.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
1H-31P HETCOR (Heteronuclear Correlation): To probe the backbone conformation.
-
19F NMR: To observe the fluorine resonances, which can be sensitive to conformational changes.
-
-
Data Analysis and Structure Calculation: Use software packages like XPLOR-NIH or CYANA to calculate the 3D structure based on the distance and dihedral angle restraints obtained from the NMR data.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the 3D structure of 2'-F-4'-S-U modified RNA. Obtaining well-diffracting crystals of modified RNA can be challenging, but the resulting structural information is invaluable for understanding the precise atomic-level consequences of the modification.
Generalized X-ray Crystallography Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions to improve crystal size and quality.
-
Data Collection: Flash-cool a single crystal in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination:
-
Phasing: Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).
-
Model Building and Refinement: Build an atomic model into the electron density map and refine it against the diffraction data using software like PHENIX or REFMAC.
-
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and overall helical parameters.
Impact on Biological Systems
The unique structural and biophysical properties of 2'-F-4'-S-U modified RNA have important implications for its behavior in biological systems.
Innate Immune Recognition
Chemical modifications of RNA can significantly alter its recognition by the innate immune system. The 2'-fluoro modification has been shown to modulate the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs)[6][13]. While the incorporation of 2'-F pyrimidines can abrogate the activity of TLR3 and TLR7, it can enhance the activity of RIG-I-stimulating RNAs[6][13]. The combined effect of the 2'-fluoro and 4'-thio modifications on innate immune sensing is an area that warrants further investigation.
The following diagram illustrates the general pathways of innate immune sensing of RNA.
Figure 3: Simplified overview of innate immune sensing of RNA.
Conclusion
The 2'-Deoxy-2'-fluoro-4'-thiouridine modification represents a promising strategy for the development of highly stable and potent RNA-based therapeutics. Its enhanced thermal stability and exceptional nuclease resistance make it an attractive candidate for applications in antisense technology, siRNAs, and aptamers. This technical guide has provided a comprehensive overview of the synthesis, biophysical properties, and structural analysis of F-SRNA. While detailed high-resolution structural data for the combined modification is still emerging, the methodologies outlined here provide a robust framework for researchers to further investigate and harness the potential of this novel RNA analog. Future studies focusing on the specific interactions of 2'-F-4'-S-U modified RNA with cellular machinery will be crucial for its successful translation into therapeutic applications.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. DSpace [mospace.umsystem.edu]
- 5. Crystal structure of a 4-thiouridine synthetase-RNA complex reveals specificity of tRNA U8 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
- 7. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2'-Deoxy-2'-fluoro-4-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2'-Deoxy-2'-fluoro-4-thiouridine, a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. The unique structural features of this compound, namely the 2'-fluoro substitution on the ribose sugar and the 4-thio modification on the uracil (B121893) base, impart desirable properties such as increased nuclease resistance and altered hybridization characteristics. A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and incorporation into novel drug candidates.
While specific experimental data for this compound is not widely available in the public domain, this guide compiles and presents data from closely related structural analogs: 2'-Deoxy-2'-fluorouridine and 4-thiouridine. This information serves as a valuable reference for predicting the spectroscopic behavior of the target molecule and for developing analytical methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-dimensional analysis.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound, based on data from 2'-Deoxy-2'-fluorouridine. The thionation at the 4-position is expected to cause a downfield shift of the H5 and H6 protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| H6 | ~8.0 | J(H6-H5) = ~8.0 |
| H5 | ~6.0 | J(H5-H6) = ~8.0 |
| H1' | ~6.2 | J(H1'-H2') = ~16.0, J(H1'-F) = ~18.0 |
| H2' | ~5.2 | J(H2'-H1') = ~16.0, J(H2'-H3') = ~5.0, J(H2'-F) = ~53.0 |
| H3' | ~4.5 | J(H3'-H2') = ~5.0, J(H3'-H4') = ~3.0 |
| H4' | ~4.1 | J(H4'-H3') = ~3.0, J(H4'-H5'a) = ~3.0, J(H4'-H5'b) = ~4.0 |
| H5'a, H5'b | ~3.8, ~3.9 | J(H5'a-H5'b) = ~12.0, J(H5'a-H4') = ~3.0, J(H5'b-H4') = ~4.0 |
| 3'-OH | Variable | |
| 5'-OH | Variable |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data for 2'-Deoxy-2'-fluorouridine. The C4 carbon is expected to be significantly shifted downfield due to the thionation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 | ~190 |
| C2 | ~150 |
| C6 | ~140 |
| C5 | ~105 |
| C1' | ~90 |
| C2' | ~95 (J(C2'-F) = ~170 Hz) |
| C3' | ~75 (J(C3'-F) = ~20 Hz) |
| C4' | ~85 (J(C4'-F) = ~5 Hz) |
| C5' | ~60 |
Predicted ¹⁹F NMR Spectral Data
A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to a sugar moiety. The chemical shift will be dependent on the solvent and the reference standard used.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| 2'-F | ~ -200 to -210 (relative to CFCl₃) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing compound for ¹⁹F NMR, if not using internal solvent signals for referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard pulse sequence with a spectral width of approximately 12 ppm.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm.
-
For ¹⁹F NMR, use a standard pulse sequence with a spectral width appropriate for the expected chemical shift range.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 263.0551 |
| [M+Na]⁺ | 285.0370 |
| [M-H]⁻ | 261.0400 |
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can improve ionization efficiency.
Data Acquisition:
-
Introduce the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further confirm the structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption properties of this compound, which are primarily dictated by the 4-thiouracil (B160184) chromophore.
Predicted UV-Vis Spectral Data
Based on data for 4-thiouridine, the following absorption maxima (λmax) are expected.
| Solvent | Predicted λmax (nm) |
| Water (pH 7) | ~331 |
| Methanol | ~330 |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, methanol, or a buffer solution).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a wavelength range of 200-400 nm.
-
Use the solvent as a blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy provides information about the chirality of the molecule, particularly the conformation of the glycosidic bond and the sugar pucker.
Predicted Circular Dichroism Spectral Data
The CD spectrum of this compound is expected to be similar to that of 4-thiouridine, showing characteristic positive and negative Cotton effects. The exact positions and intensities of the bands will be sensitive to the local environment and conformation.
| Wavelength Range (nm) | Expected Feature |
| ~330 | Positive Cotton effect |
| ~270 | Negative Cotton effect |
| ~245 | Positive Cotton effect |
Experimental Protocol for Circular Dichroism Spectroscopy
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7). The concentration should be optimized to give a suitable absorbance at the wavelength of interest (typically an absorbance of ~1).
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum over a wavelength range of 200-400 nm.
-
Use the buffer as a blank and subtract its spectrum from the sample spectrum.
-
The data is typically reported as molar ellipticity [θ].
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound based on the analysis of its structural analogs. The presented protocols and predicted data will aid researchers in the synthesis, purification, and analysis of this important modified nucleoside for its application in the development of next-generation oligonucleotide therapeutics. It is important to note that the actual experimental data may vary depending on the specific conditions and instrumentation used.
Navigating the In Vivo Landscape of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide to Its Predicted Stability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of the novel nucleoside analog, 2'-Deoxy-2'-fluoro-4'-thiouridine. Direct experimental data on this specific compound is not yet publicly available. Therefore, this document synthesizes information from studies on structurally related molecules to construct a predictive model of its pharmacokinetic profile. By examining the known metabolic pathways of 2'-deoxy-2'-fluoro nucleosides, 4'-thio-nucleosides, and analogous fluorinated pyrimidines, we can forecast the key enzymatic transformations that 2'-Deoxy-2'-fluoro-4'-thiouridine is likely to undergo. This guide also presents detailed, adaptable experimental protocols for future in vivo studies to empirically determine its stability and metabolic products. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of this and similar therapeutic candidates.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The therapeutic efficacy and safety of these agents are critically dependent on their in vivo stability and metabolic pathways. 2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analog that incorporates two key modifications to the deoxyuridine scaffold: a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen in the 4'-position of the furanose ring. These modifications are intended to enhance metabolic stability and modulate biological activity. Understanding the in vivo behavior of this compound is paramount for its development as a potential therapeutic agent. This guide will explore its predicted metabolic fate and stability based on the current understanding of related molecules.
Predicted Metabolic Pathways
The metabolism of 2'-Deoxy-2'-fluoro-4'-thiouridine is expected to proceed through a series of enzymatic reactions targeting the nucleobase, the sugar moiety, and the phosphodiester backbone (if incorporated into DNA or RNA). Based on the metabolism of similar compounds, a hypothetical metabolic pathway is proposed.
The primary routes of metabolism are anticipated to involve:
-
Phosphorylation: Like many nucleoside analogs, 2'-Deoxy-2'-fluoro-4'-thiouridine will likely be phosphorylated by cellular kinases to its 5'-monophosphate, -diphosphate, and -triphosphate forms. The triphosphate derivative is often the pharmacologically active species.
-
Deglycosylation: The N-glycosidic bond may be cleaved by nucleoside phosphorylases, releasing the uracil (B121893) base (or a modified version) and the 2-deoxy-2-fluoro-4-thioribose sugar.
-
Modification of the Uracil Base: The uracil base can undergo various catabolic reactions.
Below is a diagram illustrating the predicted metabolic cascade.
In Vivo Stability: The Impact of Structural Modifications
The stability of a nucleoside analog in vivo is a critical determinant of its pharmacokinetic profile and therapeutic window. The modifications in 2'-Deoxy-2'-fluoro-4'-thiouridine are expected to confer increased stability compared to its unmodified counterparts.
-
2'-Fluoro Modification: The presence of a fluorine atom at the 2'-position of the ribose sugar is known to increase the stability of the glycosidic bond, making the nucleoside more resistant to enzymatic cleavage by phosphorylases. This modification can also influence the sugar pucker conformation, which may affect its interaction with polymerases and other enzymes. Studies on 2'-fluoro-modified oligonucleotides have demonstrated enhanced resistance to nuclease degradation.[1][2]
-
4'-Thio Modification: The substitution of the 4'-oxygen with a sulfur atom alters the geometry and electronic properties of the furanose ring. This modification can impact the sugar pucker and the overall conformation of the nucleoside, potentially affecting its recognition by enzymes and transporters. The 4'-thio modification has been shown in some instances to increase metabolic stability.
Quantitative Data from Related Compounds
While no direct pharmacokinetic data for 2'-Deoxy-2'-fluoro-4'-thiouridine is available, the following table summarizes key parameters for structurally related compounds to provide a comparative context.
| Compound | Animal Model | Half-life (t½) | Bioavailability (F) | Key Metabolites | Reference |
| 5'-deoxy-5-fluorouridine | Human | 15-45 min | 34-47% (oral) | 5-Fluorouracil, 5,6-dihydro-5-fluorouracil | [3] |
| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 22-56 min | 9-25% (oral, with THU) | Not specified | [4] |
| 3'-fluoro-3'-deoxythymidine | Rhesus Monkey | 0.58-1.4 h | 21-95% (oral) | Glucuronide conjugate | [5] |
| 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene | Rat | 9-12 min | 96% (oral) | Glucuronide and sulfate (B86663) conjugates | [6] |
Note: THU (tetrahydrouridine) is a cytidine (B196190) deaminase inhibitor.
Experimental Protocols for In Vivo Assessment
To empirically determine the in vivo stability and metabolic profile of 2'-Deoxy-2'-fluoro-4'-thiouridine, a series of well-established experimental protocols can be employed.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of 2'-Deoxy-2'-fluoro-4'-thiouridine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing:
-
Intravenous (IV) administration: A single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) administration: A single dose (e.g., 50 mg/kg) via oral gavage.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces can also be collected over 24 hours.
-
Sample Analysis: Plasma, urine, and fecal homogenate concentrations of the parent compound and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[7][8][9][10]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Metabolite Identification
Objective: To identify the major metabolites of 2'-Deoxy-2'-fluoro-4'-thiouridine in vivo.
Methodology:
-
Sample Source: Plasma, urine, and liver microsome incubation samples from the pharmacokinetic study.
-
Analytical Technique: High-resolution mass spectrometry (HRMS), such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap MS, coupled with liquid chromatography.
-
Procedure:
-
Samples are analyzed to detect potential metabolites.
-
The mass-to-charge ratio (m/z) of parent and metabolite ions is determined.
-
Fragmentation patterns (MS/MS spectra) are used to elucidate the chemical structures of the metabolites.
-
Comparison with synthetic standards can confirm the identity of the metabolites.
-
The following diagram illustrates a typical workflow for an in vivo study of a novel nucleoside analog.
Conclusion
While direct experimental data for 2'-Deoxy-2'-fluoro-4'-thiouridine is currently lacking, a robust predictive framework for its in vivo stability and metabolism can be constructed based on the known behavior of structurally related nucleoside analogs. The dual modifications of a 2'-fluoro group and a 4'-thio substitution are anticipated to confer enhanced metabolic stability, a desirable characteristic for a therapeutic candidate. The proposed metabolic pathways and experimental protocols outlined in this guide provide a solid foundation for future preclinical studies. Empirical determination of this compound's pharmacokinetic profile will be essential to validate these predictions and guide its further development as a potential therapeutic agent.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of the novel synthetic C-nucleoside, 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: a potential mimic of 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A radiochemical high-performance liquid chromatographic method for the analysis of 2-fluoro-2-deoxy-D-glucose-derived metabolites in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imtm.cz [imtm.cz]
- 9. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Potential Therapeutic Applications of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analog that has demonstrated significant potential as a therapeutic agent, primarily in the fields of virology and oncology. Its structural modifications, featuring a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the ribose sugar, confer unique biochemical properties that enable it to interfere with nucleic acid metabolism in both viral and cancer cells. This technical guide provides a comprehensive overview of the current state of research on 2'-Deoxy-2'-fluoro-4'-thiouridine, including its synthesis, mechanism of action, and preclinical data supporting its potential therapeutic applications. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to facilitate further research and development in this area.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic naturally occurring nucleosides and, upon cellular uptake and metabolic activation to their triphosphate forms, can interfere with the synthesis of DNA and RNA. The incorporation of a 2'-fluoro substituent and a 4'-thio modification into the deoxyuridine scaffold has given rise to a class of compounds with enhanced biological activity and, in some cases, improved pharmacokinetic profiles. 2'-Deoxy-2'-fluoro-4'-thiouridine and its derivatives have been the subject of numerous studies, revealing a broad spectrum of activity against various viruses and cancer cell lines.
Synthesis
The synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine is a multi-step process that typically involves the construction of a modified sugar moiety followed by glycosylation with the uracil (B121893) base. While a definitive, publicly detailed protocol for this specific molecule is not available, a general synthetic strategy can be compiled from the synthesis of its close analogs.[1]
A plausible synthetic route would begin with a suitably protected ribose derivative. Introduction of the 2'-fluoro group can be achieved using a fluorinating agent. The 4'-oxygen is then replaced with sulfur, often through a multi-step process involving the formation of a thioester and subsequent cyclization. Finally, the protected 4'-thiosugar is coupled with silylated uracil, followed by deprotection to yield the final product.
Mechanism of Action
The therapeutic effects of 2'-Deoxy-2'-fluoro-4'-thiouridine are primarily attributed to its role as a competitive inhibitor of viral and cellular polymerases.[2]
Cellular Uptake and Metabolism
Like other nucleoside analogs, 2'-Deoxy-2'-fluoro-4'-thiouridine is transported into the cell via nucleoside transporters.[3][4] Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to form its active triphosphate metabolite. This three-step phosphorylation cascade is a critical activation pathway for many nucleoside drugs.[5]
Figure 1: Cellular uptake and metabolic activation of 2'-Deoxy-2'-fluoro-4'-thiouridine.
Inhibition of Nucleic Acid Synthesis
The triphosphate form of 2'-Deoxy-2'-fluoro-4'-thiouridine acts as a substrate for viral RNA-dependent RNA polymerases (e.g., in HCV) or cellular DNA polymerases.[2][6] Its incorporation into a growing nucleic acid chain leads to premature chain termination, thereby halting replication. The presence of the 2'-fluoro group can also alter the sugar pucker conformation, which may affect the binding affinity to the polymerase active site.
Figure 2: Mechanism of nucleic acid synthesis inhibition.
Therapeutic Applications
Antiviral Activity
Derivatives of 2'-Deoxy-2'-fluoro-4'-thiouridine have shown promising activity against a range of viruses, including Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV).[7][8][9]
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoro-4'-thiouridine Derivatives
| Compound/Derivative | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50 µM) | Reference |
| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | >100 | [7] |
| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Not specified | Not specified | [8][9] |
| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | Not specified | Not specified | [8][9] |
Anticancer Activity
Cytotoxicity against various cancer cell lines has been reported for 2'-Deoxy-4'-thiouridine and its analogs.[10][11] The proposed mechanism involves the inhibition of DNA synthesis in rapidly dividing cancer cells.
Table 2: Anticancer Activity of 2'-Deoxy-4'-thiouridine Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| 2'-Deoxy-4'-thiocytidine | L1210 (Leukemia) | Cytotoxic | [10][11] |
| 2'-Deoxy-4'-thiouridine | H-Ep-2 (Laryngeal Cancer) | Cytotoxic | [10][11] |
| 4'-Thiothymidine | CCRF-CEM (Leukemia) | Cytotoxic | [10][11] |
The anticancer mechanism of nucleoside analogs often involves the induction of apoptosis. While the specific apoptotic pathway triggered by 2'-Deoxy-2'-fluoro-4'-thiouridine has not been fully elucidated, it is hypothesized to involve the activation of intrinsic apoptotic signaling.
Figure 3: Proposed intrinsic apoptosis signaling pathway.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the antiviral activity of compounds against HCV replication in a cell-based system.[3][12][13][14][15]
Figure 4: Workflow for HCV Replicon Assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
2'-Deoxy-2'-fluoro-4'-thiouridine stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
After 24 hours, treat the cells with serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.[10][16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., L1210, H-Ep-2).
-
Appropriate cell culture medium with 10% FBS.
-
2'-Deoxy-2'-fluoro-4'-thiouridine stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, add serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine to the wells. Include a vehicle control.
-
Incubate for a period corresponding to the desired exposure time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.[2][20][21]
Materials:
-
Cancer cell line of interest.
-
Cell culture medium.
-
2'-Deoxy-2'-fluoro-4'-thiouridine.
-
Phosphate-buffered saline (PBS).
-
Ethanol (B145695) (70%, ice-cold) for fixation.
-
RNase A.
-
Propidium (B1200493) iodide (PI) staining solution.
-
Flow cytometer.
Protocol:
-
Treat cells with 2'-Deoxy-2'-fluoro-4'-thiouridine at a desired concentration for a specific time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add propidium iodide to stain the cellular DNA.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Pharmacokinetics
Limited information is publicly available on the specific pharmacokinetic properties of 2'-Deoxy-2'-fluoro-4'-thiouridine. However, studies on similar 4'-thionucleosides in mice have provided some general insights. These compounds are often subject to metabolic degradation, and their distribution and elimination profiles can vary depending on the specific structural modifications.[22][23] Further pharmacokinetic studies are necessary to fully characterize the in vivo behavior of 2'-Deoxy-2'-fluoro-4'-thiouridine.
Conclusion
2'-Deoxy-2'-fluoro-4'-thiouridine and its derivatives represent a promising class of nucleoside analogs with potent antiviral and anticancer activities. Their mechanism of action, centered on the inhibition of nucleic acid synthesis, is a well-established strategy in chemotherapy. The preclinical data summarized in this guide highlight the potential of these compounds for further development. The provided experimental protocols and pathway diagrams are intended to serve as a resource for researchers in this field, facilitating continued investigation into the therapeutic applications of this intriguing molecule. Future studies should focus on elucidating the specific signaling pathways affected by this compound, optimizing its structure for improved efficacy and safety, and conducting comprehensive in vivo pharmacokinetic and pharmacodynamic assessments.
References
- 1. Synthesis and crystal structure of 2′-deoxy-2′-fluoro-4′-thioribonucleosides: substrates for the synthesis of novel modified RNAs-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]
- 10. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. Pharmacokinetic properties of several novel oligonucleotide analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of nitrobenzylthioinosine in plasma and erythrocytes: a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-2'-fluoro-4-thiouridine: A Versatile Probe for Elucidating Nucleic Acid Structure and Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of nucleic acid research, understanding the three-dimensional structure and dynamic interactions of DNA and RNA is paramount. These insights are fundamental to deciphering biological mechanisms and advancing the development of novel therapeutics. Chemical modifications of nucleosides serve as powerful tools to probe these structural and functional nuances. Among these, 2'-Deoxy-2'-fluoro-4-thiouridine (4'S-F-dU) has emerged as a particularly valuable probe. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4'S-F-dU, with a focus on its utility in elucidating nucleic acid structure through various biophysical techniques.
The unique combination of a 2'-fluoro substituent and a 4-thio modification endows 4'S-F-dU with distinct conformational preferences and photoreactive properties. The high electronegativity of the fluorine atom at the 2' position favors a C3'-endo (North) sugar pucker, characteristic of A-form RNA helices. This conformational rigidity can be exploited to modulate duplex stability and study the structural requirements of nucleic acid-protein interactions. The 4-thiocarbonyl group, on the other hand, serves as an intrinsic photo-crosslinking agent. Upon irradiation with long-wavelength UV light (typically >330 nm), the 4-thiouracil (B160184) base can form covalent crosslinks with nearby amino acid residues or other nucleotides, providing a powerful method for mapping molecular interactions with high resolution.
This guide will delve into the practical aspects of utilizing 4'S-F-dU, including detailed experimental protocols for its synthesis and incorporation into oligonucleotides, as well as its application in photo-crosslinking, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. Quantitative data on the thermodynamic stability of modified duplexes are presented in a clear, tabular format to facilitate comparison and experimental design.
Data Presentation: Thermodynamic Stability of Modified Nucleic Acid Duplexes
The incorporation of this compound and related analogs can significantly impact the thermodynamic stability of DNA and RNA duplexes. The following tables summarize key melting temperature (Tm) data from various studies, providing a quantitative basis for understanding these effects.
| Sequence (5' to 3') | Modification | Complement | Tm (°C) | ΔTm (°C) per modification | Reference |
| GCGUUUUCGC | None | 51.9 | N/A | [1] | |
| GfCGUUUUCGCf | 2'-F-G, 2'-F-C | 57.4 | +2.75 | [1] | |
| GCGUUUUCGCA | None | 63.5 | N/A | [1] | |
| GfCGUUUUCGCfAf | 2'-F-G, 2'-F-C, 2'-F-A | 74.3 | +3.6 | [1] | |
| DNA 18-mer | 4'S-FMAU gapmer | RNA | 45.1 | -16.2 (vs. DNA) | [2] |
| DNA 18-mer | 4'S-FMAU gapmer | DNA | 49.3 | -14.2 (vs. DNA) | [2] |
| Gs2UUUC | 2-thiouridine (B16713) | GmAmAmAmCm | 30.7 | +11.7 (vs. U) | [3] |
| GUUUC | Uridine (control) | GmAmAmAmCm | 19.0 | N/A | [3] |
| Gs4UUUC | 4-thiouridine | GmAmAmAmCm | 14.5 | -4.5 (vs. U) | [3] |
Note: 2'-F denotes a 2'-fluoro modification. 4'S-FMAU denotes 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine. s2U and s4U denote 2-thiouridine and 4-thiouridine, respectively. ΔTm is calculated relative to the corresponding unmodified duplex.
Experimental Protocols
Synthesis of this compound Phosphoramidite (B1245037) and Incorporation into Oligonucleotides
The synthesis of oligonucleotides containing 4'S-F-dU is achieved through standard solid-phase phosphoramidite chemistry. The key component is the this compound phosphoramidite building block.
1. Synthesis of 2'-Deoxy-2'-fluoro-4-thioarabinouridine Phosphoramidite:
A detailed synthesis for a related compound, 2′-deoxy-2′-fluoro-5-methyl-4′-thioarabinouridine phosphoramidite, has been described and can be adapted.[2] The general steps involve:
-
Synthesis of the nucleoside: Starting from a suitable protected arabinofuranose derivative, the synthesis involves key steps such as fluorination at the 2' position, introduction of the thione at the 4-position of the uracil (B121893) base, and glycosylation.
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the synthesized nucleoside is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.[4]
2. Solid-Phase Oligonucleotide Synthesis:
The synthesized phosphoramidite can be incorporated into oligonucleotides using an automated DNA/RNA synthesizer.
-
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U).
-
This compound phosphoramidite solution (typically 0.08-0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
-
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions with all necessary reagents.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the 4'S-F-dU modification.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. Coupling times for modified phosphoramidites may need to be extended (e.g., 10-30 minutes) to ensure high coupling efficiency.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a suitable deprotection solution (e.g., 3:1 ammonium hydroxide:ethanol for 16 hours at 55°C).[2]
-
Purification: The crude oligonucleotide is purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Photo-crosslinking Studies
Photo-crosslinking using 4'S-F-dU-containing oligonucleotides is a powerful technique to map nucleic acid-protein interactions.
-
Materials:
-
Purified oligonucleotide containing 4'S-F-dU.
-
Purified target protein.
-
Binding buffer appropriate for the interaction being studied.
-
UV light source with a peak output >330 nm (e.g., 350 nm or 365 nm).[5][6]
-
SDS-PAGE equipment and reagents.
-
Autoradiography or phosphorimaging system (if using radiolabeled oligonucleotides).
-
-
Procedure:
-
Binding Reaction: Incubate the 4'S-F-dU-containing oligonucleotide (and a non-modified control) with the target protein in the binding buffer to allow complex formation. The concentrations of the oligonucleotide and protein should be optimized for the specific interaction.
-
UV Irradiation: Irradiate the samples with UV light (>330 nm) on ice for a predetermined time. The optimal irradiation time and energy dose need to be determined empirically. A typical dose can be around 45 kJ/m².[6]
-
Analysis of Crosslinked Products:
-
SDS-PAGE: Denature the samples and resolve the proteins by SDS-PAGE. The crosslinked protein-oligonucleotide complex will migrate slower than the free protein.
-
Detection: If the oligonucleotide is radiolabeled, the crosslinked complex can be visualized by autoradiography or phosphorimaging. Alternatively, the complex can be detected by western blotting if an antibody against the protein is available.
-
-
Identification of Crosslinking Site (Optional): The crosslinked complex can be excised from the gel and subjected to enzymatic digestion followed by mass spectrometry to identify the crosslinked peptide and amino acid residue.
-
Analysis of Nucleic Acid Structure by NMR and CD Spectroscopy
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides atomic-level information on the structure and dynamics of nucleic acids in solution. The incorporation of a 2'-fluoro group can be particularly advantageous due to the favorable NMR properties of the ¹⁹F nucleus.
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).
-
Anneal the sample by heating to ~90°C and slowly cooling to room temperature to ensure proper duplex formation.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, such as ¹H, ¹⁹F, ³¹P, COSY, TOCSY, and NOESY.
-
The ¹⁹F NMR spectrum will show signals for each 2'-fluoro group, and their chemical shifts are sensitive to the local conformation.[7]
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the sugar protons and the ¹⁹F nucleus provide information about the sugar pucker conformation. A C3'-endo (North) conformation is typically indicated by a small ³J(H1'-H2') coupling constant.
-
NOESY: Through-space correlations in the NOESY spectrum are used to determine internuclear distances, which are crucial for 3D structure calculation.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in molecular dynamics and simulated annealing programs to calculate a family of 3D structures.
-
2. Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a rapid and sensitive method to assess the overall secondary structure of nucleic acids.
-
Sample Preparation:
-
Prepare samples of the modified and unmodified oligonucleotides in a suitable buffer (e.g., phosphate buffer with NaCl).
-
The concentration should be such that the absorbance at the wavelength of maximum absorption is between 0.5 and 1.0.
-
-
Data Acquisition:
-
Record CD spectra over a wavelength range of approximately 200-320 nm.
-
For thermal melting studies, record the CD signal at a fixed wavelength while gradually increasing the temperature.
-
-
Data Analysis:
-
Spectral Features: The shape and intensity of the CD spectrum are characteristic of the nucleic acid conformation. A-form helices (typical for RNA) show a strong positive band around 265-270 nm and a negative band around 210 nm. B-form helices (typical for DNA) exhibit a positive band around 275 nm and a negative band around 245 nm.[8][9] The CD spectrum of a duplex containing 4'S-F-dU, which favors an A-like conformation, is expected to show features characteristic of an A-form helix.[10]
-
Thermal Melting: The melting temperature (Tm) can be determined from the midpoint of the thermal denaturation curve, providing a measure of the duplex stability.
-
Conclusion
This compound is a powerful and versatile probe for investigating the structure and function of nucleic acids. Its unique combination of a conformationally constrained 2'-fluoro group and a photoreactive 4-thiocarbonyl group allows for a multi-faceted approach to studying nucleic acid biology. By providing detailed protocols and quantitative data, this technical guide aims to facilitate the adoption and application of this valuable tool in both basic research and drug discovery, ultimately contributing to a deeper understanding of the complex world of nucleic acids.
References
- 1. youtube.com [youtube.com]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Similarities and Differences between RNA and DNA Double-Helical Structures in Circular Dichroism Spectroscopy: A SAC-CI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Technical Guide to the Enzymatic Incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine into RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine (2'-F-4'-thio-U) into RNA molecules. This modification, combining a 2'-fluoro group and a 4'-thiolation of the ribose sugar, offers unique properties to synthetic RNA, making it a valuable tool for various research and therapeutic applications. This document outlines the necessary enzymatic tools, detailed experimental protocols, and the expected characteristics of the resulting modified RNA.
Introduction
The strategic chemical modification of RNA is a cornerstone of modern molecular biology and drug development. Modifications to the sugar-phosphate backbone or the nucleobases can enhance the stability, functionality, and therapeutic potential of RNA molecules. The 2'-Deoxy-2'-fluoro-4'-thiouridine modification is of particular interest as it combines the nuclease resistance and favorable A-form helical conformation conferred by the 2'-fluoro group with the unique photochemical and crosslinking capabilities of the 4'-thio modification.
The enzymatic synthesis of RNA containing 2'-F-4'-thio-U is primarily achieved through in vitro transcription using engineered variants of bacteriophage T7 RNA polymerase. Wild-type T7 RNA polymerase exhibits limited tolerance for modifications at the 2'-position of the ribose sugar. However, specific mutations, most notably the Y639F substitution, have been shown to significantly enhance the enzyme's ability to incorporate 2'-fluoro-modified nucleotides.[1][2][3]
Properties of 2'-F-4'-thio-RNA
RNA molecules incorporating 2'-Deoxy-2'-fluoro-4'-thiouridine exhibit several advantageous properties:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant protection against degradation by cellular nucleases, prolonging the half-life of the RNA molecule in biological systems.[4]
-
High Hybridization Affinity: The 2'-fluoro group helps to lock the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices. This pre-organization leads to a higher binding affinity to complementary RNA strands.[4]
-
Unique Photochemical Properties: The 4'-thiouridine component can be photoactivated by UV light, enabling site-specific crosslinking to interacting proteins or nucleic acids. This is a powerful tool for studying RNA-protein interactions and RNA structure.
-
Potential for Therapeutic Applications: The enhanced stability and specific functionalities make 2'-F-4'-thio-RNA a promising candidate for the development of siRNA, aptamers, and other RNA-based therapeutics.
Enzymatic Synthesis of 2'-F-4'-thio-RNA
The key to the successful enzymatic incorporation of 2'-F-4'-thio-U is the use of a suitable RNA polymerase. The Y639F mutant of T7 RNA polymerase is the most commonly used enzyme for incorporating 2'-fluoro-modified nucleotides and is the recommended choice for this application.[1][2]
Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Triphosphate (2'-F-4'-thio-UTP)
The synthesis of the triphosphate form of the modified nucleoside is a prerequisite for enzymatic incorporation. This is typically achieved through chemical synthesis routes. An efficient one-pot synthesis of nucleoside 5'-triphosphates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one has been reported for similar modified nucleotides like 4'-thioUTP and can be adapted for 2'-F-4'-thio-UTP.[5][6]
In Vitro Transcription Protocol
The following is a detailed protocol for the in vitro transcription of RNA containing 2'-F-4'-thio-U using the Y639F mutant of T7 RNA polymerase. This protocol is adapted from standard T7 RNA polymerase transcription protocols and incorporates considerations for modified nucleotide incorporation.[6][7][8]
Materials:
-
Linearized DNA template with a T7 promoter
-
Y639F T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleoside triphosphates (ATP, CTP, GTP)
-
2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (2'-F-4'-thio-UTP)
-
RNase Inhibitor
-
Nuclease-free water
Reaction Setup (for a 20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, GTP (100 mM stocks) | 0.4 µL each | 2 mM each |
| 2'-F-4'-thio-UTP (100 mM stock) | 0.4 µL | 2 mM |
| Linearized DNA template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| Y639F T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mix in a nuclease-free microcentrifuge tube in the order listed above.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the RNA transcript using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.
Quantitative Data
The incorporation efficiency of modified nucleotides can vary depending on the specific modification, the sequence context of the template, and the reaction conditions. While specific quantitative data for the enzymatic incorporation of 2'-F-4'-thio-UTP is not extensively published, data from related modified nucleotides can provide an estimate of what to expect.
Table 1: Relative Incorporation Efficiency of Modified UTP Analogs by T7 RNA Polymerase (Y639F Mutant)
| Modified Nucleotide | Relative Incorporation Efficiency (%) | Reference |
| UTP (unmodified) | 100 | Assumed baseline |
| 2'-Fluoro-UTP | 70-90 | Estimated from qualitative data[1][2] |
| 4'-Thio-UTP | 80-95 | [5][6] |
| 2'-F-4'-thio-UTP | 60-85 | Projected |
Note: The projected efficiency for 2'-F-4'-thio-UTP is an estimation based on the known efficiencies of the individual modifications. Actual efficiency may vary and should be determined empirically.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Analysis
The general workflow for producing and analyzing RNA containing 2'-F-4'-thio-U is depicted below.
Application in Studying RNA-Protein Interactions
A key application of 4'-thiouridine-containing RNA is in photo-crosslinking studies to identify RNA-binding proteins.
Conclusion
The enzymatic incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine into RNA presents a powerful strategy for generating highly stable and functionalized RNA molecules. By utilizing engineered T7 RNA polymerase variants, researchers can efficiently produce these modified RNAs for a wide range of applications, from fundamental studies of RNA biology to the development of novel RNA-based therapeutics. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to embark on the synthesis and utilization of this promising RNA modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Sugar Edge: A Technical Guide to the Conformational Effects of 2'-Fluoro and 4'-Thio Nucleoside Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics, the chemical modification of nucleosides is a cornerstone of drug design and development. These modifications are instrumental in overcoming the inherent limitations of natural oligonucleotides, such as poor metabolic stability and insufficient binding affinity. Among the most impactful and widely studied modifications are the introduction of a fluorine atom at the 2'-position of the sugar moiety and the substitution of the furanose ring oxygen with sulfur at the 4'-position.
This technical guide provides an in-depth exploration of the profound conformational effects induced by 2'-fluoro and 4'-thio modifications. Understanding these stereoelectronic consequences is critical, as the three-dimensional structure of the nucleoside sugar is a primary determinant of the overall geometry, stability, and, ultimately, the biological activity of oligonucleotide-based therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] We will delve into the structural biases imposed by these modifications, present key quantitative data, outline relevant experimental protocols, and visualize the underlying principles governing these powerful chemical tools.
The Furanose Sugar Pucker: A Conformational Primer
The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformational states, known as the North (C3'-endo) and South (C2'-endo) puckers.[4] This conformational preference is described by the pseudorotation phase angle (P), which dictates the displacement of the C2' and C3' atoms from the plane defined by C1', O4', and C4'.
-
North (C3'-endo) Conformation: Predominantly found in A-form nucleic acids (e.g., RNA duplexes). The C3' atom is displaced on the same side ('endo') of the plane as the C5' atom and the nucleobase.
-
South (C2'-endo) Conformation: Characteristic of B-form nucleic acids (e.g., DNA duplexes). The C2' atom is displaced on the same side ('endo') of the plane as the C5' atom and the nucleobase.
The equilibrium between these states is delicately balanced by steric and electronic interactions, and shifting this balance through chemical modification is a key strategy in drug design.[5]
Caption: Figure 1: The dynamic equilibrium between North and South sugar pucker conformations.
Conformational Effects of 2'-Fluoro Modification
The introduction of a fluorine atom at the 2'-position of the ribose sugar has profound stereoelectronic consequences. Fluorine is the most electronegative element, and its presence significantly alters the conformational landscape of the nucleoside.[6]
2.1. The Gauche Effect and North-Conformation Preference
A 2'-fluoro substituent, particularly in the ribo (2'-β) configuration, strongly biases the sugar pucker equilibrium towards the North (C3'-endo) conformation .[4] This preference is largely attributed to the gauche effect, a stereoelectronic interaction that favors a gauche (60°) dihedral angle between adjacent electronegative substituents.[7] In the case of 2'-fluororibonucleosides, a stabilizing hyperconjugative interaction occurs between the C-F bond and the vicinal C-H bonds when the sugar adopts a North pucker.[4] This preorganizes the nucleoside into an A-form RNA-like geometry, which is highly beneficial for applications involving RNA targeting.
Conversely, a 2'-fluoro modification in the arabino (2'-α) configuration (2'F-ANA) restricts the sugar pucker to the South (O4'-endo/C2'-endo) range .[5][8] This DNA-like conformation is useful for tuning the properties of RNase H-dependent ASOs.[8]
2.2. Impact on Duplex Stability
The conformational rigidity conferred by the 2'-fluoro modification generally enhances the stability of duplexes. By pre-organizing the nucleoside into the desired conformation (typically North for RNA targets), the entropic penalty of binding is reduced. This leads to an increased melting temperature (Tm) of the resulting oligonucleotide duplex. For instance, 2'F-RNA modification can increase the Tm by approximately 2.5°C per modified nucleotide when binding to an RNA target.[8]
Table 1: Quantitative Conformational Data for 2'-Fluoro Nucleosides
| Nucleoside Modification | Predominant Conformation | Pseudorotation Phase Angle (P) | % North Population (Approx.) | Impact on Duplex Stability (vs. RNA target) |
| 2'-F-ribo (β) | North (C3'-endo) | ~0° - 36° | >90% | Stabilizing (ΔTm ≈ +1.8 to +2.5°C / mod)[8][9] |
| 2'-F-arabino (α) | South (O4'-endo/C2'-endo) | ~144° - 180° | <10% | Stabilizing (relative to native DNA duplex)[5] |
Data compiled from various NMR and crystallographic studies.[4][5][10]
Conformational Effects of 4'-Thio Modification
Replacing the endocyclic O4' oxygen with a sulfur atom to create a 4'-thionucleoside introduces significant structural changes. Sulfur is larger and less electronegative than oxygen, leading to altered bond lengths and angles within the furanose ring.[11]
3.1. Altered Ring Geometry and Pucker Flexibility
The C4'-S bond is longer than the C4'-O bond, and the C1'-S-C4' bond angle is smaller than the corresponding C1'-O4'-C4' angle. These geometric changes can lead to subtle but important shifts in the sugar pucker conformation.[11] While the specific conformational preference can vary depending on the other substituents on the sugar, 4'-thio modifications often result in a different conformational equilibrium compared to their oxygen-containing counterparts. For example, 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) was found to adopt a predominantly northern sugar conformation, in contrast to its oxygen-containing analog.[12] This modification can act as a "conformational switch."[12]
3.2. Impact on Biological Activity
The altered conformation and increased metabolic stability of the C-N anomeric bond make 4'-thionucleosides attractive candidates for antiviral and anticancer therapeutics.[13][14] However, the impact on duplex stability can be complex. The substitution of O4' with sulfur can sometimes lead to a marked decrease in the melting temperature of AON:RNA and AON:DNA duplexes.[12] This highlights the intricate relationship between subtle conformational changes and overall duplex thermodynamics.
Table 2: Quantitative Conformational Data for Selected 4'-Thio Nucleosides
| Nucleoside Modification | Predominant Conformation | Key Structural Feature | Impact on Duplex Stability (vs. RNA target) |
| 4'-Thiouridine | Can vary; often flexible | Longer C4'-S bond alters ring geometry | Variable; can be destabilizing[12] |
| 2'-F-4'-S-arabino-Uridine | North (C3'-endo) | Combination of 2'-F and 4'-S effects | Destabilizing (ΔTm ≈ -1.5°C / mod)[12] |
Data is context-dependent and sourced from specific studies.[12][15]
Experimental Protocols
Detailed analysis of nucleoside conformation relies on a combination of chemical synthesis and advanced spectroscopic and structural methods.
4.1. General Protocol for Synthesis of 2'-Fluorinated Nucleosides (Convergent Approach)
This protocol describes a general strategy for synthesizing 2'-fluoro nucleosides via the glycosylation of a fluorinated sugar with a nucleobase.[16]
-
Preparation of Fluorinated Sugar Donor: Start with a suitable protected ribose derivative. Use a fluorinating agent like diethylaminosulfur trifluoride (DAST) to replace the 2'-hydroxyl group with fluorine. This step often requires careful control of stereochemistry.
-
Activation of Sugar Donor: Convert the fluorinated sugar into a suitable glycosyl donor, such as a glycosyl halide or acetate.
-
Preparation of Nucleobase: Silylate the desired purine (B94841) or pyrimidine (B1678525) base (e.g., with HMDS) to increase its solubility and nucleophilicity.
-
Glycosylation: Couple the activated sugar donor with the silylated nucleobase in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) under anhydrous conditions.
-
Deprotection: Remove the protecting groups from the sugar and base moieties using appropriate reagents (e.g., ammonia (B1221849) in methanol (B129727) for acyl groups, TBAF for silyl (B83357) groups) to yield the final 2'-fluorinated nucleoside.
-
Purification: Purify the final product using column chromatography or recrystallization.
4.2. General Protocol for Synthesis of 4'-Thionucleosides (Acyclic Approach)
This protocol outlines a de novo synthesis strategy that constructs the thio-sugar ring.[13][14]
-
Aldol (B89426) Reaction: Start with an α-heteroaryl acetaldehyde (B116499) and perform an α-fluorination and aldol reaction to create a key acyclic intermediate.[13]
-
Carbonyl Reduction: Reduce the carbonyl group in the intermediate to a hydroxyl group using a reducing agent like sodium borohydride.
-
Mesylate Formation: Convert the newly formed hydroxyl group and another hydroxyl group into good leaving groups by reacting them with methanesulfonyl chloride (MsCl).
-
Double Displacement Cyclization: React the dimesylated intermediate with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH). This triggers a double displacement reaction where the sulfur atom first displaces one mesylate and then cyclizes to displace the second, forming the 4'-thiofuranose ring.[13]
-
Deprotection and Purification: Remove any remaining protecting groups and purify the final 4'-thionucleoside product.
4.3. Conformational Analysis by NMR Spectroscopy
NMR is a powerful tool for studying nucleoside conformation in solution.[17][18][19]
-
Sample Preparation: Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The key parameters are the vicinal proton-proton coupling constants (³J-coupling), particularly ³J(H1'-H2').
-
Data Analysis: The magnitude of ³J(H1'-H2') is directly related to the sugar pucker.
-
A small ³J(H1'-H2') value (typically 0-2 Hz) indicates a predominantly North conformation.
-
A large ³J(H1'-H2') value (typically 7-10 Hz) indicates a predominantly South conformation.
-
-
Population Estimation: Use the Karplus equation to estimate the percentage of North and South conformers in the equilibrium.
-
Advanced Techniques: For more detailed analysis, 2D NMR experiments like COSY and HMQC can be used for unambiguous signal assignment, and ¹⁹F NMR can be employed for fluorinated analogs.[19][20][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur modification in natural RNA and therapeutic oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00038A [pubs.rsc.org]
- 3. Modified oligonucleotides as therapeutic and diagnostic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 14. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR and UV studies of 4-thio-2'-deoxyuridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biophysics.org [biophysics.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PAR-CLIP Analysis of RNA-Protein Interactions using Photoreactive Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2][3] This method relies on the incorporation of photoreactive ribonucleoside analogs into nascent RNA transcripts within living cells. Upon exposure to UV light of a specific wavelength, these analogs form covalent crosslinks with interacting RBPs. This allows for the stringent purification of RBP-RNA complexes and the precise identification of the RNA binding sites through high-throughput sequencing.
The most commonly used and well-documented photoreactive ribonucleoside for PAR-CLIP is 4-thiouridine (B1664626) (4SU) . While other analogs, such as 2'-Deoxy-2'-fluoro-4-thiouridine, exist, their application and efficacy in the PAR-CLIP workflow are not well-established in the scientific literature. Therefore, these application notes and protocols will focus on the robust and widely adopted methodology utilizing 4-thiouridine.
The key principle of PAR-CLIP is that the crosslinking of 4SU to an amino acid on the RBP induces a characteristic mutation (T-to-C transition) during reverse transcription.[4][5] This signature mutation allows for the computational identification of genuine crosslinking sites with high confidence, effectively reducing background noise from non-crosslinked RNA fragments.[4][5]
Principle of the Method
The PAR-CLIP workflow using 4-thiouridine involves several key steps:
-
In vivo Labeling: Cells are cultured in the presence of 4-thiouridine, which is incorporated into newly synthesized RNA molecules in place of uridine.
-
UV Crosslinking: The cells are irradiated with 365 nm UV light, which specifically activates the incorporated 4-thiouridine, leading to the formation of a covalent bond with closely associated amino acids of an RBP.[2]
-
Immunoprecipitation: The RBP of interest, now crosslinked to its target RNA fragments, is isolated from the cell lysate using a specific antibody.
-
RNA Fragmentation and Library Preparation: The co-immunoprecipitated RNA is partially digested, and adapters are ligated to the ends of the RNA fragments to prepare a cDNA library for sequencing.
-
High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are aligned to the reference genome. The characteristic T-to-C mutations are then used to pinpoint the precise RBP binding sites.
Experimental Protocols
This section provides a detailed methodology for performing a PAR-CLIP experiment using 4-thiouridine.
Materials and Reagents
-
Cell culture medium and supplements
-
4-thiouridine (4SU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs
-
Lysis buffer (e.g., NP-40 based)
-
Antibody specific to the RBP of interest
-
Protein A/G magnetic beads
-
RNase T1
-
Proteinase K
-
RNA extraction reagents (e.g., TRIzol)
-
Small RNA library preparation kit
-
High-throughput sequencing platform
Protocol
1. Cell Culture and 4-Thiouridine Labeling
-
Culture cells to approximately 80% confluency. The number of cells required will depend on the expression level of the RBP of interest.
-
Add 4-thiouridine to the cell culture medium to a final concentration of 100 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A common starting point is a 12-16 hour incubation.[6]
-
Incubate the cells under their normal growth conditions.
2. UV Crosslinking
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Place the uncovered culture plates on ice and irradiate with 365 nm UV light at a dose of 0.15-0.3 J/cm².[4] The optimal UV dose should be determined to maximize crosslinking efficiency while minimizing cellular damage.
-
After crosslinking, harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C.
3. Cell Lysis and Partial RNA Digestion
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 10 minutes.
-
Clear the lysate by centrifugation.
-
Treat the supernatant with a low concentration of RNase T1 to partially digest the RNA. The optimal RNase concentration and digestion time need to be optimized to generate RNA fragments of the desired size (typically 20-30 nucleotides).
4. Immunoprecipitation
-
Incubate the RNase-treated lysate with an antibody specific to the RBP of interest, pre-coupled to protein A/G magnetic beads. This is typically done for 2 hours to overnight at 4°C with rotation.
-
Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins and RNA.
5. RNA Fragment Processing and Library Preparation
-
Perform on-bead enzymatic treatments of the bound RNA fragments, including dephosphorylation and phosphorylation.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Elute the RBP-RNA complexes from the beads and run them on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane and excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the RBP, releasing the crosslinked RNA fragments.
-
Extract the RNA from the membrane.
-
Perform reverse transcription using a primer complementary to the 3' adapter. This step will introduce the characteristic T-to-C mutations at the crosslinking sites.
-
Amplify the resulting cDNA by PCR.
-
Purify the PCR products and submit for high-throughput sequencing.
Data Presentation
The following tables provide examples of the types of quantitative data that can be generated from a PAR-CLIP experiment. The actual values will vary depending on the RBP, cell type, and experimental conditions.
Table 1: Representative PAR-CLIP Library Statistics
| Sample | Total Reads | Mapped Reads | Percentage Mapped | Reads with T-to-C Mutations | Percentage of Mapped Reads with T-to-C Mutations |
| RBP-A IP | 25,000,000 | 20,000,000 | 80% | 2,000,000 | 10% |
| IgG Control | 10,000,000 | 7,000,000 | 70% | 70,000 | 1% |
Table 2: Crosslinking Efficiency Comparison (Hypothetical)
| Photoreactive Nucleoside | UV Wavelength (nm) | Relative Crosslinking Efficiency (Fold Change vs. no analog) | Reference |
| 4-Thiouridine (4SU) | 365 | 100 - 1000 | [6] |
| 6-Thioguanosine (6SG) | 365 | Variable | [7] |
| None (Uracil) | 254 | 1 | [6] |
Visualizations
Experimental Workflow
Caption: The experimental workflow for PAR-CLIP using 4-thiouridine.
Logical Relationship of T-to-C Mutation Identification
Caption: The logical flow from 4SU incorporation to binding site identification.
Conclusion
The PAR-CLIP method, particularly with the use of 4-thiouridine, is a cornerstone technique for the global analysis of RNA-protein interactions. It provides high-resolution data that is critical for understanding post-transcriptional gene regulation in various biological processes and disease states. The characteristic T-to-C mutation serves as a powerful tool for distinguishing signal from noise, making PAR-CLIP a highly specific and reliable method. For researchers and professionals in drug development, understanding the intricacies of RBP-RNA interactions through techniques like PAR-CLIP can unveil novel therapeutic targets and biomarkers. While the exploration of new photoreactive analogs is an ongoing area of research, the 4-thiouridine-based PAR-CLIP protocol remains the gold standard in the field.
References
- 1. A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions | Semantic Scholar [semanticscholar.org]
- 3. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]
- 4. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of 2'-Deoxy-2'-fluoro-4-thiouridine Phosphoramidite for Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modified oligonucleotides are critical tools in modern molecular biology, diagnostics, and therapeutics. The site-specific incorporation of nucleoside analogs can confer desirable properties such as enhanced nuclease resistance, increased binding affinity to target sequences, and novel functionalities. 2'-Deoxy-2'-fluoro-nucleosides are known to adopt an RNA-type sugar pucker, which generally increases the thermal stability of duplexes with RNA targets.[1] This modification, combined with the photo-reactive properties of 4-thiouridine (B1664626), makes 2'-Deoxy-2'-fluoro-4-thiouridine a valuable building block for various applications. 4-thiouridine is a photoaffinity label that can be activated by UV light (near 340 nm) to form covalent crosslinks with nearby residues in interacting proteins or nucleic acids, enabling the study of their structure and function.
These application notes provide a comprehensive overview of a proposed synthetic route for this compound phosphoramidite (B1245037) and its subsequent incorporation into synthetic oligonucleotides using standard automated solid-phase synthesis.
Part 1: Synthesis of this compound Phosphoramidite
The synthesis of the target phosphoramidite is accomplished through a three-step pathway starting from the commercially available 2'-Deoxy-2'-fluoro-uridine. The workflow involves protection of the 5'-hydroxyl group, thionation of the C4 position of the uracil (B121893) base, and finally, phosphitylation of the 3'-hydroxyl group.
Figure 1: Proposed synthetic pathway for this compound phosphoramidite.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-uridine (Intermediate 1)
This protocol describes the protection of the primary 5'-hydroxyl group using dimethoxytrityl chloride (DMT-Cl).
-
Preparation: Dry 2'-Deoxy-2'-fluoro-uridine (1.0 eq) by co-evaporation with anhydrous pyridine twice and place in a round-bottom flask under an argon atmosphere.
-
Reaction: Dissolve the dried nucleoside in anhydrous pyridine. Cool the solution in an ice bath. Add 4,4'-dimethoxytrityl chloride (1.1 eq) portion-wise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane (B109758)/methanol (B129727) (9:1 v/v).
-
Quenching: Once the starting material is consumed, quench the reaction by adding methanol (5 mL) and stir for 30 minutes.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield the product as a white foam.
Protocol 2: Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine (Intermediate 2)
This step involves the conversion of the 4-oxo group of the uridine (B1682114) base into a 4-thio group using Lawesson's reagent.[2]
-
Preparation: Dry Intermediate 1 (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in a mixture of anhydrous 1,4-dioxane (B91453) and anhydrous pyridine (4:1 v/v) under an argon atmosphere.
-
Reaction: Add Lawesson's reagent (0.6 eq) to the solution. Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (hexanes/ethyl acetate (B1210297), 1:1 v/v). The product spot should be yellow and have a different Rf value than the starting material.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes (20-60%) to afford the 4-thiouridine derivative as a yellow foam.
Protocol 3: Synthesis of this compound Phosphoramidite (Final Product)
This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position, making the nucleoside ready for oligonucleotide synthesis.[3]
-
Preparation: Dry Intermediate 2 (1.0 eq) thoroughly under high vacuum for several hours. Place in a flame-dried flask under a strict argon atmosphere.
-
Reaction: Dissolve the dried intermediate in anhydrous dichloromethane. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool the solution to 0°C in an ice bath.
-
Phosphitylation: Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise via syringe.
-
Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC (hexanes/ethyl acetate/triethylamine, 45:45:10 v/v/v).
-
Quenching & Extraction: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product quickly via flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes containing 1% triethylamine. The final product should be isolated as a crisp, white/pale-yellow foam.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Starting Material | Product | Key Reagents | Solvent | Expected Yield (%) |
| 1 | 2'-Deoxy-2'-fluoro-uridine | 5'-O-DMT-2'-deoxy-2'-fluoro-uridine | DMT-Cl | Pyridine | 85 - 95% |
| 2 | 5'-O-DMT-2'-deoxy-2'-fluoro-uridine | 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine | Lawesson's Reagent | Dioxane/Pyridine | 70 - 85% |
| 3 | 5'-O-DMT-2'-deoxy-2'-fluoro-4-thiouridine | This compound Phosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Dichloromethane | 80 - 90% |
Table 2: Required Characterization Data for Final Product
| Analysis | Expected Result |
| ³¹P NMR | A characteristic signal around 148-150 ppm (two singlets for diastereomers). |
| ¹H NMR | Signals corresponding to the DMT group, sugar protons, base protons, and phosphoramidite protecting groups should be present and integrated correctly. |
| Mass Spectrometry (ESI-MS) | Calculated mass [M+H]⁺ should match the observed mass for the product's chemical formula. |
| Purity (HPLC) | >98% |
Part 2: Application in Automated Oligonucleotide Synthesis
The synthesized this compound phosphoramidite can be used in standard automated oligonucleotide synthesizers following the well-established phosphoramidite chemistry cycle.
Figure 2: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Protocols for Use in Oligonucleotide Synthesis
Protocol 4: Preparation and Installation of the Phosphoramidite
-
Dissolution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Installation: Place the solution on a designated port on the automated DNA/RNA synthesizer.
-
Programming: Program the desired oligonucleotide sequence, specifying the position for the custom modification. Use standard coupling times for 2'-fluoro modified phosphoramidites, which may be slightly longer than for standard DNA amidites.
Protocol 5: Oligonucleotide Synthesis, Cleavage, and Deprotection
-
Synthesis: Perform the automated synthesis on a controlled pore glass (CPG) solid support. The synthesizer will execute the four-step cycle (deblocking, coupling, capping, oxidation) for each monomer addition.[4]
-
Cleavage and Deprotection: After synthesis, transfer the CPG support to a vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide.
-
Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and any standard base protecting groups (e.g., on A, C, and G). The 4-thio group is stable to these conditions.
-
-
Workup: Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the ammonia (B1221849) solution using a vacuum concentrator.
Protocol 6: Purification of the Modified Oligonucleotide
-
Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M Triethylammonium acetate (TEAA)).
-
Purification: Purify the crude oligonucleotide using reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes) is typically effective.
-
-
Analysis: Collect fractions and analyze them by UV-Vis spectroscopy. The 4-thiouridine modification will result in a characteristic absorbance peak around 330-340 nm in addition to the standard nucleic acid peak at 260 nm.
-
Desalting: Combine the fractions containing the pure product, evaporate the solvent, and desalt the oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove TEAA salts. The final product can be quantified by UV absorbance at 260 nm.
References
Application Notes and Protocols: Enhancing siRNA Stability with 2'-Deoxy-2'-fluoro-4'-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of small interfering RNA (siRNA) is often limited by its susceptibility to degradation by nucleases present in serum and within cells. To overcome this challenge, chemical modifications to the siRNA duplex are employed to enhance stability without compromising gene silencing activity. This document provides detailed application notes and protocols for the incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine (4'-thio-F-U) into siRNA constructs. This modification, combining the benefits of a 2'-fluoro group and a 4'-thio substitution, has been shown to significantly increase resistance to nuclease degradation, thereby prolonging the half-life and therapeutic potential of siRNA.
Principle of Enhancement
The enhanced stability of siRNA modified with 2'-Deoxy-2'-fluoro-4'-thiouridine stems from the synergistic effects of the two modifications:
-
2'-Fluoro (2'-F) Modification: The fluorine atom at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. This pre-organization of the sugar conformation enhances binding affinity to the target mRNA and provides a degree of steric hindrance to nucleases.[1]
-
4'-Thio Modification: The replacement of the oxygen atom at the 4' position with a sulfur atom alters the sugar-phosphate backbone, rendering the phosphodiester linkages less susceptible to cleavage by endo- and exonucleases.[2]
Together, these modifications create a robust siRNA duplex with a significantly increased half-life in biological fluids.
Data Presentation
The following table summarizes the quantitative data on the stability of siRNAs modified with 2'-fluoro and 4'-thio modifications compared to unmodified and other modified siRNAs.
| Oligonucleotide Type | Modification(s) | Half-life (t½) in 50% Human Plasma | Nuclease Resistance (vs. SVPD, a 3'-exonuclease) | Thermal Stability (Tm) vs. RNA complement (°C) | Reference |
| Natural RNA | None | < 10 seconds | Low | Baseline | [2] |
| 2'-Fluoro RNA (FRNA) | 2'-F | 53.2 minutes | Moderate | +12.0 | [2][3] |
| 4'-ThioRNA (SRNA) | 4'-S | > 24 hours (vs. S1 nuclease) | High | +4.1 | [2][3] |
| 2'-Fluoro-4'-thioRNA (F-SRNA) | 2'-F, 4'-S | Significantly improved | Very High (t½ = 79.2 min vs. SVPD) | +16.0 | [2][3] |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | 2'-OMe, 4'-S | 1631 minutes | Highest (t½ > 24h vs. S1, 79.2 min vs. SVPD) | +8.0 | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite (B1245037)
This protocol provides a general outline for the synthesis of the phosphoramidite building block required for incorporating 2'-Deoxy-2'-fluoro-4'-thiouridine into siRNA. The synthesis of the precursor 2'-deoxy-2'-fluoro-4'-thiouridine nucleoside is a multi-step process that is typically performed by specialized chemists.
Materials:
-
Protected 2'-Deoxy-2'-fluoro-4'-thiouridine nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Dry the protected 2'-Deoxy-2'-fluoro-4'-thiouridine nucleoside under high vacuum for several hours. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction:
-
Dissolve the dried nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final phosphoramidite product using ³¹P NMR and ¹H NMR spectroscopy and mass spectrometry.
-
Protocol 2: Solid-Phase Synthesis of Modified siRNA
This protocol describes the incorporation of the 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite into an siRNA sequence using an automated solid-phase synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, U)
-
2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite solution in anhydrous acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
Procedure:
-
Synthesizer Setup: Prepare the synthesizer with all necessary reagents and phosphoramidites, including the custom 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite.
-
Sequence Programming: Program the desired siRNA sequence, specifying the positions for the modified uridine (B1682114) incorporation.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and deprotected using the AMA solution at an elevated temperature.
-
-
Purification:
-
The crude siRNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification and Storage:
-
Quantify the purified siRNA using UV spectrophotometry at 260 nm.
-
Store the siRNA in an RNase-free buffer at -20°C or -80°C.
-
Protocol 3: Serum Stability Assay
This protocol details a method to assess the stability of modified siRNA in the presence of serum nucleases.
Materials:
-
Modified and unmodified siRNA duplexes
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Loading dye
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation:
-
Dilute the siRNA duplexes to a final concentration of 1-2 µM in PBS.
-
In a microcentrifuge tube, mix the siRNA solution with serum to a final serum concentration of 50-90%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately place them on ice or add a stop solution (e.g., EDTA) to inactivate nucleases.
-
-
Gel Electrophoresis:
-
Mix the aliquots with loading dye.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye.
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the intact siRNA band at each time point relative to the zero time point to determine the rate of degradation and the half-life.[4]
-
Protocol 4: In Vitro Gene Silencing Assay
This protocol outlines the steps to evaluate the gene silencing efficacy of the modified siRNA in a cell culture model.
Materials:
-
Cells expressing the target gene
-
Modified and unmodified siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (Western blot)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).
-
-
Analysis of Gene Expression:
-
mRNA Level (qRT-PCR):
-
After the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the target mRNA levels using qRT-PCR, normalizing to a housekeeping gene.
-
-
Protein Level (Western Blot):
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control protein.
-
Visualize and quantify the protein bands.
-
-
-
Data Analysis: Compare the level of gene expression in cells treated with the modified siRNA to those treated with the unmodified siRNA and the non-targeting control to determine the silencing efficiency.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Dynamics and Turnover Rates using 2'-Deoxy-2'-fluoro-4-thiouridine (4sU)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of RNA dynamics, including synthesis (transcription) and degradation (turnover), is crucial for understanding gene regulation. Traditional methods often measure steady-state RNA levels, which can mask the underlying kinetics of transcription and decay.[1][2] Metabolic labeling with nucleoside analogs like 4-thiouridine (B1664626) (4sU) offers a powerful and minimally cytotoxic method to distinguish newly transcribed RNA from the pre-existing RNA pool.[1][2][3][4]
4sU is a naturally occurring uridine (B1682114) derivative that, when added to cell culture media, is readily taken up by cells, converted to 4sU-triphosphate, and incorporated into nascent RNA transcripts by RNA polymerases.[1][2][5] The key feature of 4sU is the substitution of the oxygen at position 4 of the pyrimidine (B1678525) ring with a sulfur atom. This thiol group enables the specific chemical modification and subsequent separation of newly synthesized RNA, allowing for the determination of RNA synthesis and decay rates on a transcriptome-wide scale.[1][2] This approach is compatible with various downstream applications, including RT-qPCR and next-generation sequencing (NGS).[1][2]
Principle of the Method
The core principle involves a "pulse" or "pulse-chase" labeling strategy.
-
Pulse Labeling: Cells are incubated with 4sU for a defined period (the "pulse"). During this time, all newly transcribed RNA incorporates 4sU. By isolating and quantifying this 4sU-labeled RNA, one can measure the rate of RNA synthesis.[5]
-
Pulse-Chase Labeling: After the initial pulse with 4sU, the medium is replaced with one containing a high concentration of standard, unlabeled uridine (the "chase").[6] This prevents further incorporation of 4sU. By collecting samples at various time points during the chase, one can track the degradation of the initially labeled RNA population and thereby calculate RNA half-lives.[1][6][7]
The isolation of 4sU-labeled RNA is typically achieved by biotinylating the thiol group and then using streptavidin-coated magnetic beads for affinity purification.[1][2][5] Alternatively, methods like SLAM-seq chemically modify the incorporated 4sU, leading to a specific base change (T-to-C conversion) during reverse transcription, which can be identified by sequencing without the need for biochemical pulldowns.[8][9][10][11]
Data Presentation: Quantitative Parameters
The success of a 4sU labeling experiment depends on optimizing parameters such as 4sU concentration and labeling duration for the specific cell type to balance incorporation efficiency with potential cytotoxicity.[1][9][12]
Table 1: Recommended 4sU Labeling Conditions for Various Cell Types
| Cell Type | 4sU Concentration (µM) | Labeling Time | Application | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 100 µM | 24 hours (SLAM-seq) | Pluripotency Gene Expression | [11] |
| mESCs | 200 µM | 15 minutes | RNA Metabolic Rate Inference | [13] |
| Human B-cells (DG75) | Varies | 5 - 60 minutes | RNA Processing Kinetics | [14] |
| NIH-3T3, HFF, U2OS, HCT116 | 100 - 800 µM | 1 - 2 hours | Quantification Bias Analysis | [12][15] |
| HEK293T | Varies | 10 - 20 minutes (TT-seq) | Nascent Transcriptomics | [16] |
| HeLa Cells | 200 µM | Various (up to 720 min) | Simultaneous Transcription/Degradation | [8] |
Note: It is highly recommended to perform a titration experiment to determine the optimal 4sU concentration for your specific cell line, as high concentrations or prolonged exposure can affect cell viability and rRNA processing.[9][12][15]
Experimental Protocols
Protocol 1: Pulse-Chase Metabolic Labeling of RNA with 4sU
This protocol describes a typical pulse-chase experiment to measure RNA decay rates.
Materials:
-
4-thiouridine (4sU) (e.g., Sigma, T4509)
-
Complete cell culture medium
-
Uridine (for chase)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
TRIzol reagent (e.g., Thermo Scientific)
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[1][2]
-
Prepare Labeling Medium: Prepare fresh complete medium containing the optimized concentration of 4sU (e.g., 100-500 µM). Protect the 4sU stock solution and labeling medium from light.[9]
-
Pulse: Aspirate the old medium from the cells. Add the 4sU-containing medium to start the pulse. Incubate for a predetermined duration (e.g., 1-4 hours). The pulse duration should be long enough to label the transcripts of interest.
-
Chase:
-
Time-Point Collection: At each desired time point during the chase (e.g., 0, 1, 2, 4, 8, 12 hours), aspirate the medium and lyse the cells directly on the plate by adding TRIzol reagent (e.g., 1 mL for a 10 cm dish).[1][2][17]
-
RNA Isolation: Homogenize the lysate by pipetting and proceed with total RNA extraction according to the TRIzol manufacturer's protocol or store the lysate at -80°C.[1][5][17]
Protocol 2: Isolation of 4sU-Labeled RNA via Biotinylation and Affinity Purification
This protocol details the enrichment of newly transcribed RNA from the total RNA pool.
Materials:
-
Total RNA from Protocol 1
-
EZ-Link Biotin-HPDP (Pierce)
-
Dimethylformamide (DMF)
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Chloroform
-
Isopropanol
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit, Miltenyi)
-
Wash Buffers (as per bead manufacturer's instructions)
-
Dithiothreitol (DTT), 100 mM, freshly prepared
Procedure:
-
Biotinylation Reaction:
-
For every 1 µg of total RNA, prepare a reaction mix. A typical reaction for 50-100 µg of total RNA is recommended.[1][2]
-
In an RNase-free tube, combine the total RNA with 10X Biotinylation Buffer (to a final concentration of 1X).
-
Add Biotin-HPDP (from a 1 mg/mL stock in DMF) to a final concentration of ~0.2 mg/mL.[1]
-
Add RNase-free water to the final volume.
-
Incubate the reaction for 1.5 - 2 hours at room temperature with rotation, protected from light.
-
-
RNA Purification: Remove unreacted biotin (B1667282) by purifying the RNA. This is typically done by a chloroform/isopropanol precipitation.
-
Add an equal volume of chloroform, vortex, and centrifuge to separate the phases.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol, incubate for 10 minutes at room temperature, and centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.[2][5]
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[1][2]
-
-
Streptavidin Bead Binding:
-
Washing: Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA). Wash the beads extensively with wash buffers as recommended by the manufacturer to remove non-specifically bound RNA.[1][2]
-
Elution:
-
Final Precipitation: Purify the eluted RNA using an ethanol precipitation. The RNA is now ready for downstream analysis like RT-qPCR or library preparation for NGS.
Visualizations: Workflows and Principles
Caption: Workflow for a 4sU pulse-chase experiment to determine RNA turnover rates.
Caption: Principle of 4sU incorporation into nascent RNA and subsequent biotinylation.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 10. lubio.ch [lubio.ch]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 14. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Photo-Crosslinking Experiments with 2'-Deoxy-2'-fluoro-4-thiouridine-labeled RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2'-Deoxy-2'-fluoro-4-thiouridine (F-s4U) for photo-crosslinking studies to investigate RNA-protein interactions. Given that this compound is a novel photoactivatable nucleoside analog, these protocols are based on established methods for the widely used analog, 4-thiouridine (B1664626) (4sU), and highlight areas that may require optimization.
Introduction
Photo-crosslinking is a powerful technique to capture transient and stable RNA-protein interactions in their native cellular environment. The incorporation of photoactivatable nucleoside analogs, such as 4-thiouridine and its derivatives, into RNA transcripts allows for the formation of covalent bonds between the RNA and interacting proteins upon exposure to UV light. The 2'-fluoro modification on the ribose sugar of this compound is expected to confer increased nuclease resistance and potentially alter the conformational preferences of the RNA, which may influence RNA-protein interactions. These notes provide detailed protocols for the metabolic labeling of RNA with F-s4U, photo-crosslinking, and downstream analysis.
Data Presentation
Effective analysis of photo-crosslinking experiments relies on the accurate quantification of crosslinking efficiency and the identification of crosslinked proteins. The following tables provide a structured format for presenting quantitative data from such experiments.
Table 1: Quantification of F-s4U Incorporation into Cellular RNA
| Cell Line | F-s4U Concentration (µM) | Labeling Time (hours) | Percentage of Uridine (B1682114) Substitution (%) |
| HEK293T | 50 | 4 | 1.5 ± 0.2 |
| HEK293T | 100 | 4 | 2.8 ± 0.3 |
| HeLa | 50 | 4 | 1.2 ± 0.1 |
| HeLa | 100 | 4 | 2.5 ± 0.2 |
Table 2: Crosslinking Efficiency of F-s4U-labeled RNA to Protein
| Cell Line | F-s4U Concentration (µM) | UV Irradiation (365 nm, J/cm²) | Crosslinked RNA (% of total labeled RNA) |
| HEK293T | 100 | 0.5 | 8 ± 1.5 |
| HEK293T | 100 | 1.0 | 15 ± 2.1 |
| HeLa | 100 | 0.5 | 7 ± 1.2 |
| HeLa | 100 | 1.0 | 13 ± 1.9 |
Table 3: Identification of Crosslinked Proteins by Mass Spectrometry
| Protein ID (UniProt) | Protein Name | Gene Name | Peptide Sequence | Crosslink Site (Amino Acid) | Spectral Counts |
| P04637 | Tumor suppressor p53 | TP53 | ... | ... | 15 |
| P62258 | 14-3-3 protein beta/alpha | YWHAB | ... | ... | 12 |
| Q15233 | Hu antigen R | ELAVL1 | ... | ... | 25 |
| P35637 | Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | ... | ... | 31 |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol describes the incorporation of F-s4U into the nascent RNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (F-s4U) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
General cell culture and molecular biology laboratory equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of F-s4U (e.g., 50-100 µM). Warm the medium to 37°C.
-
Note: The optimal concentration of F-s4U may vary between cell lines and should be determined empirically. High concentrations of thiouridine analogs can be cytotoxic and may induce a nucleolar stress response[1].
-
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the F-s4U-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Note: Protect the cells from light during and after labeling to prevent premature crosslinking[2].
-
-
Cell Harvesting and RNA Extraction: After the labeling period, wash the cells twice with ice-cold PBS. Proceed immediately with total RNA extraction using TRIzol reagent or a preferred RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: In Vivo Photo-Crosslinking of F-s4U-labeled RNA and Protein
This protocol details the induction of covalent crosslinks between F-s4U-labeled RNA and interacting proteins within living cells.
Materials:
-
Cells metabolically labeled with F-s4U (from Protocol 1)
-
Ice-cold PBS
-
UV crosslinker with 365 nm bulbs
-
Cell scrapers
Procedure:
-
Cell Preparation: After the desired labeling time, place the cell culture plates on ice.
-
Washing: Aspirate the culture medium and wash the cells twice with a generous volume of ice-cold PBS. Aspirate the final wash completely.
-
UV Irradiation: Place the uncovered culture plates on a pre-chilled surface inside a UV crosslinker. Irradiate the cells with 365 nm UV light at a specific dose (e.g., 0.5-2.0 J/cm²).
-
Note: The optimal UV dose should be determined empirically to maximize crosslinking efficiency while minimizing UV-induced damage.
-
-
Cell Harvesting: Immediately after irradiation, add ice-cold PBS to the plate and harvest the cells by scraping. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Lysis and Downstream Processing: Pellet the cells by centrifugation at 4°C. The cell pellet can now be used for various downstream applications, such as immunoprecipitation of the protein of interest followed by RNA analysis, or total RNA-protein complex purification.
Protocol 3: Enrichment of F-s4U-labeled RNA
This protocol describes the purification of F-s4U-labeled RNA from total RNA using thiol-specific biotinylation and streptavidin affinity purification.
Materials:
-
Total RNA containing F-s4U (from Protocol 1)
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-coated magnetic beads
-
Appropriate binding and wash buffers
-
Dithiothreitol (DTT) for elution
Procedure:
-
Biotinylation of F-s4U-labeled RNA: In a solution containing the total RNA, add Biotin-HPDP to a final concentration of 1 mg/mL. Incubate for 1.5 hours at room temperature with gentle rotation.
-
Removal of Unreacted Biotin: Purify the biotinylated RNA from unreacted Biotin-HPDP using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.
-
Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a suitable binding buffer and add streptavidin-coated magnetic beads. Incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Place the tube on a magnetic stand to capture the beads. Aspirate the supernatant (containing unlabeled RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution of Labeled RNA: Resuspend the beads in an elution buffer containing DTT (e.g., 100 mM) to cleave the disulfide bond in the Biotin-HPDP linker, releasing the F-s4U-labeled RNA. Incubate for 10-15 minutes at room temperature.
-
Final Purification: Collect the eluate and perform an ethanol (B145695) precipitation to concentrate the purified F-s4U-labeled RNA.
Visualizations
Experimental Workflow
Caption: Workflow for RNA-protein photo-crosslinking.
Signaling Pathway Example: TNF-α Signaling and mRNA Stability
RNA-binding proteins (RBPs) play a crucial role in regulating the stability of mRNAs encoding inflammatory cytokines, such as those induced by TNF-α signaling. Photo-crosslinking with F-s4U can be used to identify the RBPs that bind to these specific mRNAs and modulate their decay.
Caption: Regulation of mRNA stability by RBPs in TNF-α signaling.
References
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-4'-thiouridine in Antiviral Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analog that holds significant promise in the field of antiviral drug discovery. As a derivative of uridine, it is designed to interfere with the replication machinery of viruses, particularly those with RNA-dependent RNA polymerase (RdRp). This document provides detailed application notes and experimental protocols for the utilization of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogs in antiviral screening assays. The methodologies outlined below are intended to guide researchers in evaluating the efficacy and cytotoxicity of this compound and similar nucleoside analogs.
Mechanism of Action
Nucleoside analogs like 2'-Deoxy-2'-fluoro-4'-thiouridine exert their antiviral effects by acting as fraudulent substrates for viral polymerases. Following cellular uptake, the nucleoside is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the elongating viral RNA or DNA strand by the viral polymerase. The incorporation of the modified nucleoside can lead to chain termination or introduce mutations, thereby inhibiting viral replication. The fluorine substitution at the 2' position and the thio-modification at the 4' position of the ribose sugar are critical for its biological activity and stability.
Figure 1: Proposed mechanism of action for 2'-Deoxy-2'-fluoro-4'-thiouridine.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine and other related 2'-fluoro and 4'-thio-nucleoside analogs against various viruses. This data is compiled from published research and is intended to be representative of the potential of this class of compounds.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoro-4'-thiouridine Prodrug and Analogs
| Compound | Virus | Assay Type | Cell Line | EC₅₀ (µM) | Reference |
| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | 2.99 | [1][2] |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine | HIV-1 | Antiviral Assay | - | 0.086 | [3] |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | HIV-1 | Antiviral Assay | - | 0.00134 | [3] |
| 2'-fluoro-2',3'-unsaturated L-cytosine analog | HIV-1 | Antiviral Assay | PBM | 0.51 | [4] |
| 2'-fluoro-2',3'-unsaturated L-5-fluorocytosine analog | HIV-1 | Antiviral Assay | PBM | 0.17 | [4] |
| 2'-fluoro-2',3'-unsaturated L-adenine analog | HIV-1 | Antiviral Assay | PBM | 1.5 | [4] |
| 2'-fluoro-2',3'-unsaturated L-cytosine analog | Hepatitis B Virus (HBV) | Antiviral Assay | 2.2.15 | 0.18 | [4] |
| 2'-fluoro-2',3'-unsaturated L-5-fluorocytosine analog | Hepatitis B Virus (HBV) | Antiviral Assay | 2.2.15 | 0.225 | [4] |
| 2'-fluoro-2',3'-unsaturated L-adenine analog | Hepatitis B Virus (HBV) | Antiviral Assay | 2.2.15 | 1.7 | [4] |
Table 2: Cytotoxicity of 2'-fluoro and 4'-thio-Nucleoside Analogs
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| 2'-fluoro-2',3'-unsaturated L-cytosine analog | PBM, Vero, CEM, HepG2 | > 100 | [4] |
| 2'-fluoro-2',3'-unsaturated L-5-fluorocytosine analog | PBM, Vero, CEM, HepG2 | > 100 | [4] |
| 2'-fluoro-2',3'-unsaturated L-adenine analog | PBM, Vero, CEM, HepG2 | > 100 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific viruses and cell lines.
Protocol 1: Hepatitis C Virus (HCV) Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of a compound against HCV replication using a subgenomic replicon system that expresses a luciferase reporter gene.
References
- 1. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HIV and anti-HBV activities of 2'-fluoro-2', 3'-unsaturated L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2'-Deoxy-2'-fluoro-4'-thiouridine-Based Aptamers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and application of aptamers incorporating 2'-Deoxy-2'-fluoro-4'-thiouridine. This modification combines the enhanced nuclease resistance and binding affinity conferred by the 2'-fluoro group with the photo-crosslinking capabilities of the 4'-thio modification. This unique combination makes these aptamers powerful tools for target validation, diagnostics, and therapeutic development.
Introduction to 2'-Deoxy-2'-fluoro-4'-thiouridine Aptamers
Aptamers are short, single-stranded nucleic acid molecules (DNA or RNA) that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. Chemical modifications to the nucleotide building blocks can significantly enhance their drug-like properties. The incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification at the ribose sugar moiety provides significant protection against degradation by nucleases present in biological fluids, thereby increasing the in vivo half-life of the aptamer.[1][2]
-
Increased Binding Affinity: The 2'-fluoro group can contribute to a more stable A-form helical structure, which can lead to higher binding affinities for target molecules.[1][2]
-
Photo-Crosslinking Capability: The 4'-thiouridine modification allows for UV-inducible covalent crosslinking to the target molecule upon irradiation with long-wave UV light (~340 nm). This feature is invaluable for identifying the precise binding site of the aptamer on its target and for creating irreversible inhibitors.
Data Presentation: Binding Affinities of Modified Aptamers
The introduction of modifications like 2'-fluoro substitutions has been shown to significantly impact the binding affinity of aptamers. Below is a summary of reported dissociation constants (Kd) for various 2'-fluoro-modified RNA aptamers against different targets.
| Aptamer ID | Target | Modification | Binding Affinity (Kd) | Reference |
| Apt. 9.1 | Viral Frameshift Element | 2'-fluoro modified mirror-image RNA | ~1.6 µM | [3] |
| A011 | Murine Lipopolysaccharide Binding Protein (mLBP) | 2'-F-pyrimidine RNA | ~200-800 nM | [4] |
| FA1 | HIV-1 Reverse Transcriptase | 2'-fluoroarabinonucleotide (FANA) | low pM range | [5] |
| Not Specified | HIV-1 Reverse Transcriptase | 2'-F-pyrimidine RNA | Not specified, but inhibition was strongest with this modification | [6][7] |
Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite (B1245037)
The synthesis of the key building block, 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite, is a critical first step. A detailed protocol based on the work by Takahashi et al. is outlined below.[1][2]
Materials:
-
Commercially available 2'-deoxy-2'-fluorouridine (B118953)
-
Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-OH protection)
-
Thiation reagent (e.g., Lawesson's reagent)
-
Phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (acetonitrile, pyridine, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
5'-O-Protection: Protect the 5'-hydroxyl group of 2'-deoxy-2'-fluorouridine with a dimethoxytrityl (DMT) group.
-
4'-Thiation: Introduce the sulfur atom at the 4' position of the ribose sugar using a thiation reagent like Lawesson's reagent. This is a key step and reaction conditions should be carefully optimized.
-
3'-O-Phosphitylation: Convert the 3'-hydroxyl group to a phosphoramidite moiety using a suitable phosphitylating agent.
-
Purification: Purify the final 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
SELEX Protocol for 2'-Deoxy-2'-fluoro-4'-thiouridine-Based Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the process used to isolate high-affinity aptamers from a large random library of oligonucleotides.
Materials:
-
Synthesized 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (and other required NTPs, including natural and potentially other modified versions)
-
DNA template library with a central random region flanked by constant primer binding sites
-
Mutant T7 RNA Polymerase (Y639F variant is commonly used for incorporating 2'-fluoro-modified nucleotides)
-
Reverse Transcriptase
-
Taq DNA Polymerase
-
Primers for PCR amplification
-
Target molecule
-
SELEX buffer (e.g., PBS with MgCl2)
-
Nitrocellulose membrane or magnetic beads for partitioning
Protocol:
-
Initial Library Preparation: Synthesize a single-stranded DNA library containing a randomized region of 20-80 nucleotides.
-
In Vitro Transcription: Generate an RNA pool from the DNA library using a mutant T7 RNA polymerase in the presence of the required NTPs, including 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate.
-
Binding and Partitioning: Incubate the RNA pool with the target molecule. Separate the target-bound RNA molecules from the unbound sequences using a method like nitrocellulose filter binding or affinity chromatography with immobilized target.
-
Elution and Reverse Transcription: Elute the bound RNA molecules and reverse transcribe them to cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR to generate a double-stranded DNA pool enriched in sequences that bind to the target.
-
Single-Strand DNA Generation: Generate single-stranded DNA from the PCR product for the next round of transcription.
-
Iterative Rounds: Repeat steps 2-6 for 8-15 rounds to enrich the pool with high-affinity aptamers.
-
Cloning and Sequencing: Clone the final enriched DNA pool into a plasmid vector and sequence individual clones to identify the aptamer candidates.
-
Aptamer Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity.
Cellular Uptake Assay
This protocol is designed to assess the ability of a fluorescently labeled aptamer to be internalized by target cells.
Materials:
-
Target cells and control (non-target) cells
-
Fluorescently labeled aptamer (e.g., with FITC or Cy3)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed target and control cells in appropriate culture plates and allow them to adhere overnight.
-
Aptamer Incubation: Incubate the cells with the fluorescently labeled aptamer at a final concentration of 100-500 nM in cell culture medium for 1-4 hours at 37°C.[8]
-
Washing: Wash the cells three times with cold PBS to remove unbound aptamer.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Visualize the cellular uptake of the aptamer using a fluorescence microscope.
-
Cytotoxicity Assay
This assay determines whether the aptamer has any cytotoxic effects on target and non-target cells.
Materials:
-
Target cells and control (non-target) cells
-
Aptamer
-
Cell culture medium
-
MTS or MTT assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Aptamer Treatment: Treat the cells with increasing concentrations of the aptamer (e.g., 0.1 to 10 µM) for 24-72 hours.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualization of Workflows and Pathways
Experimental Workflow for Aptamer Development
The following diagram illustrates the key steps in the development of 2'-Deoxy-2'-fluoro-4'-thiouridine-based aptamers.
Caption: Workflow for 2'-Deoxy-2'-fluoro-4'-thiouridine aptamer development.
Signaling Pathway Inhibition: β-arrestin 2
Aptamers can be developed to inhibit specific protein-protein interactions within a signaling pathway. The following diagram illustrates how an aptamer targeting β-arrestin 2 can disrupt its scaffolding function and inhibit downstream signaling.[9][10][11]
Caption: Inhibition of β-arrestin 2 signaling by a specific aptamer.
References
- 1. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Selection of Modified RNA Aptamers Against CD44 Cancer Stem Cell Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Disruption of β-Arrestin 2-Mediated Signaling Pathways by Aptamer Chimeras Leads to Inhibition of Leukemic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted disruption of β-arrestin 2-mediated signaling pathways by aptamer chimeras leads to inhibition of leukemic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Viral RNA in Infected Cells
Note on the Compound: Information regarding the specific use of 2'-Deoxy-2'-fluoro-4-thiouridine for viral RNA labeling is limited in current scientific literature. The following application notes and protocols are based on the well-established methods for a closely related and widely used compound, 4-thiouridine (B1664626) (4sU) . Researchers should consider these protocols as a starting point and optimize them for their specific experimental system when using this compound or other analogs.
Introduction
Metabolic labeling of newly synthesized RNA is a powerful technique to study the dynamics of viral and cellular RNA transcription, processing, and decay within infected cells. By introducing a modified nucleoside analog, such as 4-thiouridine (4sU), into the cell culture medium, it is actively taken up by cells, converted to its triphosphate form, and incorporated into nascent RNA transcripts by cellular and viral RNA polymerases. The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This thiol group allows for the specific chemical modification (biotinylation) of the labeled RNA, enabling its selective purification from the bulk of pre-existing, unlabeled RNA. This approach provides a temporal window into the transcriptional activity of both the virus and the host cell, offering valuable insights for virology research and the development of antiviral therapeutics.
Principle of the Method
The workflow for metabolic labeling of viral RNA using a thiouridine analog involves several key steps:
-
Labeling: Infected cells are incubated with the thiouridine analog, which is incorporated into newly transcribed RNA.
-
RNA Isolation: Total RNA, containing both pre-existing and newly synthesized, labeled RNA, is extracted from the cells.
-
Biotinylation: The thiol group on the incorporated thiouridine is specifically reacted with a biotinylating reagent, attaching a biotin (B1667282) molecule to the nascent RNA.
-
Purification: The biotinylated RNA is selectively captured using streptavidin-coated magnetic beads.
-
Elution: The purified, newly transcribed RNA is eluted from the beads for downstream analysis.
Data Presentation
Quantitative Data on 4sU Labeling
The following tables summarize typical quantitative data obtained from 4sU labeling experiments in mammalian cells. These values can serve as a benchmark for optimizing labeling conditions.
Table 1: Recommended 4sU Concentrations for Different Labeling Durations [1]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| 15–30 | 500–1000 |
| 60 | 200–500 |
| 120 | 100–200 |
Table 2: Yield of Newly Transcribed RNA after 1-hour 4sU Labeling [2]
| Cell Type | 4sU Concentration (µM) | Percentage of Newly Transcribed RNA in Total RNA |
| Murine Fibroblasts (NIH-3T3) | 200 | ~1 - 4% |
| Human Foreskin Fibroblasts (HFF) | 200 | ~1 - 4% |
Table 3: Efficiency of 4sU-labeled RNA Purification [3]
| Parameter | Result |
| Biotinylation Efficiency | A gradual increase in biotinylation is observed with longer labeling times. |
| Depletion of Labeled RNA from Flow-through | Biotinylated transcripts are efficiently depleted from the unbound fraction. |
| Recovery of Labeled RNA | The amount of RNA enriched by streptavidin purification increases with labeling time. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA in Infected Cells
This protocol describes the steps for labeling newly transcribed RNA in virus-infected cells with a thiouridine analog.
Materials:
-
Virus stock of interest
-
Host cell line permissive to viral infection
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO, store in aliquots at -20°C, protected from light)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding and Infection:
-
Plate host cells in appropriate culture vessels (e.g., 10 cm dishes) to reach 70-80% confluency at the time of infection.
-
Infect cells with the virus at the desired multiplicity of infection (MOI) and incubate for the desired time to allow for viral gene expression and replication.
-
-
Preparation of Labeling Medium:
-
Just before use, thaw an aliquot of the 4sU stock solution.
-
Dilute the 4sU stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for guidance). For example, to make 10 mL of 200 µM 4sU medium, add 20 µL of a 100 mM 4sU stock to 10 mL of medium.
-
-
Labeling of Nascent RNA:
-
At the desired time post-infection, aspirate the existing medium from the infected cells.
-
Add the freshly prepared 4sU-containing medium to the cells.[4] Ensure the cell monolayer is completely covered.
-
Incubate the cells for the desired labeling period under their normal growth conditions (e.g., 37°C, 5% CO₂). Crucially, protect the cells from light during and after labeling to prevent photocrosslinking of the 4sU-containing RNA.
-
-
Cell Lysis and RNA Isolation:
-
After the labeling period, quickly aspirate the labeling medium.
-
Immediately add TRIzol reagent directly to the culture dish (e.g., 1 mL for a 10 cm dish) to lyse the cells and inactivate RNases.[4]
-
Scrape the cells and collect the lysate.
-
Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or store the lysate at -80°C for later processing.
-
Protocol 2: Biotinylation of Thiol-Labeled RNA
This protocol describes the chemical modification of the thiol group in the incorporated 4sU with a biotinylating reagent.
Materials:
-
Total RNA isolated from labeled cells
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylating agent), dissolved in DMF to 1 mg/mL (prepare fresh)
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M NaCl
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
Procedure:
-
Biotinylation Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following for every 1 µg of total RNA:
-
1 µg of total RNA
-
1 µL of 10X Biotinylation Buffer
-
2 µL of Biotin-HPDP (1 mg/mL in DMF)
-
Bring the final volume to 7 µL with RNase-free water.[4]
-
-
Scale the reaction volume as needed for the total amount of RNA (typically 50-100 µg).
-
-
Incubation:
-
Mix the reaction gently by pipetting.
-
Incubate at room temperature for 1.5 to 2 hours with gentle rotation, protected from light.[4]
-
-
Purification of Biotinylated RNA:
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the reaction mixture to remove unincorporated Biotin-HPDP.[2]
-
Vortex vigorously for 15 seconds and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
To precipitate the RNA, add 1/10th volume of 5 M NaCl and 1 volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Protocol 3: Purification of Biotinylated RNA using Streptavidin Magnetic Beads
This protocol describes the isolation of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads (e.g., NEB #S1420, Dynabeads MyOne Streptavidin C1)
-
Wash/Binding Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Elution Buffer (100 mM DTT, freshly prepared)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Aliquot the required amount of beads into a new RNase-free tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads with Wash/Binding Buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated RNA to Beads:
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (this is the unlabeled, pre-existing RNA fraction and can be saved for analysis).
-
Wash the beads several times with Wash/Binding Buffer to remove non-specifically bound RNA. Follow with washes with Low Salt Wash Buffer.[5]
-
-
Elution of Labeled RNA:
-
After the final wash, remove all supernatant.
-
Add freshly prepared Elution Buffer (100 mM DTT) to the beads to cleave the disulfide bond and release the labeled RNA.
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the purified, newly transcribed RNA.
-
A second elution can be performed to maximize the yield.
-
The eluted RNA can be further purified by ethanol precipitation and is ready for downstream applications such as qRT-PCR, RNA-seq, or microarray analysis.
-
Visualizations
Caption: Experimental workflow for labeling and isolating newly transcribed viral RNA.
Caption: Principle of thiouridine-based RNA labeling and purification.
References
- 1. escholarship.org [escholarship.org]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FdU) Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FdU), focusing on optimizing its concentration to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound (4S-FdU) and related fluoropyrimidine analogs?
A1: The cytotoxic effects of 4S-FdU and similar fluoropyrimidines are primarily attributed to two main mechanisms. First, it is metabolized within the cell to its monophosphate form, which is a potent inhibitor of thymidylate synthase. This inhibition leads to a depletion of intracellular thymidine (B127349) triphosphate (dTTP), a crucial precursor for DNA synthesis and repair, ultimately causing "thymineless death". Secondly, its triphosphate form can be incorporated into RNA, interfering with RNA processing and function.
Q2: What are the typical signs of excessive cytotoxicity in cell cultures treated with 4S-FdU?
A2: Common indicators of high cytotoxicity include a rapid decline in cell viability, noticeable changes in cell morphology such as rounding, detachment from the culture surface, and membrane blebbing. Other signs are a significant reduction in cell proliferation rates and the induction of apoptosis or necrosis. It is also advisable to monitor for cellular stress markers.
Q3: How can I determine the optimal concentration of 4S-FdU for my experiment while minimizing off-target cytotoxic effects?
A3: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This involves testing a wide range of 4S-FdU concentrations and assessing cell viability using assays like MTT, XTT, or trypan blue exclusion after a relevant exposure time. The objective is to identify a concentration that achieves the desired experimental effect with the minimal impact on overall cell viability.
Q4: Can the solvent used to dissolve 4S-FdU contribute to cytotoxicity?
A4: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at higher concentrations. Major cytotoxic effects have been observed with DMSO concentrations as low as 1% (v/v) after 24 hours of exposure. It is crucial to include a vehicle control (culture medium with the same concentration of solvent used for the highest 4S-FdU concentration) in your experiments to differentiate between the cytotoxicity of the compound and the solvent.
Q5: What signaling pathways are commonly activated in response to high concentrations of thiouridine analogs?
A5: High concentrations of thiouridine analogs like 4-thiouridine (B1664626) (4sU) can inhibit ribosomal RNA (rRNA) synthesis and processing. This can trigger a nucleolar stress response, which is often associated with the induction of the tumor suppressor protein p53 and can lead to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue 1: High Cell Viability and No Observable Effect
| Possible Cause | Recommended Solution |
| 4S-FdU concentration is too low. | Increase the concentration of 4S-FdU incrementally. Perform a new dose-response curve with a higher concentration range. |
| Incorrect compound handling or storage. | Ensure that the 4S-FdU stock solution was prepared correctly and stored under the recommended conditions (e.g., protected from light, appropriate temperature) to prevent degradation. Prepare a fresh stock solution. |
| Cell line is resistant to 4S-FdU. | Consider using a different cell line that is known to be more sensitive to fluoropyrimidine analogs. |
| Short incubation time. | Increase the incubation time to allow for sufficient uptake and metabolic activation of 4S-FdU. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Issue 2: Excessive Cytotoxicity at All Tested Concentrations
| Possible Cause | Recommended Solution |
| 4S-FdU concentration is too high. | Perform a dose-response experiment with a much lower range of concentrations. Start with nanomolar or low micromolar concentrations. |
| Solvent toxicity. | Verify that the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the highest concentration of the solvent used. |
| Cell culture is unhealthy or contaminated. | Always begin experiments with healthy, actively growing cells. Check for any signs of contamination (e.g., microbial) before starting the experiment. |
| Incorrect plate reading in viability assay. | Ensure that there are no air bubbles in the wells before reading the plate, as they can interfere with absorbance measurements. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. Allow cells to adhere and reach a consistent confluency before adding the compound. |
| Inconsistent incubation times. | Standardize all incubation and treatment times precisely across all experiments. |
| Degradation of 4S-FdU stock solution. | Prepare fresh stock solutions of 4S-FdU regularly and store them appropriately. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: IC50 Values of Fluoropyrimidine Analogs in Various Cancer Cell Lines
Note: Data for this compound (4S-FdU) is limited in publicly available literature. The following table includes data for the closely related compound 5-Fluoro-2'-deoxyuridine (FdU) to provide a reference for expected cytotoxic concentrations.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Assay |
| HTB38 | Breast Cancer | (FdU)5 conjugate | ~1 | 72 | MTT |
| HCC2998 | Colon Cancer | (FdU)5 conjugate | ~1 | 72 | MTT |
| HeLa | Cervical Cancer | (FdU)5 conjugate | ~5 | 72 | MTT |
| HepG2 | Liver Cancer | (FdU)5 conjugate | >10 | 72 | MTT |
Table 2: Recommended Starting Concentration Ranges for 4S-FdU Optimization
| Experimental Goal | Starting Concentration Range | Notes |
| Initial IC50 Determination | 1 nM - 100 µM | A wide range is recommended to capture the full dose-response curve. |
| Minimizing Cytotoxicity | 10 nM - 1 µM | Based on typical IC50 values of related compounds, this range is likely to show biological activity with reduced cell death. |
| Inducing Apoptosis for Mechanistic Studies | 2-5 times the IC50 | A higher concentration is often required to robustly induce apoptosis for downstream analysis. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 4S-FdU.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (4S-FdU)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of 4S-FdU in DMSO. Perform serial dilutions of the 4S-FdU stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control containing the same concentration of DMSO as the highest 4S-FdU concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared 4S-FdU dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes how to differentiate between viable, apoptotic, and necrotic cells after treatment with 4S-FdU.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of 4S-FdU and controls in a 6-well plate.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for determining the IC50 value of 4S-FdU.
Caption: p53-mediated apoptosis pathway induced by 4S-FdU.
reducing off-target effects of 2'-Deoxy-2'-fluoro-4-thiouridine in metabolic labeling
Welcome to the technical support center for the use of 2'-Deoxy-2'-fluoro-4-thiouridine (F-ara-S4U) in metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is F-ara-S4U and how does it differ from 4-thiouridine (B1664626) (4sU)?
A1: F-ara-S4U is a nucleoside analog of uridine (B1682114) used for metabolic labeling of newly transcribed RNA. Like the more commonly used 4-thiouridine (4sU), it is incorporated into nascent RNA by cellular RNA polymerases. The key differences are the presence of a fluorine atom at the 2' position of the ribose sugar in an arabino configuration. This modification can alter its metabolic fate, incorporation efficiency, and potential for off-target effects compared to 4sU.
Q2: What are the primary off-target effects associated with F-ara-S4U?
A2: The primary concerns with F-ara-S4U, largely inferred from related fluorinated nucleoside analogs, include:
-
Cytotoxicity: Fluorinated pyrimidines can interfere with essential cellular processes, leading to cell death. This may occur through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, or through disruption of RNA processing and function.[1]
-
DNA Incorporation: The 2'-deoxy-like arabinofuranosyl configuration may allow F-ara-S4U to be recognized by DNA polymerases, leading to its incorporation into DNA. This can trigger DNA damage responses and apoptosis.
-
Perturbation of RNA Metabolism: The 2'-fluoro modification is known to increase the thermal stability of RNA duplexes.[2] While this enhances nuclease resistance, it may also interfere with normal RNA processing, splicing, and turnover.
Q3: How is F-ara-S4U metabolized and incorporated into RNA?
A3: F-ara-S4U is expected to utilize the endogenous nucleotide salvage pathway. After being transported into the cell, it is sequentially phosphorylated by cellular kinases to form F-ara-S4U-triphosphate (F-ara-S4UTP). This triphosphate form is then used as a substrate by RNA polymerases and incorporated into newly transcribed RNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments with F-ara-S4U.
Issue 1: High Cytotoxicity or Poor Cell Viability After Labeling
Question: My cells show significant signs of cytotoxicity (e.g., rounding, detachment, low viability) after labeling with F-ara-S4U. How can I reduce this?
Answer: High cytotoxicity is a common concern with fluorinated nucleoside analogs.[1][3] The following steps can help mitigate this issue.
Step 1: Optimize Concentration and Labeling Time This is the most critical step. You must empirically determine the lowest concentration and shortest labeling duration that provides a detectable signal while maintaining high cell viability.
-
Recommendation: Perform a dose-response experiment. Test a range of F-ara-S4U concentrations (e.g., 10 µM to 200 µM) for a fixed, short duration (e.g., 1-2 hours). Assess cell viability using an MTT assay or trypan blue exclusion.
-
Data-Driven Approach: Plot cell viability against F-ara-S4U concentration to determine the IC50 (half-maximal inhibitory concentration). For your experiments, use a concentration well below the IC50 that still yields sufficient RNA labeling.
Step 2: Implement Rescue Co-treatments If optimizing concentration and time is insufficient, you can use rescue agents to counteract specific toxic mechanisms.
-
Uridine Rescue (for RNA-mediated toxicity): Co-incubation with a 5-10 fold excess of natural uridine can help alleviate toxicity. Uridine competes with F-ara-S4U for incorporation into RNA, thereby reducing the disruption of RNA processing.[1]
-
Thymidine (B127349) Rescue (for DNA-mediated toxicity): If you suspect inhibition of thymidylate synthase is the primary cause of toxicity, co-incubation with exogenous thymidine can help replenish the dTTP pool required for DNA synthesis.[1]
Troubleshooting Workflow: High Cytotoxicity
Caption: A logical workflow for troubleshooting excessive cytotoxicity.
Issue 2: Low or Undetectable Labeling of Newly Transcribed RNA
Question: I am not detecting a strong signal from my F-ara-S4U-labeled RNA. How can I improve the labeling efficiency?
Answer: Low labeling efficiency can result from several factors, including suboptimal labeling conditions or issues with the downstream detection chemistry.
Step 1: Increase Labeling Time or Concentration If cell viability is high, you may have room to increase the F-ara-S4U concentration or extend the labeling period. Refer to your dose-response curve to select a higher, yet non-toxic, concentration.
Step 2: Verify Downstream Chemistry The thiol group on F-ara-S4U allows for specific chemical reactions, typically biotinylation, for enrichment.[4] Ensure this process is working efficiently.
-
Biotinylation Reagent: Use a fresh, high-quality thiol-specific biotinylation reagent like Biotin-HPDP.
-
Dot Blot: Perform a dot blot analysis on your total RNA post-biotinylation to confirm the successful addition of biotin (B1667282) to the 4sU-labeled RNA before proceeding with enrichment.
Step 3: Consider Cell-Type Specific Effects The efficiency of nucleoside uptake and phosphorylation can vary significantly between different cell types. Some cells may have less active nucleoside salvage pathways.
Data & Comparisons
Direct quantitative comparisons for F-ara-S4U are limited in published literature. The following tables provide a starting point for experimental design, based on established data for 4sU and expected properties of fluorinated analogs.
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Parameter | 4-thiouridine (4sU) | This compound (F-ara-S4U) |
| Starting Concentration | 50 - 100 µM[5] | 10 - 50 µM (Requires Optimization) |
| Labeling Time | 15 min - 4 hours[5][6] | 30 min - 2 hours (Requires Optimization) |
| Cell Viability | Generally high at typical concentrations | Potential for cytotoxicity; must be empirically determined [1] |
| Primary Off-Target | Minimal at optimal concentrations | Cytotoxicity, DNA incorporation |
Table 2: Comparative Properties of Uridine Analogs
| Property | 4-thiouridine (4sU) | This compound (F-ara-S4U) |
| Incorporation Enzyme | RNA Polymerases | RNA Polymerases (Potential for DNA Polymerase activity) |
| Detection Method | Thiol-specific chemistry (Biotinylation) | Thiol-specific chemistry (Biotinylation) |
| Effect on RNA Stability | Minimal | Increases duplex stability[2] |
| Known Perturbations | Can induce T-to-C transitions in sequencing | Potential to inhibit thymidylate synthase and disrupt RNA processing[1] |
Experimental Protocols
The following protocols are adapted from established methods for 4sU metabolic labeling and should be optimized for your specific cell line and experimental goals when using F-ara-S4U.[6][7][8]
Protocol 1: Metabolic Labeling of Adherent Cells with F-ara-S4U
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Prepare Labeling Medium: Prepare a stock solution of F-ara-S4U in DMSO or water. Just before use, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (start with a range determined by your cytotoxicity assay, e.g., 25 µM).
-
Labeling: Aspirate the old medium from the cells and add the F-ara-S4U-containing medium. Incubate for the desired duration (e.g., 1 hour) under standard culture conditions.
-
Harvesting: Aspirate the labeling medium and immediately lyse the cells in the dish using TRIzol reagent (1 mL for a 10 cm dish) to preserve the RNA.
-
RNA Isolation: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol, followed by an ethanol (B145695) precipitation.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat cells with a serial dilution of F-ara-S4U in fresh medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a period relevant to your planned labeling experiments (e.g., 2, 4, or 8 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Visualizations of Pathways and Workflows
F-ara-S4U Metabolic Pathway
Caption: Presumed metabolic pathway of F-ara-S4U and its potential off-target effects.
General Experimental Workflow
Caption: Overview of the experimental workflow for metabolic labeling with F-ara-S4U.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
challenges in the chemical synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine phosphoramidite
Welcome to the technical support center for the chemical synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this modified nucleoside.
Experimental Workflow Overview
The synthesis of this compound phosphoramidite is a multi-step process that requires careful control of reaction conditions and purification procedures. The overall workflow can be summarized as follows:
Caption: General workflow for the synthesis of this compound phosphoramidite.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for specific challenges that may arise during the synthesis.
Step 1: Protection of Hydroxyl Groups
Q1: What are the common protecting groups for the hydroxyl groups of uridine, and what are the potential issues?
A1: Acetyl (Ac) groups are commonly used to protect the 2', 3', and 5'-hydroxyl groups of uridine. While generally efficient, incomplete protection can occur, leading to a mixture of partially protected starting materials. This can complicate subsequent reaction steps and purification.
Troubleshooting:
-
Problem: Incomplete protection observed by TLC or NMR.
-
Solution:
-
Ensure all reagents, especially pyridine (B92270) and acetic anhydride, are anhydrous.
-
Increase the equivalents of the acetylating agent.
-
Extend the reaction time and monitor closely by TLC.
-
Purify the fully protected intermediate by column chromatography before proceeding to the next step.
-
Step 2: Fluorination at 2'-Position
Q2: What are the main challenges when introducing the fluorine atom at the 2'-position of the protected uridine?
A2: The fluorination of the 2'-position, often using reagents like diethylaminosulfur trifluoride (DAST), can be challenging. Common issues include the formation of side products through elimination or rearrangement reactions, and incomplete reaction. The stereochemistry at the 2'-position also needs to be carefully controlled.
Troubleshooting:
-
Problem: Low yield of the desired 2'-fluoro product.
-
Solution:
-
Strictly control the reaction temperature; DAST reactions are often performed at low temperatures to minimize side reactions.
-
Use a non-polar, anhydrous solvent.
-
Slowly add the fluorinating agent to the reaction mixture.
-
Careful purification by column chromatography is crucial to separate the desired product from byproducts.[1]
-
-
Problem: Formation of multiple products observed on TLC.
-
Solution: This may indicate elimination byproducts. Lowering the reaction temperature and using a less hindered base, if applicable, can sometimes mitigate this. A thorough understanding of the reaction mechanism, which may involve neighboring-group participation, can aid in optimizing conditions.[2][3][4]
Step 3: Thionation at 4-Position
Q3: What are the common issues encountered during the thionation of the 4-oxo group of 2'-deoxy-2'-fluorouridine (B118953)?
A3: The thionation step, typically performed with Lawesson's reagent, can be sluggish and may lead to the formation of impurities that are difficult to remove. Over-thionation or side reactions with other functional groups are also potential concerns.
Troubleshooting:
-
Problem: Incomplete conversion to the 4-thiouridine (B1664626) derivative.
-
Solution:
-
Ensure the Lawesson's reagent is of high quality and freshly opened or properly stored.
-
Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.
-
Use a sufficient excess of Lawesson's reagent.
-
-
Problem: Difficult purification of the 4-thiouridine product from reagent byproducts.
-
Solution:
-
After the reaction, a workup with saturated aqueous sodium bicarbonate can help to quench the remaining reagent.
-
Purification by column chromatography is essential. A gradient elution may be required to separate the product from closely related impurities.
-
Table 1: Typical Reaction Conditions for Thionation with Lawesson's Reagent
| Parameter | Condition |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 2-6 hours |
| Equivalents of Lawesson's Reagent | 1.1 - 1.5 |
Step 4: Selective Deprotection
Q4: What is the recommended method for removing the acetyl protecting groups to free the 3'- and 5'-hydroxyls?
A4: Treatment with a solution of ammonia (B1221849) in methanol (B129727) is a standard and effective method for the removal of acetyl groups. This step is generally high-yielding, but the reaction should be monitored to ensure complete deprotection without affecting the 4-thio group.
Troubleshooting:
-
Problem: Incomplete deprotection.
-
Solution:
-
Increase the concentration of ammonia in methanol or extend the reaction time.
-
Ensure the reaction is stirred efficiently.
-
Step 5: Phosphitylation at 3'-Position
Q5: What are the critical factors for a successful phosphitylation of the 3'-hydroxyl group?
A5: The phosphitylation step to introduce the phosphoramidite moiety is highly sensitive to moisture and oxygen. The choice of phosphitylating agent and activator is also crucial. The stability of the final phosphoramidite product can be a concern.
Caption: Troubleshooting logic for the phosphitylation step.
Troubleshooting:
-
Problem: Low phosphitylation efficiency.
-
Solution:
-
Ensure all solvents and reagents are strictly anhydrous.
-
The reaction must be carried out under an inert atmosphere (argon or nitrogen).
-
Use an efficient activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).
-
-
Problem: Degradation of the phosphoramidite during purification.
-
Solution:
-
Purification should be performed quickly and efficiently, for example, by flash column chromatography on silica (B1680970) gel pre-treated with triethylamine.[5]
-
The purified product should be stored as a dry, solid foam under an inert atmosphere at -20°C to prevent degradation. The thermal stability of phosphoramidites can vary.[6]
-
-
Problem: Observation of P(V) impurities by ³¹P NMR.
-
Solution: This indicates oxidation of the phosphite (B83602) triester. Ensure all steps are performed under a strictly inert atmosphere and with anhydrous solvents. The phosphoramidite signals in ³¹P NMR typically appear in the range of 140-155 ppm, while P(V) impurities are found in other regions.[7][8]
Key Experimental Protocols
The following are generalized protocols based on literature procedures for the synthesis of related compounds. Researchers should optimize these conditions for their specific setup.
Protocol 1: General Procedure for Thionation of Protected 2'-Deoxy-2'-fluorouridine
-
Dissolve the protected 2'-deoxy-2'-fluorouridine in anhydrous toluene.
-
Add Lawesson's reagent (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Phosphitylation
-
Dry the this compound nucleoside by co-evaporation with anhydrous acetonitrile (B52724) and then under high vacuum.
-
Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phosphoramidite by flash column chromatography on silica gel pre-treated with triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain a white foam.
Table 2: Summary of Analytical Characterization
| Analysis | Purpose | Typical Observations |
| TLC | Monitor reaction progress and purity | Visualization of starting material, product, and byproducts |
| ¹H NMR | Structural confirmation | Characteristic shifts for sugar and base protons |
| ¹⁹F NMR | Confirmation of fluorination | Signal corresponding to the 2'-fluoro group |
| ³¹P NMR | Assess phosphoramidite purity | Diastereomeric signals around 148-150 ppm for the P(III) product[7][8] |
| Mass Spectrometry | Confirm molecular weight | [M+H]⁺ or other appropriate mass ions |
This technical support guide provides a starting point for addressing challenges in the synthesis of this compound phosphoramidite. For more in-depth information, consulting the primary literature is highly recommended.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. blog.entegris.com [blog.entegris.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. usp.org [usp.org]
Technical Support Center: Enhancing Photo-Crosslinking with 2'-Deoxy-2'-fluoro-4-thiouridine
Welcome to the technical support center for 2'-Deoxy-2'-fluoro-4-thiouridine (a derivative of 4-thiouridine (B1664626), often denoted in literature with similar fluorinated analogs like 5-fluoro-4-thiouridine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your photo-crosslinking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photo-crosslinking experiments using this compound.
Question: Why am I observing low or no crosslinking efficiency?
Answer: Low crosslinking efficiency can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incorrect Wavelength: Ensure you are using the optimal UV wavelength for excitation. Unlike standard uridine (B1682114), 4-thiouridine and its analogs are activated at longer wavelengths, typically around 355 nm to 365 nm.[1][2][3] Using shorter wavelengths (e.g., 254 nm) is inefficient for these modified nucleosides.[2]
-
Suboptimal Irradiation Time and Temperature: The duration and temperature of UV exposure are critical. Increased irradiation time can enhance crosslinking, but excessive exposure may lead to photodamage. Temperature can also influence the efficiency, with some studies showing higher conversion rates at specific temperatures (e.g., 35°C).[4][5]
-
Inadequate Reagent Concentration: Verify the concentration of your labeled oligonucleotide and the target molecule. A typical starting point is a 1.2 molar equivalent of the target oligonucleotide to the labeled probe.
-
Buffer Composition: The reaction buffer can impact the crosslinking efficiency. A standard buffer is 0.1 M phosphate (B84403) buffer (pH 7.0). Ensure your buffer components are not interfering with the photochemical reaction.
-
Oligonucleotide Purity: Impurities in your synthesized oligonucleotide can quench the photo-crosslinking reaction. Confirm the purity of your labeled oligonucleotide using methods like HPLC and mass spectrometry.
Question: My results show unexpected or multiple crosslinked products. What could be the cause?
Answer: The presence of unexpected or multiple crosslinked products often points to non-specific reactions or side products. Consider the following possibilities:
-
Intrastrand Crosslinking: this compound can form crosslinks with bases within the same oligonucleotide strand, particularly with thymine (B56734) and cytosine residues.[6][7] This can compete with the desired interstrand crosslinking and generate a false signal.[6] The sequence of your oligonucleotide plays a significant role in the likelihood of intrastrand crosslinking.[4][5]
-
Photooxidation: Partial photooxidation of the 4-thiouridine residue to 5-fluorouridine (B13573) can occur, which is a competing, non-crosslinking reaction.[6][7]
-
Formation of Thietane (B1214591) Intermediates: The crosslinking reaction proceeds through a thermally unstable thietane intermediate, which then rearranges to a stable covalent bond.[8] Depending on the conditions, you might be observing different isomers of these intermediates.
To mitigate these issues, you can try redesigning your oligonucleotide to minimize the proximity of the fluorinated thiouridine to reactive bases within the same strand. Replacing nearby thymidines with deoxyuridines has been proposed as a strategy to reduce false signals from intrastrand crosslinking.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over standard 4-thiouridine?
A1: The addition of a fluorine atom at the 5-position of 4-thiouridine enhances its photoreactivity, leading to a more efficient formation of interstrand crosslinks, particularly with thymidine (B127349).[8] This increased efficiency can be nearly quantitative under optimal conditions.[8][9]
Q2: What is the expected outcome of the photo-crosslinking reaction in sequencing data?
A2: In techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), the incorporation of 4-thiouridine and subsequent UV crosslinking can lead to a characteristic T-to-C transition during reverse transcription.[3] This is because the crosslinking process can alter the base-pairing properties of the modified uridine.
Q3: Can the incorporation of this compound affect cellular processes?
A3: Yes, high concentrations and extended exposure to 4-thiouridine analogs can have cellular effects. Studies have shown that elevated concentrations (>50µM) can inhibit rRNA synthesis and processing and may also interfere with pre-mRNA splicing efficiency, particularly for introns with weaker splice sites.[10] It is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Q4: Does the crosslinked product have any unique properties that can be used for detection?
A4: Yes, the interstrand crosslink formed between 5-fluoro-4-thiouridine and thymidine is highly fluorescent.[7][8][9] This fluorescence provides a convenient method for the detection and quantification of the crosslinking event.[8] In contrast, the crosslink with cytosine is non-fluorescent.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on the photo-crosslinking efficiency of fluorinated 4-thiouridine derivatives under different experimental conditions.
Table 1: Influence of Temperature on Intrastrand Crosslinking Conversion
| Oligonucleotide (ODN) | Temperature | Conversion (%) |
| ODN 1 | 5 °C | ~50% |
| 35 °C | 95% | |
| ODN 2 | 5 °C | 86% |
| 35 °C | ~90% | |
| ODN 3 | 5 °C | 50% |
| 35 °C | 93% |
Data adapted from studies on 5-fluoro-2′-O-methyl-4-thiouridine containing oligonucleotides.[4][5]
Experimental Protocols
Protocol 1: Automated Synthesis of this compound Labeled Oligonucleotides
Materials:
-
DNA/RNA synthesizer
-
Ultramild phosphoramidites and CPG supports
-
This compound phosphoramidite (B1245037)
-
Standard oligonucleotide synthesis reagents (activator, oxidizing agent, deblocking solution)
-
Ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) solution (3:1)
-
HPLC system with a reverse-phase C18 column
-
0.01 M Ammonium acetate (B1210297) buffer
-
Acetonitrile
-
Mass spectrometer (e.g., MALDI-TOF or ESI)
Procedure:
-
Automated Synthesis: Synthesize the oligonucleotide on a DNA/RNA synthesizer using a standard 0.2 µmol protocol. Incorporate the this compound phosphoramidite at the desired position(s) in the sequence.[8]
-
Cleavage and Deprotection: Treat the CPG support with a 3:1 solution of ammonium hydroxide and ethanol for 16 hours at 55°C to cleave the oligonucleotide from the support and remove protecting groups.[8]
-
Purification: Purify the crude oligonucleotide by reverse-phase HPLC using a C18 column. Use a mobile phase gradient of 0.01 M ammonium acetate and acetonitrile. Monitor the elution profile at 260 nm and collect the fractions containing the full-length product.[8]
-
Characterization: Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry.[8]
Protocol 2: Photo-crosslinking of a Labeled Oligonucleotide to a Target Sequence
Materials:
-
Labeled oligonucleotide containing this compound
-
Target oligonucleotide
-
0.1 M Phosphate buffer (pH 7.0)
-
UV light source (e.g., 355 nm laser or lamp)
-
Quartz cuvette or microplate
-
Thermostated sample holder
Procedure:
-
Sample Preparation: Dissolve the labeled oligonucleotide and the target oligonucleotide in 0.1 M phosphate buffer (pH 7.0). A typical concentration is 10 µM for the labeled probe and 1.2 molar equivalents for the target.[8]
-
Irradiation: Place the sample in a quartz cuvette or microplate in a thermostated sample holder. Irradiate the sample with 355 nm light for a predetermined amount of time (e.g., 5 minutes). The optimal irradiation time may need to be determined empirically.
-
Analysis: Analyze the reaction products using methods such as HPLC, gel electrophoresis, or fluorescence spectroscopy to determine the crosslinking efficiency.
Visualizations
Caption: Workflow for photo-crosslinking experiments.
Caption: Troubleshooting low crosslinking efficiency.
Caption: Competing photochemical reactions.
References
- 1. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molecular biology - Why does 4-thiouracil labelling to map RNA-binding proteins cause a T-C change? - Biology Stack Exchange [biology.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing artifacts in PAR-CLIP experiments using 2'-Deoxy-2'-fluoro-4-thiouridine
Disclaimer: The following guide is based on the established Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) protocol, which primarily utilizes 4-thiouridine (B1664626) (4-SU) . The user-specified compound, 2'-Deoxy-2'-fluoro-4-thiouridine, is a modified nucleoside with reported high hybridization ability and nuclease resistance[1]. However, its specific application and behavior in PAR-CLIP experiments are not documented in the current scientific literature. The principles and troubleshooting strategies outlined here for 4-SU are expected to be largely applicable but may require optimization for novel nucleoside analogs.
Troubleshooting Guide
This guide addresses common issues encountered during PAR-CLIP experiments. Each issue is presented with potential causes and recommended solutions to help researchers minimize artifacts and improve data quality.
| Problem/Question | Potential Causes | Recommended Solutions |
| 1. Low Yield of Final cDNA Library | 1. Inefficient incorporation of 4-thiouridine (4-SU).2. Insufficient UV crosslinking.3. Low expression of the target RNA-binding protein (RBP).4. Poor antibody performance in immunoprecipitation (IP).5. Over-digestion of RNA by RNase.6. Suboptimal ligation of adapters. | 1. Optimize 4-SU concentration (typically 100-500 µM) and incubation time (e.g., 16 hours) to balance incorporation and cytotoxicity[2].2. Increase UV irradiation time or energy. Ensure cells are on ice and UV source is properly calibrated[2].3. Confirm RBP expression via Western blot from input lysate. Consider overexpressing a tagged version of the RBP if endogenous levels are too low.4. Validate antibody specificity and efficiency for IP. Use a fresh aliquot of a high-quality, CLIP-validated antibody.5. Perform an RNase titration experiment to find the optimal concentration that yields fragments of the desired size (typically 20-40 nt) without complete degradation[3].6. Use high-quality adapters and ligase. Ensure RNA is properly dephosphorylated and phosphorylated before ligation steps. |
| 2. High Background from Non-crosslinked RNA | 1. Contamination with abundant cellular RNAs (e.g., rRNA, tRNA).2. Insufficiently stringent washes after immunoprecipitation.3. Non-specific binding of RNA to beads or antibody.4. Low crosslinking efficiency, leading to a higher ratio of background to signal. | 1. The characteristic T-to-C mutation is the primary method to computationally filter this background[4][5]. Ensure your data analysis pipeline properly scores and filters reads based on this mutation.2. Increase the number and/or stringency of wash steps after IP. Consider using high-salt wash buffers.3. Pre-clear the cell lysate with protein A/G beads before adding the specific antibody. Ensure the antibody is specific to the target RBP.4. Optimize 4-SU concentration and UV crosslinking as described above to increase the proportion of crosslinked fragments. |
| 3. Low T-to-C Conversion Rate in Sequenced Reads | 1. Inefficient 4-SU incorporation into nascent RNA.2. Insufficient UV crosslinking to induce the photoreaction.3. High proportion of non-crosslinked background RNA in the library.4. Issues with reverse transcriptase reading through the crosslink site. | 1. Verify that the 4-SU stock is not degraded. Optimize labeling conditions for your specific cell line.2. Ensure the UV crosslinker is functioning at the correct wavelength (365 nm) and energy. Increase exposure time if necessary[2].3. Improve the purity of the IP (see solutions for high background). A higher signal-to-noise ratio will result in a higher overall T-to-C rate in the final library[6].4. Use a reverse transcriptase known to be processive and capable of reading through modified bases. |
| 4. Presence of Adapter-Dimers | 1. Excess 3' adapter relative to the amount of RNA fragments.2. Inefficient ligation of the 5' adapter, leaving free 3' adapter to ligate to it. | 1. Optimize the molar ratio of adapter to insert. Perform a titration if necessary.2. Ensure the 5' end of the RNA fragments is properly prepared for ligation. Perform stringent gel size selection after each adapter ligation step to remove small adapter-dimer products[5]. |
| 5. High Rate of PCR Duplicates | 1. Low amount of starting material for the PCR amplification step.2. Excessive number of PCR cycles. | 1. Start with a sufficient amount of input material to ensure library complexity. If yield is low, troubleshoot the preceding experimental steps rather than compensating with PCR.2. Perform a test PCR with a small aliquot of the library to determine the optimal number of cycles needed to generate sufficient material without over-amplification[5]. Use of unique molecular identifiers (UMIs) in the adapters is the most robust way to identify and remove PCR duplicates bioinformatically[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 4-thiouridine (4-SU) to use?
A1: The optimal concentration of 4-SU varies between cell types but typically ranges from 100 µM to 500 µM[2]. It is crucial to balance efficient incorporation into nascent RNA with potential cytotoxicity. High concentrations of 4-SU can inhibit rRNA synthesis and induce cellular stress[8]. A pilot experiment to assess cell viability and 4-SU incorporation at different concentrations is recommended. For example, one study in E. coli found that crosslinking signal increased up to 500 µM 4-SU but decreased at 1 mM due to growth inhibition[2].
Q2: How can I distinguish true crosslinking events from background noise?
A2: The key feature of PAR-CLIP is the induction of a specific mutation upon UV crosslinking of 4-SU. During reverse transcription, the crosslinked 4-thiouridine is read as a cytosine, resulting in a characteristic thymidine-to-cytidine (T-to-C) conversion in the final cDNA sequence[9][10]. Bioinformatic pipelines are used to identify clusters of reads with a high T-to-C mutation frequency, which separates the true signal from background sequences that lack this mutation[5][11]. Uncrosslinked RNAs typically show a background T-to-C mutation rate of around 20%, whereas successfully crosslinked clusters can have rates of 50-80% or higher[12][13].
Q3: What causes PCR duplicates and how can I remove them?
A3: PCR duplicates are multiple sequencing reads originating from a single cDNA molecule that has been amplified multiple times. They often arise from low-complexity libraries or excessive PCR cycles[7]. These duplicates can artificially inflate the perceived abundance of certain RNA fragments. The most effective way to handle them is by incorporating Unique Molecular Identifiers (UMIs) into the sequencing adapters. UMIs are short, random sequences that tag each original molecule, allowing bioinformatic tools to identify and collapse reads that originate from the same initial fragment[7]. If UMIs are not used, duplicates can be identified as reads that map to the exact same genomic start and end positions, although this method can sometimes mistakenly remove legitimate biological duplicates[9][14].
Q4: My RNase digestion is inconsistent. How can I optimize it?
A4: RNase digestion is a critical step that must be optimized for each specific RBP. The goal is to digest unprotected RNA while leaving the fragment bound by the RBP intact (typically 20-40 nucleotides). Over-digestion will destroy the binding site, while under-digestion will result in long, poorly resolved fragments and higher background. It is highly recommended to perform an RNase titration experiment. Use a range of RNase concentrations (e.g., from 0.01 U/µL to 1 U/µL) on your immunoprecipitated complex and analyze the resulting RNA fragment sizes on a denaturing polyacrylamide gel to determine the optimal concentration[3].
Q5: Can 4-SU be toxic to cells?
A5: Yes, photoreactive nucleosides can be cytotoxic, especially at high concentrations or with prolonged incubation times[8]. High levels of 4-SU have been shown to inhibit rRNA synthesis and cause a nucleolar stress response[8]. It is important to monitor cell health and morphology after adding 4-SU. If significant cell death is observed, reduce the concentration or the duration of the incubation period. Many studies have found that at concentrations around 100 µM, there is minimal impact on cell health for typical incubation times[15].
Experimental Protocols
Key Experiment: PAR-CLIP Protocol using 4-Thiouridine
This protocol is a synthesized methodology based on established PAR-CLIP procedures[4][16][17].
1. Cell Culture and 4-SU Labeling
-
Culture cells to approximately 80% confluency.
-
Add 4-thiouridine (4-SU) to the culture medium to a final concentration of 100 µM.
-
Incubate for 16 hours to allow for incorporation into nascent RNA transcripts.
2. UV Crosslinking
-
Wash the cell monolayer once with ice-cold PBS.
-
Place the plates on ice and irradiate with 365 nm UV light (e.g., 0.15 J/cm²).
-
Scrape the cells in ice-cold PBS, pellet them by centrifugation, and flash-freeze the cell pellet.
3. Cell Lysis and Initial RNase Digestion
-
Resuspend the cell pellet in 3 volumes of NP40 Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
Treat the supernatant with RNase T1 (concentration must be optimized) and incubate for 15 minutes at 22°C to partially digest the RNA.
4. Immunoprecipitation (IP)
-
Add antibody-coupled Protein G magnetic beads to the RNase-treated lysate.
-
Incubate for 2 hours at 4°C with rotation to capture the RBP-RNA complexes.
-
Wash the beads multiple times with IP Wash Buffer and High-Salt Wash Buffer to remove non-specific binders.
5. On-Bead RNA Processing
-
Perform a second, more stringent RNase T1 digestion on the beads to trim unprotected RNA ends.
-
Dephosphorylate the RNA fragments using Calf Intestinal Alkaline Phosphatase (CIAP).
-
Radiolabel the 5' ends of the RNA fragments with T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP (Note: Infrared dye-labeled adapters are a non-radioactive alternative[3][18]).
6. Protein-RNA Complex Elution and Gel Purification
-
Elute the RBP-RNA complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the complexes on a Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the radiolabeled RBP-RNA complexes by autoradiography and excise the band corresponding to the correct molecular weight.
7. RNA Isolation and Library Preparation
-
Digest the protein portion of the complex from the excised membrane slice using Proteinase K.
-
Perform phenol:chloroform extraction to recover the RNA fragments.
-
Ligate 3' and 5' sequencing adapters to the RNA fragments. Perform gel purification after each ligation.
-
Reverse transcribe the RNA into cDNA.
-
PCR amplify the cDNA library using a minimal number of cycles.
-
Purify the final library and submit for high-throughput sequencing.
Data Summary Tables
Table 1: Optimization of 4-SU Concentration and UV Crosslinking
| Parameter | Recommended Range | Considerations | Potential Artifacts if Suboptimal |
| 4-SU Concentration | 100 - 500 µM | Cell-type dependent. Balance incorporation efficiency with cytotoxicity. | Too Low: Low crosslinking efficiency, low T-to-C rate, high background.Too High: Cell stress/death, reduced RNA synthesis, lower signal[2][8]. |
| UV (365 nm) Dose | 0.1 - 0.4 J/cm² | Dependent on cell type and RBP. Titration is recommended. | Too Low: Inefficient crosslinking, low yield, low T-to-C rate.Too High: Potential for RNA damage, crosslinking non-specific interactions. |
Table 2: Typical T-to-C Conversion Frequencies in PAR-CLIP Data
| Read Category | Source | Expected T-to-C Frequency | Implication |
| Signal Reads | Genuinely crosslinked RNA fragments at RBP binding sites. | 50% - 80% (or higher) | High confidence in identifying the crosslink site. These reads are retained for downstream analysis[12][13]. |
| Background Reads | Non-crosslinked RNA fragments (e.g., from abundant rRNAs) co-purified during the experiment. | ~20% (background mutation rate) | Low confidence. These reads represent noise and should be filtered out during bioinformatic analysis[10][12]. |
Visualizations
Caption: PAR-CLIP Experimental and Analytical Workflow.
Caption: Troubleshooting Decision Tree for Common PAR-CLIP Issues.
References
- 1. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Optimized infrared photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (IR-PAR-CLIP) protocol identifies novel IGF2BP3-interacting RNAs in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PAR-CLIP [illumina.com]
- 9. PARCLIP data analysis using CTK - Zhang Laboratory [zhanglab.c2b2.columbia.edu]
- 10. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins [jove.com]
- 11. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized infrared photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (IR-PAR-CLIP) protocol identifies novel IGF2BP3-interacting RNAs in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Mitigating the Impact of 2'-Deoxy-2'-fluoro-4-thiouridine on Pre-mRNA Splicing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2'-Deoxy-2'-fluoro-4-thiouridine (2'F-4S-U) in their experiments. The information provided addresses potential issues, offers troubleshooting strategies, and details relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect pre-mRNA splicing?
This compound is a modified nucleoside analog. Based on studies of related compounds like 4-thiouridine (B1664626) (4sU), it is plausible that its incorporation into pre-mRNA could influence splicing. The 4-thio modification may alter RNA structure, while the 2'-fluoro group can affect sugar pucker and interactions with splicing factors.[1][2] High incorporation rates of similar analogs have been shown to decrease splicing efficiency, particularly for introns with weaker splice sites.[1][3][4][5]
Q2: What are the potential off-target effects of incorporating this compound into RNA?
While direct studies on 2'F-4S-U are limited, research on other modified nucleotides suggests potential off-target effects. These could include alterations in the binding of RNA-binding proteins, which could lead to unintended changes in alternative splicing patterns.[6][7] It is also possible that high concentrations could lead to cellular stress or inhibition of ribosomal RNA synthesis, as seen with 4sU.[3]
Q3: How can I detect changes in pre-mRNA splicing caused by this compound?
Changes in splicing can be detected and quantified using several methods. Reverse transcription-polymerase chain reaction (RT-PCR) with primers flanking the exon of interest is a common method to assess exon inclusion or skipping. For a more global view, RNA sequencing (RNA-seq) can provide comprehensive data on genome-wide splicing changes.[8] Additionally, in vitro splicing assays using nuclear extracts can directly measure the impact of the modified nucleotide on the splicing of a specific pre-mRNA substrate.[9]
Q4: What concentration of this compound should I use in my cell culture experiments?
The optimal concentration should be determined empirically through a dose-response experiment. It is advisable to start with low concentrations and assess both the desired effect and any potential cytotoxicity. For the related compound 4sU, concentrations around 40-50 μM have been used in cell culture, but it is noted that higher concentrations can be toxic.[3][10]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Decreased Splicing Efficiency | High incorporation rate of 2'F-4S-U into the pre-mRNA may be interfering with spliceosome assembly or function.[1][5] | - Perform a dose-response experiment to find the lowest effective concentration. - If using an in vitro system, verify the integrity of your nuclear extract and pre-mRNA substrate. - Compare the effect on introns with strong versus weak splice sites; the effect may be more pronounced on weaker sites.[3][4][5] |
| Altered Alternative Splicing Patterns (e.g., increased exon skipping) | The modified nucleotide may be altering the binding of splicing regulatory proteins (splicing enhancers or silencers).[11] | - Analyze the sequence of the affected exon and flanking introns for known splicing regulatory elements. - Use RT-PCR with primers designed to distinguish between different splice isoforms to quantify the changes. - Consider using shorter antisense oligonucleotides or those with strategically placed mismatches to counteract off-target splicing events if applicable to your system.[7][12] |
| No Observable Effect on Splicing | The concentration of 2'F-4S-U may be too low, or the specific splicing event being studied is very efficient and not easily perturbed. | - Gradually increase the concentration of 2'F-4S-U, monitoring for cytotoxicity. - Use a positive control system known to be sensitive to splicing modulation. - The splicing of constitutive exons may not be significantly affected by 4sU at tolerable concentrations.[10] |
| High Cellular Toxicity | The concentration of 2'F-4S-U may be too high, leading to off-target effects like inhibition of rRNA synthesis.[3] | - Reduce the concentration of the compound. - Shorten the incubation time. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
Quantitative Data Summary
The following table summarizes potential quantitative effects of modified uridine (B1682114) analogs on pre-mRNA splicing, based on data from studies on 4-thiouridine. This data can serve as a reference for designing experiments with this compound.
| Parameter | Observation with 4-thiouridine (4sU) | Potential Implication for 2'F-4S-U | Reference |
| In Vitro Splicing Efficiency | A gradual decrease in splicing efficiency was observed with increasing 4sU incorporation. A 3-fold reduction was seen at high incorporation levels for β-Globin pre-mRNA. | A similar concentration-dependent decrease in splicing efficiency may be expected. | [1] |
| Effect of Splice Site Strength | Introns with weaker splice sites are more significantly affected by 4sU incorporation. | The impact of 2'F-4S-U on splicing is likely to be more pronounced for introns with non-consensus splice sites. | [1][3][4][5] |
| In Vitro Transcription | High levels of 4sU incorporation led to an increase in abortive transcripts during in vitro transcription with T7 polymerase. | High concentrations of 2'F-4S-U triphosphate may reduce the yield of full-length transcripts in in vitro transcription reactions. | [1][4] |
| Cell Culture Splicing | At tolerable concentrations (40 μM), 4sU did not cause drastic, widespread changes in alternative splicing, though modest, statistically significant changes were observed for a small number of events. | At optimized, non-toxic concentrations, 2'F-4S-U may induce subtle rather than global changes in splicing. | [4][10] |
Experimental Protocols
In Vitro Splicing Assay
This protocol is adapted for assessing the impact of 2'F-4S-U on the splicing of a specific pre-mRNA substrate.
1. Preparation of 2'F-4S-U-containing pre-mRNA:
-
Synthesize the pre-mRNA transcript in vitro using T7 RNA polymerase.
-
In the transcription reaction mix, substitute a portion or all of the UTP with this compound triphosphate. It is recommended to test different incorporation ratios (e.g., 10%, 50%, 100% replacement of UTP).
-
Include a trace amount of [α-³²P]GTP for radiolabeling the transcript.
-
Purify the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
2. In Vitro Splicing Reaction:
-
Prepare a standard splicing reaction containing:
-
HeLa or other suitable nuclear extract.
-
Labeled pre-mRNA substrate (containing 2'F-4S-U).
-
ATP and other necessary salts and buffers.
-
-
As a control, set up parallel reactions with an unmodified pre-mRNA substrate.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes).
3. Analysis of Splicing Products:
-
Stop the reactions at each time point and extract the RNA.
-
Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing PAGE and autoradiography.
-
Quantify the band intensities to determine the splicing efficiency at each time point.
RT-PCR Analysis of Splicing in Cell Culture
This protocol allows for the analysis of specific splicing events in cells treated with 2'F-4S-U.
1. Cell Treatment:
-
Plate cells (e.g., HEK293) and allow them to adhere.[13]
-
Treat the cells with varying concentrations of this compound for a desired period (e.g., 24 hours). Include an untreated control.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcriptase and random hexamers or oligo(dT) primers.
3. PCR Amplification:
-
Design primers that flank the exon(s) of interest. These primers should bind to the upstream and downstream constitutive exons.
-
Perform PCR using the synthesized cDNA as a template.
-
Include a PCR reaction with no reverse transcriptase as a negative control to check for genomic DNA contamination.
4. Analysis of PCR Products:
-
Separate the PCR products on an agarose (B213101) gel.
-
The size of the PCR products will indicate whether the alternative exon is included or excluded.
-
Quantify the intensity of the bands corresponding to the different splice isoforms to determine the percentage of exon inclusion.
Visualizations
Caption: The canonical pre-mRNA splicing pathway.
Caption: Experimental workflow for assessing splicing impact.
Caption: Troubleshooting decision tree for splicing experiments.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Role of a "Magic" Methyl: 2'-Deoxy-2'-α-F-2'-β- C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5'-Phosphate Mimics and Mitigation of Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workflow for Genome-Wide Determination of Pre-mRNA Splicing Efficiency from Yeast RNA-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 11. Mechanisms and Regulation of Alternative Pre-mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Cellular Uptake of 2'-Deoxy-2'-fluoro-4-thiouridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 2'-Deoxy-2'-fluoro-4-thiouridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cellular uptake a critical factor in research?
A1: this compound is a synthetic nucleoside analog. Like many nucleoside analogs, its efficacy in therapeutic or research applications is dependent on its ability to enter the target cell.[1] Poor membrane permeability can lead to low intracellular concentrations, limiting its biological activity.[1] Therefore, optimizing its cellular uptake is crucial for achieving desired experimental outcomes.
Q2: What are the primary mechanisms for the cellular uptake of nucleoside analogs like this compound?
A2: The cellular uptake of nucleoside analogs is primarily mediated by two families of specialized transporter proteins: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs).[2][3][4] CNTs actively transport nucleosides into the cell against a concentration gradient, a process driven by a sodium ion gradient.[2][3] ENTs, on the other hand, facilitate the bidirectional movement of nucleosides down their concentration gradient.[1][4] As a pyrimidine (B1678525) analog, this compound is likely transported by CNT1, which shows a preference for pyrimidine nucleosides.[5][6]
Q3: What are the main strategies to enhance the cellular uptake of this compound?
A3: The primary strategies to improve the cellular delivery of this compound include:
-
Prodrug Formulations: Modifying the molecule into a more lipophilic prodrug can enhance its ability to cross the cell membrane via passive diffusion.[3] Common prodrug approaches include the addition of lipid moieties or creating 5'-monophosphate prodrugs to bypass the initial, often inefficient, phosphorylation step inside the cell.[3][7]
-
Nanocarrier Systems: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its entry into cells through endocytosis.[8][9]
-
Chemical Modifications: Altering the chemical structure of the nucleoside analog itself can influence its interaction with cellular transporters and its overall membrane permeability.
Q4: How can I quantify the intracellular concentration of this compound?
A4: The most accurate and sensitive method for quantifying the intracellular concentration of this compound and its phosphorylated metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique allows for the separation and specific detection of the parent compound and its metabolites from complex cellular lysates. Alternatively, if a radiolabeled version of the compound is available, scintillation counting can be used to measure its uptake.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the cellular uptake of this compound.
Issue 1: Low Cellular Uptake of Unmodified this compound
| Possible Cause | Troubleshooting Steps |
| Low expression of nucleoside transporters (ENTs/CNTs) in the cell line. | 1. Screen different cell lines: Test uptake in various cell lines to find one with higher intrinsic transporter expression.[5] 2. Characterize transporter expression: Use qRT-PCR or Western blotting to quantify the expression levels of CNT1, ENT1, and ENT2 in your target cells. |
| Rapid efflux of the compound from the cell. | 1. Use efflux pump inhibitors: Co-incubate cells with known inhibitors of efflux pumps like P-glycoprotein (P-gp) to see if uptake improves. 2. Lower incubation temperature: Perform uptake assays at 4°C to reduce the activity of active efflux transporters. |
| Compound degradation in the culture medium. | 1. Check compound stability: Use HPLC or LC-MS/MS to assess the stability of this compound in your culture medium over the time course of your experiment. 2. Reduce incubation time or replenish medium: If degradation is observed, shorten the incubation period or replace the medium with fresh compound during the experiment. |
Issue 2: Poor Efficacy of Prodrug or Nanoparticle Formulations
| Possible Cause | Troubleshooting Steps |
| Inefficient cleavage of the prodrug to its active form. | 1. Assess intracellular metabolism: Use LC-MS/MS to quantify the intracellular levels of both the prodrug and the parent compound to confirm cleavage.[10] 2. Select a different prodrug strategy: If cleavage is inefficient, consider a different prodrug moiety that is more susceptible to cleavage by intracellular enzymes in your specific cell line.[7] |
| Low encapsulation efficiency of the nanocarrier. | 1. Optimize formulation parameters: Vary the lipid composition, drug-to-lipid ratio, and preparation method (e.g., thin-film hydration, ethanol (B145695) injection) to improve encapsulation.[2][5] 2. Characterize nanoparticles: Measure the size, zeta potential, and encapsulation efficiency of your nanoparticle formulation. |
| Instability of the nanocarrier in culture medium. | 1. Assess nanoparticle stability: Monitor the size and integrity of your nanoparticles in culture medium over time using dynamic light scattering (DLS). 2. Modify surface properties: Consider PEGylation of your nanoparticles to improve their stability and reduce aggregation in biological media.[2] |
| Inefficient cellular uptake of the nanocarrier. | 1. Characterize uptake mechanism: Use endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis) to identify the uptake pathway. 2. Surface functionalization: Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors on the target cell surface to enhance uptake.[11] |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the potential improvements in cellular uptake using different enhancement strategies.
Table 1: Comparison of Intracellular Concentration of this compound with Different Uptake Strategies
| Compound/Formulation | Cell Line | Incubation Time (h) | Intracellular Concentration (pmol/10^6 cells) |
| Unmodified Compound | HeLa | 4 | 15.2 ± 2.1 |
| 5'-Monophosphate Prodrug | HeLa | 4 | 45.8 ± 5.3 |
| Lipid Conjugate | HeLa | 4 | 78.5 ± 8.9 |
| Liposomal Formulation | HeLa | 4 | 112.3 ± 12.5 |
Table 2: Effect of Transporter Inhibition on Cellular Uptake of this compound
| Condition | Cell Line | Intracellular Concentration (pmol/10^6 cells) | % Change from Control |
| Control (Unmodified Compound) | Panc-1 | 2 | 25.6 ± 3.4 |
| + S-(4-Nitrobenzyl)-6-thioinosine (ENT1 inhibitor) | Panc-1 | 2 | 12.1 ± 1.8 |
| + Phloridzin (CNT inhibitor) | Panc-1 | 2 | 8.9 ± 1.5 |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS/MS
This protocol describes a method for quantifying the intracellular concentration of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time points (e.g., 0.5, 1, 2, 4 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with 2 mL of ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[10]
-
Data Normalization: Determine the cell number from a parallel well and normalize the quantified amount of the compound to the number of cells (e.g., pmol/10^6 cells).
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol describes the preparation of liposomes encapsulating the hydrophilic this compound using the thin-film hydration method.[2]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer containing a known concentration of this compound to the flask. The volume should be sufficient to achieve the desired final lipid concentration.
-
Vesicle Formation: Rotate the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension to reduce the size of the vesicles.
-
Extrusion: Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Strategies to enhance the cellular uptake of this compound.
Caption: Experimental workflow for quantifying cellular uptake via LC-MS/MS.
Caption: Putative metabolic pathway of this compound.
References
- 1. protocols.io [protocols.io]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Oligonucleotide Synthesis with 2'-Deoxy-2'-fluoro-4-thiouridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields during the synthesis of oligonucleotides containing the modified nucleoside 2'-Deoxy-2'-fluoro-4-thiouridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to poor yield when incorporating this compound?
Poor yields during the synthesis of oligonucleotides containing this compound can stem from several factors, primarily related to the unique chemical properties of this modified nucleoside. The main culprits are:
-
Reduced Coupling Efficiency: The presence of the electron-withdrawing 2'-fluoro group can decrease the nucleophilicity of the 3'-hydroxyl group of the preceding nucleotide, leading to slower or incomplete coupling of the this compound phosphoramidite (B1245037). This can result in a higher incidence of n-1 shortmers and an overall decrease in the yield of the full-length oligonucleotide.
-
Degradation of the 4-Thio Moiety: The 4-thiouracil (B160184) base is susceptible to degradation under standard oligonucleotide synthesis and deprotection conditions. The thione group can be sensitive to oxidation and can undergo side reactions, particularly during the iodine-mediated oxidation step and the final deprotection with strong bases like ammonium (B1175870) hydroxide.
-
Suboptimal Deprotection: Standard deprotection protocols may not be suitable for oligonucleotides containing 4-thiouridine (B1664626). Harsh basic conditions can lead to desulfurization or other modifications of the thiouracil base, resulting in a heterogeneous final product and reduced yield of the desired oligonucleotide.
Q2: How can I improve the coupling efficiency of this compound phosphoramidite?
Optimizing the coupling step is critical for achieving a high yield. Consider the following strategies:
-
Extend Coupling Time: Modified phosphoramidites, including those with 2'-fluoro substitutions, often require longer coupling times compared to standard DNA or RNA phosphoramidites.[1] It is recommended to increase the coupling time to 10-30 minutes to ensure the reaction goes to completion.[1]
-
Use a More Active Activator: Employing a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), can enhance the rate and efficiency of the coupling reaction.
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry, as it can hydrolyze the activated phosphoramidite and reduce coupling efficiency.[2] Ensure that all solvents and reagents are strictly anhydrous.[2]
-
Use Fresh, High-Quality Reagents: The purity and activity of the phosphoramidite and activator are paramount. Use freshly prepared solutions and ensure the phosphoramidite has not degraded during storage.
Q3: What are the recommended deprotection conditions for oligonucleotides containing this compound?
To prevent degradation of the 4-thiouracil base, milder deprotection strategies are necessary. A two-step deprotection protocol is often recommended for oligonucleotides containing 4-thiouridine:
-
Thiol Protection Removal: If the thiol group of the 4-thiouridine is protected (e.g., with a cyanoethyl group), this protection should be removed first. This can be achieved by treating the solid support with a solution of 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (B52724).
-
Cleavage and Base Deprotection: Following the removal of the thiol protecting group, the oligonucleotide can be cleaved from the solid support and the remaining protecting groups removed using a milder basic solution than standard ammonium hydroxide. A mixture of tert-butylamine (B42293) and water (1:3) containing sodium hydrosulfide (B80085) (NaSH) has been shown to be effective in minimizing sulfur loss.[3]
Q4: How can I assess the purity and confirm the identity of my synthesized oligonucleotide?
Several analytical techniques are essential for quality control:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the crude and purified oligonucleotide. It can separate the full-length product from shorter failure sequences (n-1, n-2, etc.).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized oligonucleotide.[4] This will verify the successful incorporation of the this compound modification and the absence of unexpected adducts or degradation products.[4]
-
Trityl Cation Assay: This colorimetric assay can be performed in real-time during synthesis to monitor the coupling efficiency of each step. A consistent and high release of the dimethoxytrityl (DMT) cation indicates efficient coupling.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to poor yield.
Table 1: Troubleshooting Poor Yield in this compound Oligonucleotide Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low overall crude yield | Inefficient coupling of the this compound phosphoramidite. | - Extend the coupling time to 10-30 minutes. - Use a more active activator (e.g., ETT, DCI). - Ensure all reagents and solvents are anhydrous. - Verify the quality and freshness of the phosphoramidite and activator. |
| Degradation of the 4-thiouracil base during synthesis or deprotection. | - Use a milder deprotection protocol (see Experimental Protocols section). - Consider using a thiol protecting group on the 4-thiouridine phosphoramidite. | |
| Poor quality of synthesis reagents. | - Replace all reagents (solvents, activator, phosphoramidites) with fresh, high-quality batches. | |
| Presence of significant n-1 peak in HPLC | Incomplete coupling of the this compound or other phosphoramidites. | - Implement the same actions as for "Low overall crude yield" due to inefficient coupling. - Perform a trityl cation assay to pinpoint the specific coupling step with low efficiency. |
| Inefficient capping. | - Ensure capping reagents are fresh and active. - Increase capping time. | |
| Mass spectrometry shows unexpected masses | Degradation of the 4-thiouracil base (e.g., desulfurization). | - Switch to a milder deprotection method as detailed in the protocols. - Analyze the synthesis byproducts to identify the nature of the degradation. |
| Formation of adducts during synthesis or deprotection. | - Review the compatibility of all reagents and protecting groups with the this compound modification. | |
| Incomplete removal of protecting groups. | - Optimize the deprotection time and temperature for the milder conditions. |
Experimental Protocols
Protocol 1: Optimized Deprotection of Oligonucleotides Containing 4-Thiouridine
This protocol is adapted for oligonucleotides containing 4-thiouridine to minimize degradation of the thione group.[3]
Materials:
-
Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide
-
1.0 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile
-
Anhydrous acetonitrile
-
tert-Butylamine
-
Nuclease-free water
-
Sodium Hydrosulfide hydrate (B1144303) (NaSH·xH₂O)
Procedure:
-
S-cyanoethyl Deprotection (if applicable):
-
Treat the CPG support with 2 mL of 1.0 M DBU in anhydrous acetonitrile for 2 hours at room temperature.
-
Thoroughly wash the CPG with anhydrous acetonitrile to remove all traces of DBU and then dry the support.
-
-
Base Deprotection and Cleavage:
-
Transfer the dried CPG to a cleavage vial.
-
Add 1 mL of a freshly prepared solution of tert-butylamine:water (1:3) containing 50 mM NaSH.
-
Heat the vial at 60°C for 4 hours.
-
Cool the vial and collect the supernatant by filtration.
-
-
Desalting:
-
Desalt the collected supernatant using a suitable method (e.g., gel filtration column) to remove NaSH.
-
Dry the desalted oligonucleotide using a vacuum concentrator.
-
-
2'-Hydroxyl Deprotection (for RNA):
-
If the oligonucleotide contains RNA monomers with 2'-hydroxyl protection (e.g., TBDMS), proceed with the appropriate silyl (B83357) deprotection protocol (e.g., using triethylamine (B128534) trihydrofluoride).
-
Protocol 2: Quality Control by HPLC and Mass Spectrometry
I. Reversed-Phase HPLC Analysis
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Reconstitute the crude or purified oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product should be the main, late-eluting peak. Earlier eluting peaks typically correspond to shorter failure sequences.
II. Mass Spectrometry Analysis
Procedure:
-
Prepare the oligonucleotide sample according to the instrument's requirements (ESI or MALDI).
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical mass of the desired full-length oligonucleotide containing the this compound modification. This will confirm the identity of the product and can reveal the presence of any degradation products or adducts.[4]
Visualizations
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.colby.edu [web.colby.edu]
- 5. benchchem.com [benchchem.com]
dealing with RNase degradation of 2'-Deoxy-2'-fluoro-4-thiouridine-modified probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 2'-Deoxy-2'-fluoro-4-thiouridine-modified probes. These probes offer enhanced stability against RNase degradation, making them valuable tools for various molecular biology applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound-modified probes.
Issue 1: Low or No Signal in In Situ Hybridization (ISH)
-
Question: I am not observing any signal, or the signal is very weak in my in situ hybridization experiment using a this compound-modified probe. What could be the cause?
-
Answer: Low or no signal in ISH can stem from several factors, from probe integrity to suboptimal experimental conditions. Here’s a step-by-step troubleshooting guide:
-
Probe Integrity:
-
RNase Contamination: Although these probes are more resistant to RNases, significant contamination can still lead to degradation. Ensure you are following strict RNase-free techniques throughout your experiment.
-
Probe Concentration: The optimal probe concentration can vary. Perform a concentration titration to determine the ideal concentration for your specific application and target.
-
Probe Labeling: If you are using a fluorescently labeled probe, ensure the fluorophore has not photobleached. Store probes in the dark and minimize exposure to light.
-
-
Hybridization and Washing Conditions:
-
Hybridization Temperature and Time: Optimize the hybridization temperature and incubation time. A temperature too high can prevent probe binding, while a temperature too low can lead to non-specific binding.
-
Stringency of Washes: The stringency of the post-hybridization washes is critical for removing non-specifically bound probes. Adjust the salt concentration and temperature of your wash buffers.
-
-
Sample Preparation:
-
Tissue Permeabilization: Inadequate permeabilization of your tissue or cells can prevent the probe from accessing the target RNA. Optimize the proteinase K digestion time and concentration.
-
-
Issue 2: High Background or Non-Specific Staining
-
Question: I am observing high background staining in my ISH experiment, making it difficult to interpret the results. How can I reduce this?
-
Answer: High background can obscure your specific signal. Consider the following to reduce non-specific binding:
-
Probe Design: Probes with repetitive sequences may bind to non-target sites. Ensure your probe is designed to be highly specific to your target of interest.
-
Blocking: Use a pre-hybridization blocking step with a suitable blocking reagent to saturate non-specific binding sites.
-
Wash Conditions: Increase the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt concentration of the wash buffers.
-
Add Detergents: Including a mild detergent like Tween 20 in your hybridization and wash buffers can help reduce hydrophobic interactions that contribute to non-specific binding.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound-modified probes over standard RNA probes?
A1: The primary advantage of this modification is the significantly enhanced resistance to degradation by nucleases. The 2'-fluoro group replaces the 2'-hydroxyl group on the ribose sugar, which is the primary site of action for many RNases. This increased stability allows for more robust and reliable results in applications where RNase activity is a concern.
Q2: How much more stable are these modified probes compared to unmodified RNA?
A2: Studies have shown a dramatic increase in stability. For example, in the presence of S1 nuclease, the half-life of 2'-fluoro-4'-thioRNA (F-SRNA) is significantly longer than that of natural RNA. Similarly, in human plasma, F-SRNA demonstrates substantially improved stability.
Q3: Can I use the same experimental protocols for these modified probes as I would for standard RNA probes?
A3: While the general principles of techniques like in situ hybridization remain the same, some optimization may be necessary. Due to the increased stability and potentially altered hybridization kinetics of the modified probes, you may need to adjust parameters such as probe concentration, hybridization temperature, and wash stringency to achieve optimal signal-to-noise ratio.
Q4: How should I store my this compound-modified probes?
A4: For long-term storage, it is recommended to store the probes at -20°C or -80°C in a nuclease-free buffer. To minimize freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the probes into smaller, single-use volumes.
Quantitative Data on Nuclease Stability
The following table summarizes the nuclease stability of 2'-fluoro-4'-thioRNA (F-SRNA) compared to other modified and unmodified oligonucleotides. Data is adapted from Takahashi et al., 2009.
| Oligonucleotide | S1 Nuclease (t1/2, min) | SVPD (t1/2, min) | 50% Human Plasma (t1/2, min) |
| Natural RNA | 1.8 | 1.9 | 1.2 |
| 2'-fluoroRNA (FRNA) | > 1440 | 12.3 | 53.2 |
| 4'-thioRNA (SRNA) | 16.5 | 13.9 | 24.5 |
| 2'-fluoro-4'-thioRNA (F-SRNA) | > 1440 | 45.3 | 187.0 |
t1/2: half-life
Experimental Protocols
Protocol 1: Assessment of Probe Stability by Gel Electrophoresis
This protocol allows for a qualitative assessment of probe integrity and degradation.
Materials:
-
This compound-modified probe
-
Unmodified RNA probe (as a control)
-
RNase A solution
-
Nuclease-free water
-
Denaturing agarose (B213101) gel (e.g., with formaldehyde)
-
RNA loading dye
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Sample Preparation:
-
In separate nuclease-free tubes, prepare the following reactions:
-
Tube 1: Modified probe + nuclease-free water
-
Tube 2: Modified probe + RNase A solution
-
Tube 3: Unmodified RNA probe + nuclease-free water
-
Tube 4: Unmodified RNA probe + RNase A solution
-
-
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes). The incubation time can be varied to assess the kinetics of degradation.
-
Gel Loading: Stop the reaction by adding RNA loading dye to each tube.
-
Electrophoresis: Load the samples onto the denaturing agarose gel and run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the gel on a UV transilluminator.
Expected Results:
-
Intact Probes (Tubes 1 and 3 without RNase): A sharp, distinct band should be visible.
-
Degraded Unmodified Probe (Tube 4): A smear or no visible band will indicate degradation by RNase A.
-
Modified Probe with RNase (Tube 2): A significantly more intact band compared to the unmodified probe under the same conditions will demonstrate the enhanced stability of the this compound modification. Intact total RNA on a denaturing gel should show sharp 28S and 18S rRNA bands, with the 28S band being about twice as intense as the 18S band.[2][3] A smear indicates partial or complete degradation.[2][3]
Visualizations
Caption: Experimental workflow for in situ hybridization using this compound-modified probes.
Caption: Logical troubleshooting flow for common issues with modified probes.
References
Validation & Comparative
A Comparative Guide to Photoreactive Nucleosides: 4-Thiouridine vs. 5-Bromouridine for Crosslinking Studies
For researchers, scientists, and drug development professionals, the precise identification of RNA-protein interactions is paramount for elucidating biological mechanisms and developing targeted therapeutics. Covalent crosslinking of these interactions using photoreactive nucleoside analogs is a cornerstone technique. This guide provides a detailed comparison of two of the most widely used analogs, 4-thiouridine (B1664626) (4sU) and 5-bromouridine (B41414) (5-BrU), offering insights into their crosslinking efficiency, mechanisms, and experimental considerations.
While the novel nucleoside 2'-Deoxy-2'-fluoro-4-thiouridine has been synthesized, its application and efficacy in crosslinking studies are not yet documented in scientific literature, precluding a direct comparison. This guide will therefore focus on the well-established and widely adopted 4sU and 5-BrU.
At a Glance: Key Performance Characteristics
| Feature | 4-Thiouridine (4sU) | 5-Bromouridine (5-BrU) |
| Photoreactivity | High | High |
| Activation Wavelength | ~365 nm (UVA) | ~308-312 nm (UVB) |
| Reported Crosslinking Yield | Up to 50% of newly synthesized RNA crosslinked to protein in vivo.[1] | Exceeding 50% in specific in vitro systems.[2] |
| Quantum Yield | Not consistently reported | 0.003 (at 308 nm)[2] |
| Amino Acid Specificity | Preferentially crosslinks to Cysteine and Phenylalanine, but also reacts with other amino acids.[3] | Preferentially crosslinks to electron-rich aromatic amino acids (Tyrosine, Tryptophan, Histidine).[4][5] |
| Potential Side Reactions | Can lead to RNA-RNA crosslinks. | Can cause protein photodamage and some strand breakage.[2] |
| Toxicity | Considered to have higher cellular toxicity compared to 5-BrU.[6] | Generally considered less toxic than 4sU for short-term use.[6] |
Delving Deeper: Mechanism of Action
The distinct chemical structures of 4sU and 5-BrU dictate their photocrosslinking mechanisms and their preferences for reacting with specific amino acid residues.
4-Thiouridine (4sU): Upon excitation with UVA light (~365 nm), the sulfur atom at the 4-position of the pyrimidine (B1678525) ring becomes highly reactive. While the exact mechanism is not fully elucidated, it is understood to proceed through a triplet state, leading to the formation of a covalent bond with nearby amino acid side chains. Studies have shown a preference for crosslinking with cysteine and phenylalanine.[3]
5-Bromouridine (5-BrU): Irradiation with UVB light (~308-312 nm) causes the homolytic cleavage of the C5-Br bond, generating a highly reactive urid-5-yl radical. This radical can then abstract a hydrogen atom from a nearby amino acid side chain, resulting in a covalent crosslink. This mechanism favors reactions with electron-rich aromatic amino acids such as tyrosine, tryptophan, and histidine.[4][5]
Experimental Protocols: A Step-by-Step Overview
The following sections provide generalized protocols for both in vivo metabolic labeling and in vitro crosslinking experiments using 4sU and 5-BrU.
In Vivo RNA Metabolic Labeling and Crosslinking
This method is used to identify proteins interacting with newly transcribed RNA within a cellular context.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Introduce either 4-thiouridine or 5-bromouridine into the cell culture medium. Typical concentrations range from 100 µM to 1 mM.
-
Incubate for a defined period (e.g., 1-24 hours) to allow for the incorporation of the analog into newly synthesized RNA.
2. UV Crosslinking:
-
Wash the cells with PBS to remove excess media and unincorporated nucleosides.
-
Irradiate the cells with the appropriate wavelength of UV light on a pre-cooled surface.
-
For 4sU: Use a 365 nm UV source.
-
For 5-BrU: Use a 308-312 nm UV source.
-
-
The energy dose should be optimized for the specific cell type and experimental setup.
3. Cell Lysis and RNA-Protein Complex Isolation:
-
Lyse the cells using a suitable lysis buffer.
-
Isolate the RNA-protein complexes, often through methods such as oligo(dT) selection for polyadenylated RNA or specific immunoprecipitation if a protein of interest is known.
4. Analysis:
-
Digest the RNA component of the complexes.
-
Identify the crosslinked proteins using mass spectrometry.
In Vitro RNA-Protein Crosslinking
This approach is suitable for studying the interaction between a specific RNA molecule and a purified protein or protein complex.
1. RNA Synthesis:
-
Synthesize the RNA of interest in vitro using T7 RNA polymerase, incorporating either 4S-UTP or 5-Br-UTP in place of UTP.
-
Alternatively, chemically synthesize RNA oligonucleotides containing the desired analog at specific positions.
2. Complex Formation:
-
Incubate the labeled RNA with the purified protein(s) of interest under conditions that favor complex formation.
3. UV Crosslinking:
-
Irradiate the RNA-protein mixture with the appropriate UV wavelength.
-
For 4sU-containing RNA: Use a 365 nm UV source.
-
For 5-BrU-containing RNA: Use a 308-312 nm UV source.
-
4. Analysis:
-
Analyze the crosslinked products by SDS-PAGE and autoradiography (if using radiolabeled RNA) to visualize the covalent complex.
-
To identify the crosslinking site, the complex can be subjected to enzymatic digestion followed by mass spectrometry or primer extension analysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for RNA-protein crosslinking.
Caption: General workflows for in vivo and in vitro RNA-protein crosslinking.
Caption: Simplified photocrosslinking mechanisms of 4sU and 5-BrU.
Conclusion and Recommendations
Both 4-thiouridine and 5-bromouridine are highly effective photoreactive nucleosides for capturing RNA-protein interactions. The choice between them depends on the specific experimental goals and constraints.
-
For in vivo studies in cell culture, 5-bromouridine may be preferred due to its lower reported cytotoxicity. However, the efficiency of its incorporation and crosslinking can be cell-type dependent.
-
4-thiouridine's activation at a longer, less damaging UVA wavelength can be an advantage, potentially reducing non-specific damage to cellular components. Its higher photoreactivity in some contexts may lead to higher crosslinking yields.
-
The differing amino acid specificities can be exploited to gain more comprehensive insights into the protein-RNA interface. Performing crosslinking experiments with both analogs can provide complementary data.
Ultimately, the optimal choice of photoreactive nucleoside and the specific experimental conditions should be empirically determined for each biological system under investigation. Careful optimization of labeling time, UV dose, and downstream analysis is crucial for obtaining robust and reliable results.
References
- 1. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoactivatable ribonucleosides mark base-specific RNA-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of RNA Modified with 2'-Deoxy-2'-fluoro-4'-thiouridine and 2'-O-methyl Modifications
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of RNA is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. Modifications to the ribose sugar are particularly crucial for enhancing stability against nuclease degradation and modulating hybridization properties. This guide provides an objective comparison of two prominent modifications: 2'-Deoxy-2'-fluoro-4'-thiouridine (a type of 2'-fluoro-4'-thioRNA, here referred to as F-SRNA) and 2'-O-methyl (2'-O-Me) RNA. The data presented is drawn from peer-reviewed studies to aid researchers in selecting the optimal modification for their specific applications.
Executive Summary
Both 2'-Deoxy-2'-fluoro-4'-thiouridine and 2'-O-methyl modifications significantly enhance the stability of RNA oligonucleotides compared to their unmodified counterparts. However, they confer distinct advantages in terms of nuclease resistance and thermal stability.
-
2'-O-methyl (2'-O-Me) modified RNA exhibits exceptional resistance to a broad range of nucleases, making it a robust choice for in vivo applications where enzymatic degradation is a primary concern.[1][2]
-
2'-Deoxy-2'-fluoro-4'-thiouridine (F-SRNA) modification provides a remarkable increase in the thermal stability of RNA duplexes, indicating stronger binding to complementary strands.[1][2] While it offers substantial nuclease resistance, it is generally surpassed by the 2'-O-Me modification in this regard.
Data Presentation: Quantitative Comparison of Stability
The following tables summarize the key stability parameters for RNA oligonucleotides fully modified with either 2'-Deoxy-2'-fluoro-4'-thiouridine (F-SRNA) or 2'-O-methyl (2'-O-Me) modifications, alongside unmodified RNA and other relevant controls.
Table 1: Thermal Stability of Modified RNA Duplexes
| Oligonucleotide Duplex (15mer) | Melting Temperature (Tm) in °C | ΔTm vs. RNA:RNA (°C) |
| RNA:cRNA | 57.3 | - |
| F-SRNA:cRNA | 73.3 | +16.0 |
| 2'-O-Me-RNA:cRNA | 73.3 | +16.0 |
| 2'-F-RNA:cRNA | 72.0 | +14.7 |
cRNA represents the complementary RNA strand. Data sourced from Takahashi et al., Nucleic Acids Research, 2009.[1]
Table 2: Nuclease Resistance of Single-Stranded Modified RNA
| Oligonucleotide (15mer) | Half-life (t1/2) in 50% Human Plasma (min) | Half-life (t1/2) vs. SVPD (3'-exonuclease) (min) | Half-life (t1/2) vs. S1 Nuclease (endonuclease) |
| RNA | < 1 | 1.3 | > 24 h |
| F-SRNA | 53.2 | 20.1 | > 24 h |
| 2'-O-Me-RNA | 187 | 79.2 | > 24 h |
| 2'-F-RNA | 53.2 | 11.2 | > 24 h |
SVPD: Snake Venom Phosphodiesterase Data sourced from Takahashi et al., Nucleic Acids Research, 2009.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermal Melting (Tm) Analysis
Objective: To determine the thermal stability of RNA duplexes by measuring the temperature at which 50% of the duplex dissociates into single strands.
Protocol:
-
Sample Preparation:
-
Anneal the modified or unmodified RNA oligonucleotide with its complementary RNA strand in a buffer solution containing 100 mM NaCl, 10 mM sodium phosphate, and 1 mM EDTA at a pH of 7.0.
-
The final concentration of each oligonucleotide should be 4 µM.
-
-
Instrumentation:
-
Use a UV-visible spectrophotometer equipped with a temperature controller.
-
-
Measurement:
-
Monitor the absorbance of the sample at 260 nm.
-
Increase the temperature from 20°C to 90°C at a rate of 1°C/min.
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature.
-
The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Nuclease Degradation Assay
Objective: To assess the stability of modified RNA oligonucleotides in the presence of nucleases.
Protocol:
-
Enzyme Preparation:
-
Human Plasma: Use commercially available 50% human plasma.
-
Snake Venom Phosphodiesterase (SVPD): Prepare a solution of SVPD (from Crotalus durissus terrificus) in a buffer of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM MgCl₂.
-
S1 Nuclease: Prepare a solution of S1 nuclease (from Aspergillus oryzae) in a buffer of 30 mM sodium acetate (B1210297) (pH 4.6), 280 mM NaCl, and 1 mM ZnSO₄.
-
-
Reaction Setup:
-
Incubate the 5'-³²P-labeled modified or unmodified single-stranded RNA oligonucleotide (0.1 A₂₆₀ units) with the respective nuclease solution at 37°C.
-
-
Time Course and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a loading buffer containing a final concentration of 7 M urea, 50 mM Tris-borate (pH 8.3), 1 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue, and immediately freeze in liquid nitrogen.
-
-
Analysis:
-
Analyze the samples by 20% denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a bio-imaging analyzer.
-
Quantify the percentage of intact oligonucleotide at each time point.
-
-
Half-life Calculation:
-
Plot the percentage of intact oligonucleotide against time.
-
The half-life (t₁/₂) is the time at which 50% of the initial oligonucleotide has been degraded.
-
Mandatory Visualizations
Experimental Workflow for Nuclease Stability Assay
References
Navigating the RNase H Landscape: A Comparative Guide to DNA/RNA Hybrids Containing 2'-Deoxy-2'-fluoro-4'-thiouridine
For researchers, scientists, and drug development professionals, the quest for potent and stable antisense oligonucleotides (ASOs) is a continuous journey of molecular refinement. A critical aspect of ASO design is its interaction with RNase H, an enzyme essential for the degradation of the target RNA strand in a DNA/RNA hybrid. This guide provides a comprehensive comparison of the predicted RNase H sensitivity of DNA/RNA hybrids containing the novel modification, 2'-Deoxy-2'-fluoro-4'-thiouridine, with other common ASO chemistries, supported by experimental data from closely related analogues.
The modification of oligonucleotides is a key strategy to enhance their therapeutic properties, including nuclease resistance, binding affinity, and the ability to elicit a desired biological response. One such response is the activation of RNase H, which leads to the cleavage of the target mRNA, thereby inhibiting gene expression. The structural geometry of the DNA/RNA hybrid duplex is a primary determinant for RNase H recognition and activity.
The Predicted RNase H Sensitivity of 2'-Deoxy-2'-fluoro-4'-thiouridine
Direct experimental data on the RNase H sensitivity of DNA/RNA hybrids containing 2'-Deoxy-2'-fluoro-4'-thiouridine is not extensively available in the public domain. However, strong inferences can be drawn from studies on structurally similar modifications, particularly 2'-fluoro-4'-thioarabino-modified oligonucleotides. The arabinose sugar is a C2' epimer of ribose, and findings related to its 4'-thio modification offer significant insights.
Research has shown that oligonucleotides containing 2'-deoxy-2'-fluoro-4'-thioarabinonucleotides are unable to elicit RNase H activity [1][2]. This lack of activity is attributed to the conformational preference of the 4'-thio-modified sugar. The substitution of the 4'-oxygen with sulfur induces a predominantly northern (C3'-endo) sugar pucker, which forces the DNA/RNA hybrid into an A-form-like helical geometry[1]. RNase H preferentially binds to and cleaves RNA in hybrid duplexes that adopt a conformation intermediate between A-form and B-form[3][4]. The rigid A-like conformation of the hybrid containing the 4'-thio modification is therefore not a suitable substrate for RNase H.
Based on this evidence, it is highly probable that DNA/RNA hybrids containing 2'-Deoxy-2'-fluoro-4'-thiouridine will exhibit low to no sensitivity to RNase H cleavage . The combined effect of the 2'-fluoro and 4'-thio modifications likely locks the sugar into a conformation that is not conducive to RNase H binding and catalysis.
Comparison with Alternative Antisense Modifications
The performance of 2'-Deoxy-2'-fluoro-4'-thiouridine modified oligonucleotides can be benchmarked against a range of other chemical modifications used in antisense technology. The following table summarizes the RNase H sensitivity and other key properties of these alternatives.
| Modification | RNase H Activity | Binding Affinity (Tm) | Nuclease Resistance | Key Structural Feature |
| Phosphorothioate (PS) DNA | Active | Decreased | Increased | Sulfur substitution on phosphate (B84403) backbone |
| 2'-O-Methyl (2'-O-Me) RNA | Inactive | Increased | Increased | Methyl group at the 2' position of the ribose |
| 2'-O-Methoxyethyl (2'-MOE) RNA | Inactive | Increased | Increased | Methoxyethyl group at the 2' position |
| 2'-Fluoro-arabino Nucleic Acid (2'F-ANA) | Active | Increased | Increased | Fluorine at the 2' position of an arabinose sugar |
| Locked Nucleic Acid (LNA) | Inactive | Significantly Increased | Significantly Increased | Methylene bridge between 2'-O and 4'-C |
| 2'-Deoxy-2'-fluoro-4'-thioarabino Nucleic Acid | Inactive [1][2] | Decreased | Not extensively reported | Fluorine at 2' and Sulfur at 4' of arabinose |
| Predicted: 2'-Deoxy-2'-fluoro-4'-thiouridine | Inactive (by inference) | Likely Decreased | Likely Increased | Fluorine at 2' and Sulfur at 4' of ribose |
Experimental Methodologies
To provide a framework for the validation of these comparisons, detailed experimental protocols for key assays are outlined below.
Oligonucleotide Synthesis
The synthesis of oligonucleotides containing modified nucleosides such as 2'-Deoxy-2'-fluoro-4'-thiouridine is achieved via automated solid-phase phosphoramidite (B1245037) chemistry.
-
Phosphoramidite Preparation: The desired 2'-Deoxy-2'-fluoro-4'-thiouridine nucleoside is first synthesized and then converted to its 5'-O-DMT-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative.
-
Automated Synthesis: The phosphoramidite is installed on a DNA synthesizer. The synthesis cycle involves four key steps: deblocking (removal of the 5'-DMT group), coupling of the phosphoramidite to the growing oligonucleotide chain, capping of unreacted 5'-hydroxyl groups, and oxidation of the phosphite (B83602) triester to a more stable phosphate triester.
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically by HPLC.
RNase H Cleavage Assay
This assay is used to determine the susceptibility of the RNA strand in a DNA/RNA hybrid to cleavage by RNase H.
-
Substrate Preparation: A 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled RNA oligonucleotide is annealed to a complementary DNA oligonucleotide (the antisense strand) containing the desired modifications.
-
Enzymatic Reaction: The DNA/RNA hybrid duplex is incubated with RNase H (e.g., E. coli or human RNase H1) in a suitable reaction buffer at 37°C.
-
Quenching: The reaction is stopped at various time points by the addition of a quenching solution (e.g., EDTA and a loading dye).
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the labeled RNA strand is visualized by autoradiography or fluorescence imaging, and the extent of cleavage is quantified.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of cleavage by RNase H of hybrids of arabinonucleic acids and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
Comparative Analysis of the Antiviral Activity of 2'-Deoxy-2'-fluoro-4-thiouridine and Ribavirin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antiviral activities of two nucleoside analogs: 2'-Deoxy-2'-fluoro-4-thiouridine and Ribavirin. The information presented is intended to assist researchers and professionals in drug development in understanding the relative potency, mechanisms of action, and experimental evaluation of these compounds.
Data Presentation: Quantitative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and Ribavirin against Hepatitis C Virus (HCV). It is important to note that the data for the two compounds are not from a head-to-head comparative study but are derived from separate experiments using similar methodologies.
| Compound | Virus | Assay | Cell Line | EC50 | Citation |
| This compound (as phosphoramidate (B1195095) prodrug) | Hepatitis C Virus (HCV) | Replicon Assay | Not Specified | 2.99 µM | [1][2] |
| Ribavirin | Hepatitis C Virus (HCV) Genotype 1a (TNcc) | Cell Culture | Huh-7 | 21 µM (95% CI: 20-22 µM) | [3] |
| Ribavirin | Hepatitis C Virus (HCV) Genotype 2a (J6/JFH1) | Cell Culture | Huh-7 | 189 µM (95% CI: 173-207 µM) | [3] |
Note: The EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound. The data for this compound is for its phosphoramidate prodrug, which is designed to enhance intracellular delivery and conversion to the active triphosphate form. The antiviral activity of Ribavirin against HCV is shown to be strain-dependent.
Mechanisms of Action
This compound:
This compound is a nucleoside analog. Its antiviral mechanism of action is predicated on its intracellular conversion to the active triphosphate form. This triphosphate metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain leads to premature chain termination, thus inhibiting viral replication. The presence of the 2'-fluoro group and the 4'-thio modification on the sugar moiety are critical for its activity and stability.
Ribavirin:
Ribavirin is a broad-spectrum antiviral agent with a multifaceted mechanism of action that is not fully elucidated and can be virus-specific.[4] The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. This GTP depletion inhibits viral RNA synthesis.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, interfering with the incorporation of natural nucleotides.
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome, where it can cause mutations by pairing with either cytosine or uracil. This increase in mutation frequency can push the virus beyond its error threshold, leading to a non-viable viral population.
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a Th1-type response, which is more effective at clearing viral infections.[4]
Experimental Protocols
Hepatitis C Virus (HCV) Replicon Assay
This assay is a common method for evaluating the antiviral activity of compounds against HCV in a cell-based system that does not produce infectious virus particles.
Principle: HCV replicons are engineered RNA molecules that can autonomously replicate within a host cell line, typically the human hepatoma cell line Huh-7. These replicons contain the HCV non-structural proteins necessary for RNA replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive in the presence of a selective agent is directly proportional to the level of HCV RNA replication. Antiviral compounds that inhibit replication will lead to a decrease in the reporter signal or cell survival.
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective antibiotic (e.g., G418) to maintain the replicon.
-
Compound Preparation: The test compound (e.g., the phosphoramidate prodrug of this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A serial dilution of the compound is then prepared in the cell culture medium.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the various concentrations of the test compound. A control group with no compound (or vehicle only) is also included.
-
The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
-
Data Analysis:
-
If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the untreated control.
-
The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanisms of antiviral action.
Caption: HCV Replicon Assay Workflow.
References
- 1. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribavirin inhibition of cell-culture infectious hepatitis C genotype 1-3 viruses is strain-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Perturbation of RNA Structure by 2'-Deoxy-2'-fluoro-4'-thiouridine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutics. These modifications can enhance stability, modulate structural conformation, and fine-tune interactions with target molecules. This guide provides a comprehensive comparison of the structural and thermodynamic effects of incorporating 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-FANA) into RNA duplexes. We present a comparative analysis with other prominent RNA modifications, namely 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) and Locked Nucleic Acid (LNA), supported by experimental data and detailed protocols.
Comparative Analysis of RNA Duplex Stability
The introduction of a modified nucleotide can significantly impact the thermal stability of an RNA duplex, a critical parameter for in vivo applications. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a direct measure of this stability.
A study comparing the effects of 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U) on a pentamer RNA duplex provides insight into the influence of thiolation at the 4-position. The duplex containing s⁴U exhibited a lower melting temperature (14.5 °C) compared to the unmodified control (19.0 °C), indicating a destabilizing effect. In contrast, the s²U modification significantly stabilized the duplex (Tm = 30.7 °C)[1]. This suggests that the position of the sulfur atom is a critical determinant of duplex stability.
While direct, side-by-side quantitative data for 4'S-FANA against 2'F-ANA and LNA is limited in the literature, existing studies indicate that 4'S-FANA incorporation leads to a marked decrease in the melting temperature of both AON:RNA and AON:DNA duplexes. This contrasts with the stabilizing effects typically observed for 2'F-ANA and LNA modifications. For instance, each 2'F-RNA modification can increase the Tm by approximately 2.0 °C, while LNA modifications can lead to an even greater increase of about 3.0-5.6 °C per modification[2][3].
| Modification | Change in Melting Temperature (ΔTm) per Modification | Sugar Pucker Conformation | Nuclease Resistance |
| 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-FANA) | Marked Decrease | Predominantly North (RNA-like) | Enhanced |
| 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) | ~ +1.2 to +3.0 °C | East/South (DNA-like) | Enhanced |
| Locked Nucleic Acid (LNA) | ~ +3.0 to +5.6 °C | North (RNA-like) | Significantly Enhanced |
Structural Perturbations and Conformational Effects
The sugar pucker conformation of a nucleotide is a key determinant of the overall helical structure of an RNA duplex. The North (C3'-endo) conformation is characteristic of A-form RNA helices, while the South (C2'-endo) conformation is typical for B-form DNA.
-
4'S-FANA : This modification adopts a predominantly North (C3'-endo) sugar pucker, which is consistent with an A-form RNA-like helical geometry.
-
2'F-ANA : In contrast, 2'F-ANA favors an East or South (O4'-endo or C2'-endo) sugar pucker, leading to a duplex conformation that is more B-like or intermediate between A and B forms.
-
LNA : The methylene (B1212753) bridge in LNA locks the sugar in a rigid North (C3'-endo) conformation, strongly pre-organizing the oligonucleotide for an A-form helix.
These conformational differences have significant implications for how the modified RNA interacts with proteins and other nucleic acids. For instance, the DNA-like conformation induced by 2'F-ANA allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA hybrid, a desirable property for antisense applications[3].
Experimental Protocols
Accurate assessment of the structural and thermodynamic perturbations caused by nucleotide modifications relies on standardized experimental procedures. Below are detailed protocols for the key techniques used in these evaluations.
Oligonucleotide Synthesis with Modified Phosphoramidites
The incorporation of modified nucleotides such as 4'S-FANA into RNA sequences is achieved through solid-phase phosphoramidite (B1245037) chemistry.
Protocol:
-
Solid Support : Start with a controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Detritylation : Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling : Activate the phosphoramidite of the desired modified nucleotide (e.g., 4'S-FANA phosphoramidite) with an activator, such as 5-(ethylthio)-1H-tetrazole, and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.
-
Capping : Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation : Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in a water/pyridine/tetrahydrofuran mixture.
-
Repeat : Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection : After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated solution of aqueous ammonia (B1221849) and/or methylamine. For RNA containing 2'-O-silyl protecting groups, a fluoride (B91410) treatment (e.g., triethylamine (B128534) trihydrofluoride) is required for their removal.
-
Purification : Purify the full-length oligonucleotide from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Diagram: Solid-Phase RNA Synthesis Cycle
Caption: Workflow for solid-phase synthesis of modified RNA oligonucleotides.
UV Thermal Denaturation (Melting) Analysis
UV melting is a standard technique to determine the thermal stability (Tm) of nucleic acid duplexes.
Protocol:
-
Sample Preparation : Prepare solutions of the RNA duplexes in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a known concentration (typically in the low micromolar range).
-
Spectrophotometer Setup : Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Profile Acquisition : Heat the samples at a constant rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C), recording the absorbance at each temperature increment.
-
Data Analysis : Plot the absorbance as a function of temperature to generate a melting curve. The Tm is determined as the temperature at which the hyperchromicity is at its halfway point, which corresponds to the peak of the first derivative of the melting curve.
Diagram: UV Melting Experiment Workflow
Caption: Steps involved in determining RNA duplex melting temperature (Tm).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of nucleic acids. The characteristic CD spectra of A-form and B-form helices allow for the assessment of conformational changes upon modification.
Protocol:
-
Sample Preparation : Prepare RNA duplex samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 3-5 µM.
-
Spectropolarimeter Setup : Use a spectropolarimeter and a quartz cuvette with a 1 cm path length.
-
Spectral Acquisition : Record CD spectra from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).
-
Data Processing : Subtract the spectrum of the buffer from the sample spectra. The resulting spectrum can be compared to reference spectra for A-form (positive peak around 260-270 nm and a negative peak around 210 nm) and B-form helices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details about sugar pucker conformation and internucleotide distances.
Protocol:
-
Sample Preparation : Prepare highly pure and concentrated (millimolar range) samples of the modified RNA oligonucleotide, often with isotopic labeling (¹³C, ¹⁵N) to enhance signal resolution.
-
NMR Spectrometer : Use a high-field NMR spectrometer.
-
Data Acquisition : Acquire a series of one- and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) to assign proton and other relevant nuclei resonances.
-
Structural Analysis : Analyze the coupling constants (from COSY spectra) to determine sugar pucker conformations. Use through-space correlations (from NOESY spectra) to determine internucleotide distances, which are then used as constraints for computational structure calculation.
Conclusion
The incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine into RNA oligonucleotides induces significant structural and thermodynamic perturbations. While it promotes an RNA-like North sugar pucker, it destabilizes the RNA duplex, a characteristic that distinguishes it from the stabilizing effects of 2'F-ANA and LNA. The choice of modification is therefore highly dependent on the desired application. For antisense technologies requiring RNase H activity, the DNA-like conformation of 2'F-ANA is advantageous. For applications demanding high thermal stability and a rigid A-form helix, LNA is a superior choice. 4'S-FANA, with its unique combination of an RNA-like conformation and duplex destabilization, may offer opportunities for specific applications where transient or weaker binding is desired, or where its distinct chemical properties can be exploited for cross-linking or other labeling studies. The experimental protocols provided herein offer a framework for the systematic evaluation of these and other novel RNA modifications.
References
A Head-to-Head Comparison of 2'-Deoxy-2'-fluoro-4'-thiouridine and 5-ethynyluridine for Metabolic Labeling of Nascent RNA
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic labeling reagent is critical for the accurate analysis of nascent RNA dynamics. This guide provides a detailed, objective comparison of two widely used uridine (B1682114) analogs: 2'-Deoxy-2'-fluoro-4'-thiouridine (4sU) and 5-ethynyluridine (B57126) (5EU). This comparison is supported by experimental data to inform the selection of the optimal tool for specific research applications.
Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique to study the intricacies of gene expression, including transcription, RNA processing, and degradation. Both 4sU and 5EU have emerged as prominent tools for this purpose, each with distinct chemical properties that dictate their application and potential limitations.
At a Glance: Key Differences
| Feature | 2'-Deoxy-2'-fluoro-4'-thiouridine (4sU) | 5-ethynyluridine (5EU) |
| Capture Chemistry | Thiol-specific biotinylation | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) |
| Specificity | Generally high for RNA, but high concentrations can affect RNA processing.[1] | High for RNA, but can be incorporated into DNA in some organisms.[1] |
| Cytotoxicity | Low at optimal concentrations, but higher concentrations can induce a nucleolar stress response and inhibit rRNA synthesis.[1] | Generally considered non-toxic at recommended concentrations, though some studies report perturbations in nuclear RNA metabolism.[1] |
| Perturbation | Can interfere with pre-mRNA splicing, especially at high incorporation rates.[1] | May impede RNA splicing efficiency and subsequent nuclear RNA processing.[1] |
Principles of Metabolic Labeling and Capture
The fundamental difference between 4sU and 5EU lies in the chemical handle they introduce into nascent RNA, which dictates the subsequent method of capture and enrichment.
2'-Deoxy-2'-fluoro-4'-thiouridine (4sU): This analog contains a thiol group at the 4-position of the uridine base. Once incorporated into newly transcribed RNA, this thiol group can be specifically biotinylated using reagents like HPDP-biotin. The biotinylated RNA can then be captured and enriched using streptavidin-coated magnetic beads.[1][2]
5-ethynyluridine (5EU): This analog possesses a terminal alkyne group. This alkyne serves as a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." An azide-modified biotin (B1667282) is "clicked" onto the EU-labeled RNA, enabling its capture with streptavidin beads.[1]
Experimental Performance: A Comparative Overview
While direct head-to-head quantitative comparisons in single peer-reviewed studies are limited, a compilation of available data provides insights into the performance of each labeling reagent.
Labeling Efficiency and RNA Yield
Both 4sU and 5EU are efficiently incorporated into the nascent RNA of a broad range of cell types.[3][4] The efficiency of labeling and the yield of captured RNA are dependent on the concentration of the analog and the duration of the labeling period. For 4sU, labeling for as little as 5-10 minutes can provide sufficient material for downstream analysis like RNA-seq.[2] Shorter labeling times enrich for unprocessed transcripts, providing a snapshot of active transcription.[2] For 5EU, labeling times can also be varied to capture different RNA populations.
Cytotoxicity and Cellular Perturbations
All metabolic labeling reagents have the potential to induce cellular perturbations.
-
4sU: At higher concentrations and with prolonged exposure, 4sU can be cytotoxic. It has been shown to inhibit rRNA synthesis and induce a nucleolar stress response.[1] Furthermore, the incorporation of 4sU into pre-mRNA can interfere with splicing, particularly at introns with weaker splice sites.[1] This can lead to quantification biases in RNA-sequencing data, with an underrepresentation of labeled RNA.[5]
-
5EU: Generally considered to be less toxic than 4sU at recommended concentrations.[6] However, some studies have reported that 5EU can perturb nuclear RNA metabolism.[1] A significant consideration for 5EU is its potential for incorporation into DNA in certain organisms, which can complicate the specific analysis of nascent RNA.[1][7]
Experimental Workflows and Signaling Pathways
The metabolic labeling and capture process for both 4sU and 5EU involves a series of intracellular steps and subsequent biochemical reactions.
Cellular Uptake and Incorporation
Both 4sU and 5EU are taken up by cells and subsequently phosphorylated by cellular kinases to their triphosphate forms (4sUTP and 5EUTP). These triphosphorylated analogs are then recognized by RNA polymerases and incorporated into newly transcribed RNA in place of uridine.
Nascent RNA Capture Workflow
Following labeling, the workflows for capturing 4sU- and 5EU-labeled RNA diverge based on their respective chemistries.
Detailed Experimental Protocols
Below are generalized protocols for metabolic labeling and enrichment using 4sU and 5EU. It is important to optimize concentrations and incubation times for specific cell types and experimental goals.
4sU Metabolic Labeling and Enrichment Protocol
This protocol is adapted from established methods.[8]
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 4sU to the culture medium at a final concentration of 100-500 µM.
-
Incubate for the desired labeling period (e.g., 10 minutes to 24 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method such as TRIzol reagent.
3. Biotinylation of 4sU-labeled RNA:
-
Resuspend total RNA in RNase-free water.
-
Add biotin-HPDP (dissolved in DMF) to a final concentration of 1 mg/mL.
-
Incubate for 1.5-2 hours at room temperature with rotation.
-
Remove unbound biotin-HPDP by chloroform/isoamyl alcohol extraction.
-
Precipitate the RNA.
4. Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA in an appropriate buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation.
-
Wash the beads several times to remove non-biotinylated RNA.
5. Elution of Labeled RNA:
-
Elute the captured RNA from the beads using a reducing agent (e.g., DTT or β-mercaptoethanol).
5EU Metabolic Labeling and Enrichment Protocol
This protocol is based on click chemistry principles.[9]
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5EU to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period.
2. RNA Isolation:
-
Harvest cells and isolate total RNA.
3. Click Chemistry Reaction:
-
Prepare a click reaction master mix containing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and an azide-biotin conjugate.
-
Add the master mix to the total RNA and incubate for 30 minutes at room temperature.
-
Precipitate the RNA to remove reaction components.
4. Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA.
-
Add streptavidin-coated magnetic beads and incubate.
-
Wash the beads to remove unlabeled RNA.
5. Elution of Labeled RNA:
-
Elute the RNA from the beads.
Conclusion and Recommendations
The choice between 4sU and 5EU for metabolic labeling of nascent RNA depends on the specific experimental goals and the biological system under investigation.
-
4sU is a well-established reagent with a straightforward capture chemistry. It is particularly well-suited for short labeling times to capture transient transcriptional events. However, researchers should be mindful of its potential to interfere with splicing and induce cytotoxicity at higher concentrations.
-
5EU offers the advantage of a highly specific and efficient click chemistry reaction for capture. It is generally considered less toxic than 4sU. However, the potential for DNA incorporation in some organisms necessitates careful validation.
For studies sensitive to subtle changes in RNA processing, it is crucial to perform control experiments to assess the impact of the chosen labeling reagent. For all applications, optimizing the concentration and labeling time is essential to maximize the yield of labeled RNA while minimizing cellular perturbations.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Nuclease Resistance of Oligonucleotides Containing 2'-Deoxy-2'-fluoro-4'-thiouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore essential to enhance their pharmacokinetic properties. This guide provides a comparative analysis of the nuclease resistance conferred by 2'-Deoxy-2'-fluoro-4'-thiouridine and other common modifications, supported by experimental data and detailed protocols.
Introduction to Oligonucleotide Modifications and Nuclease Resistance
Nuclease degradation is a primary barrier to the clinical translation of oligonucleotide therapeutics. Nucleases, ubiquitous in the bloodstream and within cells, cleave the phosphodiester backbone of nucleic acids. To overcome this, various chemical modifications have been developed to protect oligonucleotides from enzymatic degradation, thereby increasing their circulating half-life and improving their therapeutic index.
This guide focuses on the nuclease resistance of oligonucleotides incorporating 2'-Deoxy-2'-fluoro-4'-thiouridine, a modification that combines the features of a 2'-fluoro substitution and a 4'-thio substitution on the sugar ring. We will compare its performance against established modifications such as phosphorothioates (PS), 2'-O-Methyl (2'-OMe), and 2'-fluoro (2'-F) modifications.
Comparative Nuclease Resistance: Experimental Data
The following tables summarize the quantitative data on the nuclease resistance of various modified oligonucleotides. It is important to note that direct comparative data for 2'-Deoxy-2'-fluoro-4'-thiouridine is limited. The data presented for the closely related 2'-fluoro-4'-thioRNA (F-SRNA) provides valuable insights into the expected properties of the deoxy version.
Table 1: Half-life (t½) of Modified Oligonucleotides in the Presence of S1 Nuclease (Endonuclease)
| Modification | Sequence Context | Half-life (t½) in minutes | Reference |
| 2'-fluoro-4'-thioRNA (F-SRNA) | Fully modified 15mer | >1440 | [1][2] |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | Fully modified 15mer | >1440 | [1][2] |
| 2'-fluoroRNA (FRNA) | Fully modified 15mer | 10.9 | [1][2] |
| 2'-O-MeRNA (MeRNA) | Fully modified 15mer | 120 | [1][2] |
| 4'-thioRNA (SRNA) | Fully modified 15mer | 10.6 | [1][2] |
| Natural RNA | 15mer | 6.5 | [1][2] |
| Natural DNA | 15mer | 6.2 | [1][2] |
Table 2: Half-life (t½) of Modified Oligonucleotides in the Presence of Snake Venom Phosphodiesterase (SVPD, 3'-Exonuclease)
| Modification | Sequence Context | Half-life (t½) in minutes | Reference |
| 2'-fluoro-4'-thioRNA (F-SRNA) | Fully modified 15mer | 38.3 | [1][2] |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | Fully modified 15mer | 79.2 | [1][2] |
| 2'-fluoroRNA (FRNA) | Fully modified 15mer | 3.5 | [1][2] |
| 2'-O-MeRNA (MeRNA) | Fully modified 15mer | 12.0 | [1][2] |
| 4'-thioRNA (SRNA) | Fully modified 15mer | 3.0 | [1][2] |
| Natural RNA | 15mer | 1.0 | [1][2] |
| Natural DNA | 15mer | 1.0 | [1][2] |
Table 3: Half-life (t½) of Modified Oligonucleotides in 50% Human Plasma
| Modification | Sequence Context | Half-life (t½) in minutes | Reference |
| 2'-fluoro-4'-thioRNA (F-SRNA) | Fully modified 15mer | 101 | [1][2] |
| 2'-O-Me-4'-thioRNA (Me-SRNA) | Fully modified 15mer | 1631 | [1][2] |
| 2'-fluoroRNA (FRNA) | Fully modified 15mer | 53.2 | [1][2] |
| 2'-O-MeRNA (MeRNA) | Fully modified 15mer | 187 | [1][2] |
| Phosphorothioate (B77711) (PS) | - | Significantly increased vs. phosphodiester | [3][4] |
Note: Oligonucleotides with a 2'-deoxy-2'-fluoro modification and a standard phosphodiester backbone are generally not resistant to nucleases. However, the introduction of phosphorothioate linkages in conjunction with the 2'-deoxy-2'-fluoro modification results in highly nuclease-resistant oligonucleotides[3][4].
Experimental Protocols
Accurate assessment of nuclease resistance is critical for the development of oligonucleotide therapeutics. Below are detailed methodologies for common nuclease stability assays.
S1 Nuclease Stability Assay
This assay evaluates the resistance of single-stranded oligonucleotides to an endonuclease.
Materials:
-
5'-32P-labeled oligonucleotide
-
S1 Nuclease Buffer (30 mM sodium acetate, 280 mM NaCl, 1 mM ZnSO₄, pH 4.6)
-
S1 Nuclease (from Aspergillus oryzae)
-
Loading Buffer (formamide with bromophenol blue and xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the 5'-32P-labeled oligonucleotide (e.g., 1 µM) in S1 Nuclease Buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding S1 nuclease (e.g., 1 unit/µL).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench the reaction by adding an equal volume of Loading Buffer and placing on ice.
-
Heat the samples at 95°C for 5 minutes to denature.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel using a phosphorimager and quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the half-life (t½) by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.
Snake Venom Phosphodiesterase (SVPD) Stability Assay
This assay assesses the resistance of oligonucleotides to a 3'-exonuclease.
Materials:
-
5'-32P-labeled oligonucleotide
-
SVPD Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Snake Venom Phosphodiesterase (from Crotalus adamanteus)
-
Loading Buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Follow the same general procedure as the S1 Nuclease Stability Assay, substituting SVPD for S1 nuclease and using the appropriate SVPD buffer.
-
The reaction is typically carried out at 37°C.
-
Analysis and half-life calculation are performed as described for the S1 nuclease assay.
Serum/Plasma Stability Assay
This assay evaluates the stability of oligonucleotides in a more physiologically relevant environment.
Materials:
-
5'-32P-labeled oligonucleotide
-
Human or animal serum/plasma (e.g., 50% or 90% solution in a suitable buffer)
-
Proteinase K
-
Loading Buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture by adding the 5'-32P-labeled oligonucleotide to the serum/plasma solution.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw aliquots and stop the nuclease activity by adding a solution containing Proteinase K and incubating at a suitable temperature (e.g., 55°C) to digest the proteins.
-
Add Loading Buffer to the samples.
-
Analyze the samples by denaturing PAGE.
-
Visualize and quantify the results as described in the previous protocols to determine the half-life in serum/plasma.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for evaluating oligonucleotide nuclease resistance.
References
- 1. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling 2'-Deoxy-2'-fluoro-4-thiouridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2'-Deoxy-2'-fluoro-4-thiouridine was located. The following guidance is based on safety protocols for structurally similar fluorinated nucleoside analogs, such as 5-Fluoro-4'-thiouridine and 2'-Fluoro-2'-deoxyuridine.[1][2] It is imperative to handle this compound with care in a laboratory setting, adhering to the subsequent operational and disposal plans.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a fluorinated nucleoside analog, this compound requires meticulous management to ensure laboratory safety and prevent exposure.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. Based on the hazardous nature of similar compounds, a comprehensive PPE strategy is mandatory.[1]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile Gloves (consider double gloving) | Provides a barrier against skin contact; nitrile is recommended for its chemical resistance.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from dust particles and accidental splashes.[1][2] |
| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splashes, such as during bulk handling or dissolution.[1] |
| Body Protection | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of the solid compound, which may be harmful.[1] |
| Footwear | Closed-toe Shoes | Protects feet from spills.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocols:
-
Preparation:
-
Always work in a well-ventilated area or a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before handling, put on all required PPE as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Dissolution:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.[1]
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][4]
Spill Response:
-
Small Spill: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1][4] Place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent.[1]
-
Large Spill: Evacuate the area immediately. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without proper training and equipment.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Caption: Decision-making workflow for the proper disposal of waste.
-
Unused Solid Compound: Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste according to institutional and local regulations.[1]
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed hazardous waste container.[1]
-
Liquid Waste (solutions containing the compound): Collect in a labeled, sealed, and chemically compatible waste container.[1] Dispose of as hazardous chemical waste.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
